(1S,2S)-2-fluorocyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
(1S,2S)-2-fluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQKMZGKYVDMCT-GBXIJSLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901262266 | |
| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901262266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127199-14-8, 105919-34-4 | |
| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127199-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901262266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-2-Fluorocyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Chemical Properties of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a chiral fluorinated cyclopropane derivative of significant interest in the pharmaceutical industry. Its rigid, strained three-membered ring and the presence of a fluorine atom impart unique conformational constraints and electronic properties. These characteristics make it a valuable building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the broad-spectrum fluoroquinolone antibiotic, sitafloxacin. This technical guide provides an in-depth overview of the chemical properties, synthesis, and spectroscopic characterization of this compound, tailored for professionals in drug discovery and development.
Chemical and Physical Properties
This compound is a white solid at room temperature. The majority of its physical properties available in the literature are predicted values, which are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₅FO₂ | |
| Molecular Weight | 104.08 g/mol | |
| CAS Number | 127199-14-8, 105919-34-4 | |
| Boiling Point (Predicted) | 202.3 ± 33.0 °C | |
| pKa (Predicted) | 3.78 ± 0.20 | |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following data has been reported:
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| 4.80 - 4.68 | m | CH-F | |
| 2.15 - 2.08 | m | CH-COOH | |
| 1.75 - 1.68 | m | CH₂ | |
| 1.40 - 1.33 | m | CH₂ |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| 174.1 | C=O |
| 75.2 (d, J = 236.5 Hz) | CH-F |
| 20.9 (d, J = 10.2 Hz) | CH-COOH |
| 14.8 (d, J = 9.1 Hz) | CH₂ |
Experimental Protocols
The following is a detailed experimental protocol for the asymmetric synthesis of this compound, as reported in the literature.
Asymmetric Synthesis of this compound
This synthesis involves a multi-step sequence starting from commercially available materials. A key step is the diastereoselective cyclopropanation of a chiral α-fluoroalkene.
Step 1: Synthesis of the Chiral Oxazolidinone Auxiliary
A detailed procedure for the preparation of the chiral auxiliary is typically outlined in the primary literature and is a prerequisite for the asymmetric cyclopropanation.
Step 2: Asymmetric Cyclopropanation
To a solution of the chiral N-enoyl oxazolidinone in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), a fluorinated cyclopropanating agent (e.g., generated in situ from a fluorinated precursor) is added. The reaction is stirred for several hours, and the diastereomeric excess of the product is determined by chiral HPLC.
Step 3: Hydrolysis of the Auxiliary
The chiral auxiliary is cleaved from the cyclopropanated product by hydrolysis, typically using lithium hydroxide in a mixture of tetrahydrofuran and water, to yield the target this compound.
Purification:
The final product is purified by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound as a white solid.
Role in Sitafloxacin and Biological Relevance
This compound is a crucial chiral building block for the synthesis of sitafloxacin. The specific stereochemistry of this fragment is essential for the drug's potent antibacterial activity.
Signaling Pathway of Sitafloxacin
Sitafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, repair, and recombination. The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death. The (1S,2S)-2-fluorocyclopropyl moiety at the N-1 position of the quinolone core plays a significant role in the drug's interaction with these enzymes and contributes to its broad spectrum of activity and potency against resistant strains.
Caption: Mechanism of action of sitafloxacin.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is outlined below.
Caption: General experimental workflow.
Conclusion
This compound is a synthetically challenging but highly valuable chiral building block. Its unique structural features are pivotal for the efficacy of sitafloxacin. The detailed chemical and spectroscopic properties, along with the synthetic protocols provided in this guide, offer a comprehensive resource for researchers and professionals engaged in the design and development of novel therapeutic agents. Further research into more efficient and scalable synthetic routes for this compound will continue to be of high importance in the pharmaceutical industry.
A Technical Guide to (1S,2S)-2-fluorocyclopropanecarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of (1S,2S)-2-fluorocyclopropanecarboxylic acid, a key chiral building block in modern pharmaceutical synthesis. It covers its chemical identity, physicochemical properties, spectroscopic characteristics, a representative synthesis protocol, and its primary application in the development of advanced antibiotics.
Compound Identification and Properties
This compound is a fluorinated derivative of cyclopropanecarboxylic acid featuring a specific stereochemistry that is crucial for its application in asymmetric synthesis.[1][2] Its rigid, three-membered ring and the presence of a fluorine atom make it a valuable synthon for introducing unique structural and electronic properties into target molecules.[2]
Chemical Identifiers
The primary identifier for this specific stereoisomer is CAS Number 127199-14-8.[1][2][3][4] Another CAS number, 105919-34-4, is also frequently associated with this name in various chemical catalogs.[5]
| Identifier | Value |
| IUPAC Name | (1S,2S)-2-fluorocyclopropane-1-carboxylic acid |
| Primary CAS Number | 127199-14-8[1][3][4] |
| Synonymous CAS No. | 105919-34-4[5] |
| Molecular Formula | C₄H₅FO₂[1][2] |
| Molecular Weight | 104.08 g/mol [1] |
| Canonical SMILES | C1--INVALID-LINK--C(=O)O[1] |
| InChI | InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 |
| InChIKey | HZQKMZGKYVDMCT-GBXIJSLDSA-N |
Physicochemical Properties
The physical and chemical properties of the compound are summarized below. These values are critical for handling, reaction setup, and purification processes.
| Property | Value | Source |
| Appearance | White solid | [6] |
| Melting Point | 41-42 °C | [6] |
| Boiling Point (Predicted) | 202.3 ± 33.0 °C | [7] |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [6][7] |
| pKa (Predicted) | 3.78 ± 0.20 | [6] |
Spectroscopic Data Analysis
While experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.
| Spectroscopy | Expected Features |
| ¹H NMR | - O-H (Carboxylic Acid): A broad singlet, typically downfield (>10 ppm). - C-H Protons: Complex multiplets in the upfield region (~1.0-2.5 ppm). The cyclopropyl protons will exhibit complex splitting patterns due to geminal and cis/trans H-H couplings, as well as additional splitting from the adjacent fluorine atom (²JHF, ³JHF).[8] |
| ¹³C NMR | - C=O (Carbonyl): Signal furthest downfield, typically in the 170-180 ppm range.[9] - C-F: Signal significantly affected by the fluorine atom, appearing as a doublet due to one-bond C-F coupling (¹JCF is typically large, >150 Hz).[10] - C-COOH & CH₂: Two additional signals for the other cyclopropyl carbons, with smaller C-F coupling constants. |
| FTIR | - O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹.[11] - C=O Stretch (Carbonyl): Strong, sharp absorption around 1700-1725 cm⁻¹.[11] - C-F Stretch: Strong absorption in the fingerprint region, typically 1000-1400 cm⁻¹.[12] |
| Mass Spec. | - Molecular Ion [M]⁺: Expected at m/z = 104.0274 (for the exact mass). - Fragmentation: Likely loss of H₂O (water), COOH (carboxyl group), and other characteristic fragments.[13] |
Synthesis Methodology
The synthesis of this compound requires a stereoselective approach to ensure the correct cis-(1S,2S) configuration, which is critical for its biological application in target molecules. Asymmetric synthesis methods are therefore essential.[14][15]
Experimental Protocol: A Representative Asymmetric Synthesis
The following protocol is a representative summary of a novel synthesis strategy for 2-fluorocyclopropanecarboxylic acid, which can be adapted with chiral catalysts to produce the (1S,2S) enantiomer. This method is noted for its efficiency and cost-effectiveness.
Step 1: Phenyl Sulfide Intermediate Formation
-
1,1-dichloro-1-fluoroethane and thiophenol are reacted in the presence of a base to form a phenyl sulfide intermediate.
Step 2: Oxidation
-
The phenyl sulfide intermediate undergoes an oxidation reaction with an oxidizing agent such as Oxone.
Step 3: Elimination to Form Vinyl Sulfone
-
The product from Step 2 is subjected to an elimination reaction under basic conditions to yield 1-fluoro-1-benzenesulfonylethylene.
Step 4: Cyclopropanation
-
An addition reaction is carried out between 1-fluoro-1-benzenesulfonylethylene and ethyl diazoacetate. This step is performed in the presence of a chiral catalyst (e.g., a chiral rhodium catalyst) to induce asymmetry and selectively form the desired (1S,2S) stereoisomer of the cyclopropane intermediate.[7]
Step 5: Hydrolysis and Acidification
-
The resulting cyclopropane intermediate undergoes an elimination reaction in the presence of a base, followed by acidification to hydrolyze the ester and yield the final product, this compound.
Applications in Drug Development
This compound is not typically used as an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial chiral intermediate for the synthesis of complex APIs, most notably the fourth-generation fluoroquinolone antibiotic, Sitafloxacin .[3]
Role in Sitafloxacin Synthesis
Sitafloxacin is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, including many resistant strains.[6][16] The monofluorocyclopropane side chain, derived from this compound, is integral to its potent biological activity.[3] The specific stereochemistry imparted by this building block is essential for the drug's high affinity for its bacterial targets.
Mechanism of Action of Sitafloxacin
Sitafloxacin functions by inhibiting two essential bacterial enzymes involved in DNA replication and transcription: DNA gyrase and topoisomerase IV .[16][17][18]
-
DNA Gyrase (GyrA, GyrB subunits): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during replication and transcription.[17]
-
Topoisomerase IV (ParC, ParE subunits): This enzyme is critical for decatenating (unlinking) the newly replicated circular chromosomes, allowing them to segregate into daughter cells.[17]
By binding to and stabilizing the enzyme-DNA cleavage complex, Sitafloxacin prevents the re-ligation of the DNA strands.[18] This action leads to an accumulation of double-strand breaks in the bacterial chromosome, which halts DNA replication and transcription, ultimately triggering bacterial cell death.[17][18] Sitafloxacin exhibits a balanced inhibition of both enzymes, contributing to its broad spectrum of activity and potency.[17]
Conclusion
This compound is a high-value chiral building block with significant importance in the pharmaceutical industry. Its well-defined stereochemistry and unique fluorinated cyclopropyl structure are leveraged in the synthesis of potent drugs like Sitafloxacin. A thorough understanding of its properties, synthesis, and the mechanism of its downstream products is essential for researchers and scientists engaged in the discovery and development of new medicines. The continued development of efficient, asymmetric synthetic routes to this intermediate is a key area of research aimed at making these vital medications more accessible.
References
- 1. This compound | 127199-14-8 | CFA19914 [biosynth.com]
- 2. Cas 127199-14-8,this compound | lookchem [lookchem.com]
- 3. This compound | 127199-14-8 | Benchchem [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 105919-34-4 [chemicalbook.com]
- 6. What is Sitafloxacin Fumarate used for? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 11. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FTIR spectroscopic characterization reveals short-term macromolecular responses to photobiomodulation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Sitafloxacin Hydrate? [synapse.patsnap.com]
- 17. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereochemistry of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a chiral, fluorinated cyclopropane derivative of significant interest in medicinal chemistry and drug development. Its rigid, three-membered ring and the unique stereochemical arrangement of the fluorine and carboxylic acid substituents provide a valuable scaffold for the design of novel therapeutic agents. The incorporation of fluorine can modulate the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and biological significance of this compound, with a focus on its role as a key building block in the development of advanced pharmaceuticals.
Stereochemistry and Physicochemical Properties
This compound possesses two stereocenters at the C1 and C2 positions of the cyclopropane ring. The "(1S,2S)" designation specifies the absolute configuration at these centers, with the fluorine atom and the carboxylic acid group situated on the same face of the ring, resulting in a cis relative stereochemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H5FO2 | |
| Molecular Weight | 104.08 g/mol | |
| CAS Number | 127199-14-8 | |
| Predicted Boiling Point | 202.3 ± 33.0 °C | |
| Predicted Density | 1.35 ± 0.1 g/cm³ | |
| Predicted pKa | 3.78 ± 0.20 |
Table 2: Spectroscopic Data for Fluorocyclopropane Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H NMR | 1.20-1.80 | m | - | Cyclopropyl CH₂ |
| 2.00-2.50 | m | - | Cyclopropyl CH-COOH | |
| 4.50-5.00 | dm | JH-F ≈ 60 | Cyclopropyl CH-F | |
| ¹³C NMR | 15-25 | - | - | Cyclopropyl CH₂ |
| 25-35 | d | JC-F ≈ 20 | Cyclopropyl CH-COOH | |
| 75-85 | d | JC-F ≈ 240 | Cyclopropyl CH-F | |
| 170-180 | - | - | Carboxylic Acid C=O |
Note: The above data is a generalized representation for fluorocyclopropanecarboxylic acids. Specific values for this compound may vary depending on the solvent and other experimental conditions.
Synthesis of this compound
The enantioselective synthesis of this compound is a challenging yet crucial step in its utilization for pharmaceutical applications. Several synthetic strategies have been developed for the stereoselective formation of fluorinated cyclopropanes. One prominent approach involves the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids.
Experimental Protocol: Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols
This protocol is adapted from a general procedure for the enantioselective synthesis of fluorocyclopropanes and serves as a representative method.
Materials:
-
Fluoro-substituted allylic alcohol
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn)
-
Chiral dioxaborolane ligand
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for air- and moisture-sensitive reactions
Procedure:
-
Preparation of the Zinc Carbenoid: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve freshly distilled diiodomethane (2.2 mmol) in anhydrous dichloromethane (5 mL). Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethylzinc (1.1 mmol) in hexanes dropwise to the stirred solution. A white precipitate should form. Stir the mixture at 0 °C for 30 minutes.
-
Ligand and Substrate Addition: In a separate flask, dissolve the chiral dioxaborolane ligand (1.1 mmol) and the fluoro-substituted allylic alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the pre-formed zinc carbenoid suspension at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched fluorocyclopropane.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Biological Activity and Significance
The this compound moiety is a key component of the broad-spectrum antibacterial agent, sitafloxacin. The presence and specific stereochemistry of this group are crucial for the drug's potent activity against a wide range of Gram-positive and Gram-negative bacteria.
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Fluoroquinolones, including sitafloxacin, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are responsible for managing the topology of bacterial DNA during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.
Figure 1: Simplified signaling pathway illustrating the mechanism of action of fluoroquinolones.
Antibacterial Activity of Sitafloxacin
The antibacterial efficacy of sitafloxacin has been extensively studied. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sitafloxacin against various clinically relevant bacterial isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 3: In Vitro Activity of Sitafloxacin against Selected Bacterial Pathogens
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | 0.03 | 0.12 | |
| Streptococcus pneumoniae | 0.06 | 0.125 | |
| Streptococcus pyogenes | 0.06 | 0.06 | |
| Enterococcus faecalis | 0.25 | 0.5 | |
| Escherichia coli | ≤0.008 | 1 | |
| Klebsiella pneumoniae | 0.03 | 0.125 | |
| Pseudomonas aeruginosa | 0.25 | 0.5 | |
| Haemophilus influenzae | ≤0.008 | ≤0.008 | |
| Bacteroides fragilis | 0.12 | 0.25 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Conclusion
This compound is a fundamentally important chiral building block in modern medicinal chemistry. Its unique stereochemistry plays a critical role in the biological activity of the molecules into which it is incorporated, as exemplified by the potent antibacterial agent sitafloxacin. The development of efficient and stereoselective synthetic routes to this compound remains an active area of research, driven by the continued demand for new and improved therapeutic agents. A thorough understanding of its stereochemical properties, synthesis, and biological mechanism of action is essential for researchers and scientists working in the field of drug discovery and development.
The Pivotal Role of the (1S,2S)-2-Fluorocyclopropanecarboxylic Acid Moiety in Modern Therapeutics: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a chiral cyclopropane derivative that has emerged as a valuable building block in medicinal chemistry.[1] While the molecule itself does not exhibit significant intrinsic biological activity, its incorporation into larger pharmacologically active compounds has led to the development of potent therapeutics. This technical guide delves into the core biological activities associated with molecules containing the this compound scaffold, with a primary focus on the broad-spectrum fluoroquinolone antibiotic, sitafloxacin. Furthermore, its application in the synthesis of targeted therapies such as c-KIT kinase inhibitors will be explored.
The (1S,2S)-2-Fluorocyclopropyl Moiety in Sitafloxacin: A Case Study in Antibacterial Activity
This compound is a key intermediate in the synthesis of sitafloxacin, a fourth-generation fluoroquinolone antibiotic.[2] Sitafloxacin demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[3][4][5]
Mechanism of Action
The primary mechanism of action of sitafloxacin involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][5][6][7] These enzymes are critical for bacterial DNA replication, transcription, and repair.[5][6]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[4][6]
-
Topoisomerase IV: This enzyme is primarily responsible for the separation of interlinked daughter chromosomes following DNA replication.[4][5][6]
Sitafloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[6] This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[4][6] The (1R,2S)-cis-2-fluorocyclopropyl moiety at the C-1 position of sitafloxacin has been shown to be crucial for its potent inhibitory activity against both DNA gyrase and topoisomerase IV.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of sitafloxacin and a general workflow for assessing its antibacterial activity.
Caption: Mechanism of action of Sitafloxacin.
Caption: General workflow for determining antibacterial activity.
Quantitative Data
The antibacterial efficacy of sitafloxacin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.
| Organism | MIC Range (μg/mL) |
| Escherichia coli | ≤0.03 - 0.5 |
| Staphylococcus aureus | ≤0.03 - 0.25 |
| Streptococcus pneumoniae | ≤0.015 - 0.12 |
| Pseudomonas aeruginosa | 0.12 - 4 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Role in c-KIT Kinase Inhibitors
The this compound moiety is also utilized in the synthesis of small molecule inhibitors targeting the c-KIT proto-oncogene.[9] c-KIT is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, most notably gastrointestinal stromal tumors (GISTs).[9][10]
Inhibitors of c-KIT block the downstream signaling pathways that lead to cell proliferation and survival.[11] While the specific structure-activity relationships for the fluorocyclopropyl group in c-KIT inhibitors are less extensively documented in publicly available literature compared to sitafloxacin, its inclusion suggests a role in optimizing potency, selectivity, or pharmacokinetic properties of the final drug candidate.
Caption: Simplified c-KIT signaling and inhibition.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Test compound (e.g., Sitafloxacin) stock solution
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Include a positive control (bacteria without the test compound) and a negative control (broth medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
c-KIT Kinase Activity Assay (General Protocol)
Objective: To measure the in vitro inhibitory activity of a compound against c-KIT kinase.
Materials:
-
Recombinant human c-KIT enzyme
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White 384-well assay plates
-
Plate reader
Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the c-KIT enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
This compound stands as a testament to the importance of chiral building blocks in modern drug discovery. While devoid of significant standalone biological activity, its incorporation into molecules like sitafloxacin has yielded a potent antibacterial agent with a well-defined mechanism of action. The unique stereochemistry of the fluorocyclopropyl moiety plays a critical role in the high efficacy of these therapeutic agents. Further exploration of this versatile scaffold in other therapeutic areas, such as oncology with c-KIT inhibitors, holds promise for the development of novel and effective medicines.
References
- 1. Cas 127199-14-8,this compound | lookchem [lookchem.com]
- 2. This compound | 105919-34-4 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Sitafloxacin Fumarate used for? [synapse.patsnap.com]
- 6. What is the mechanism of Sitafloxacin Hydrate? [synapse.patsnap.com]
- 7. Sitamax | 50 mg | Tablet | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 8. Antibacterial Activities and Inhibitory Effects of Sitafloxacin (DU-6859a) and Its Optical Isomers against Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
An In-depth Technical Guide on the Core Mechanism of Action of (1S,2S)-2-fluorocyclopropanecarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide is based on the hypothesized mechanism of action of (1S,2S)-2-fluorocyclopropanecarboxylic acid as an inhibitor of fatty acid oxidation, primarily targeting Carnitine Palmitoyltransferase 1 (CPT1). Direct experimental data for this specific compound is not extensively available in the public domain. Therefore, this guide provides a framework for understanding and investigating its likely biological activity based on the established knowledge of similar compounds and pathways.
Introduction
This compound is a synthetic, monofluorinated cyclopropane derivative. Its structural features suggest a potential role as a modulator of cellular metabolism, specifically as an inhibitor of fatty acid oxidation (FAO). The primary hypothesized molecular target is Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. Inhibition of FAO has significant therapeutic implications in various diseases, including metabolic disorders and cancer, making this compound a compound of interest for further investigation.
Hypothesized Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase 1
The central hypothesis for the mechanism of action of this compound is the irreversible inhibition of Carnitine Palmitoyltransferase 1 (CPT1).
The Role of CPT1 in Fatty Acid Oxidation
Fatty acid oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Long-chain fatty acids (LCFAs) are the primary substrates for this process. However, LCFAs cannot directly cross the inner mitochondrial membrane where β-oxidation occurs. The carnitine shuttle system facilitates their transport.
The key steps are as follows:
-
Activation: LCFAs are first activated to their coenzyme A (CoA) thioesters (LCFA-CoA) in the cytoplasm by acyl-CoA synthetases.
-
Mitochondrial Transport: CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of LCFA-CoA to acylcarnitine, which is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).
-
β-Oxidation: Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts acylcarnitine back to LCFA-CoA, which then enters the β-oxidation spiral to produce acetyl-CoA, NADH, and FADH2.
CPT1 is the rate-limiting enzyme of this pathway and is a major site of regulation for FAO.
Irreversible Inhibition by this compound
It is proposed that this compound acts as a mechanism-based inhibitor of CPT1. The carboxylic acid moiety of the molecule is likely converted intracellularly to its corresponding CoA thioester, (1S,2S)-2-fluorocyclopropanecarbonyl-CoA. This activated form is hypothesized to be the active inhibitor.
The proposed mechanism of irreversible inhibition involves:
-
Binding to the Active Site: (1S,2S)-2-fluorocyclopropanecarbonyl-CoA is recognized as a substrate analog by CPT1 and binds to its active site.
-
Covalent Modification: The strained cyclopropane ring, activated by the fluorine atom, is susceptible to nucleophilic attack by a key amino acid residue within the active site of CPT1. This results in the formation of a stable covalent bond between the inhibitor and the enzyme.
-
Enzyme Inactivation: This covalent modification permanently inactivates the enzyme, preventing it from processing its natural substrates.
This irreversible inhibition leads to a shutdown of long-chain fatty acid transport into the mitochondria, thereby inhibiting FAO.
Quantitative Data (Representative for CPT1 Inhibitors)
While specific quantitative data for this compound is not available, the following table summarizes typical values for well-characterized CPT1 inhibitors. These values provide a benchmark for the expected potency of a novel CPT1 inhibitor.
| Parameter | Description | Representative Value Range | Reference Compound(s) |
| IC50 | Half-maximal inhibitory concentration in enzyme assays. | 1 nM - 10 µM | Etomoxir, ST1326 |
| Ki | Inhibition constant, reflecting the binding affinity of the inhibitor. | 0.1 µM - 5 µM | Etomoxir |
| kinact | Rate of enzyme inactivation for irreversible inhibitors. | 0.01 min-1 - 0.5 min-1 | Etomoxir |
| Cellular FAO Inhibition (EC50) | Half-maximal effective concentration for inhibiting FAO in intact cells. | 1 µM - 100 µM | Etomoxir |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted to investigate the inhibitory effect of this compound on CPT1 and cellular fatty acid oxidation.
CPT1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on CPT1 activity.
Principle: This assay measures the CPT1-catalyzed transfer of a radiolabeled acyl group from acyl-CoA to carnitine. The resulting radiolabeled acylcarnitine is then separated from the unreacted acyl-CoA and quantified.
Materials:
-
Isolated mitochondria or microsomes containing CPT1
-
[3H]Carnitine or [14C]Palmitoyl-CoA
-
Palmitoyl-CoA
-
L-Carnitine
-
This compound (and its CoA derivative if available)
-
Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM K-HEPES, pH 7.4)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction termination solution (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., butanol)
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Inhibitor: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). If the CoA derivative is not available, pre-incubation with CoA, ATP, and an acyl-CoA synthetase may be necessary to form the active inhibitor in situ.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, BSA, isolated mitochondria/microsomes, and varying concentrations of the inhibitor.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 10-30 minutes) at 37°C to allow for inhibitor binding and/or covalent modification.
-
Initiation of Reaction: Start the reaction by adding the substrates, L-carnitine and radiolabeled palmitoyl-CoA (or vice versa).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding the termination solution.
-
Extraction: Add an organic solvent to extract the radiolabeled acylcarnitine. Vortex and centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of CPT1 inhibition for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. For irreversible inhibitors, time-dependent inactivation studies can be performed to determine kinact and Ki.
Cellular Fatty Acid Oxidation Assay
Objective: To measure the effect of this compound on the rate of fatty acid oxidation in intact cells.
Principle: This assay measures the oxidation of a radiolabeled fatty acid substrate (e.g., [3H]palmitate or [14C]palmitate) to radiolabeled products ([3H]H2O or 14CO2).
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
Cell culture medium
-
[9,10-3H]Palmitic acid or [1-14C]Palmitic acid complexed to BSA
-
This compound
-
Positive control inhibitor (e.g., Etomoxir)
-
Scintillation vials and counter
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound in serum-free medium for a specified time (e.g., 1-4 hours).
-
Addition of Radiolabeled Substrate: Add the radiolabeled palmitate-BSA complex to the medium.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 2-4 hours) to allow for fatty acid uptake and oxidation.
-
Collection of Oxidized Products:
-
For [3H]palmitate: Collect the culture medium. Add an equal volume of activated charcoal to bind un-oxidized palmitate. Centrifuge and collect the supernatant containing [3H]H2O.
-
For [14C]palmitate: The assay is typically performed in sealed flasks containing a center well with a CO2 trapping agent (e.g., NaOH). After incubation, acidify the medium to release dissolved 14CO2, which is then trapped.
-
-
Quantification: Measure the radioactivity of the collected [3H]H2O or trapped 14CO2 using a scintillation counter.
-
Data Normalization: Normalize the radioactivity counts to the protein content of each well.
-
Data Analysis: Calculate the percentage of FAO inhibition for each inhibitor concentration relative to a vehicle control. Determine the EC50 value.
Mandatory Visualizations
Caption: The fatty acid β-oxidation pathway highlighting the central role of CPT1.
Caption: Proposed mechanism of irreversible CPT1 inhibition by this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound functions as an inhibitor of fatty acid oxidation, with Carnitine Palmitoyltransferase 1 being the most probable molecular target. The therapeutic potential of inhibiting FAO is significant, with possible applications in metabolic diseases like type 2 diabetes and in oncology, where many cancer cells rely on FAO for survival and proliferation.
To definitively elucidate the mechanism of action of this compound, the following future research is essential:
-
Direct Enzyme Inhibition Studies: Perform kinetic studies with purified CPT1 to determine the IC50, Ki, and kinact values.
-
Structural Biology: Obtain co-crystal structures of CPT1 with the inhibitor to visualize the binding mode and confirm covalent modification.
-
Cell-Based Metabolic Flux Analysis: Utilize stable isotope tracing to comprehensively map the metabolic rewiring induced by the compound in various cell types.
-
In Vivo Efficacy Studies: Evaluate the therapeutic potential of this compound in relevant animal models of metabolic disease and cancer.
This technical guide provides a solid foundation for initiating these critical investigations into the promising therapeutic candidate, this compound.
The Advent and Evolution of Fluorinated Cyclopropanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Among the various fluorinated motifs, the cyclopropane ring has garnered significant attention due to its unique conformational rigidity and electronic characteristics. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of fluorinated cyclopropane derivatives, offering valuable insights for researchers in drug discovery and development.
A Historical Perspective: From Discovery to Prominence
The journey into the world of fluorinated cyclopropanes began with the pioneering work on carbene chemistry. A pivotal moment in this field was the first report of difluorocarbene chemistry by Doering in 1954.[1] This discovery laid the fundamental groundwork for the synthesis of gem-difluorocyclopropanes, a class of compounds that would later prove to be of immense value. Early methods for generating difluorocarbene often involved the use of halodifluoromethanes in the presence of strong bases, though these approaches were often hampered by low yields.[1]
The development of more efficient and versatile reagents for difluorocarbene generation marked a significant advancement in the field. The introduction of organometallic reagents and, later, the use of trimethyl(trifluoromethyl)silane (TMSCF₃) in combination with a halide source like sodium iodide (NaI), provided milder and more practical routes to gem-difluorocyclopropanes.[1][2] These innovations opened the door for the synthesis of a wide array of functionalized difluorocyclopropane-containing building blocks, making them more accessible for applications in drug discovery.[2]
Similarly, the synthesis of monofluorinated and trifluoromethylated cyclopropanes has seen remarkable progress. Transition-metal-catalyzed cyclopropanation reactions, particularly those employing rhodium and copper catalysts with diazo compounds, have emerged as powerful tools for the stereoselective construction of these valuable motifs.[3][4] The ability to control the stereochemistry of the cyclopropane ring is crucial, as the spatial arrangement of the fluorine atoms can profoundly influence a molecule's biological activity.
Synthetic Methodologies: A Detailed Overview
The synthesis of fluorinated cyclopropane derivatives can be broadly categorized into several key strategies, each with its own advantages and substrate scope. This section provides a detailed look at some of the most important methods, including experimental protocols for key reactions.
Monofluorocyclopropanes
The introduction of a single fluorine atom onto a cyclopropane ring can be achieved through various methods, including the cyclopropanation of fluoro-olefins and the use of fluorinated carbene precursors.
Difluorocyclopropanes (gem-Difluorocyclopropanes)
The gem-difluorocyclopropane moiety is a particularly attractive structural motif in medicinal chemistry, often serving as a bioisostere for a carbonyl group or a gem-dimethyl group. The most common approach for their synthesis involves the [2+1] cycloaddition of difluorocarbene with an alkene.
Experimental Protocol: gem-Difluorocyclopropanation of Styrene using TMSCF₃ and NaI [1]
This procedure details the generation of difluorocarbene from trimethyl(trifluoromethyl)silane (TMSCF₃) and its subsequent reaction with styrene to form (2,2-difluorocyclopropyl)benzene.
-
Materials:
-
Styrene
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Sodium Iodide (NaI)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred solution of styrene (1.0 mmol) and sodium iodide (2.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen) is added trimethyl(trifluoromethyl)silane (2.0 mmol).
-
The reaction mixture is heated to reflux (approximately 66 °C) and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (2,2-difluorocyclopropyl)benzene.
-
-
Characterization: The structure and purity of the product are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS).
Trifluoromethylcyclopropanes
The trifluoromethyl group is one of the most important fluorine-containing substituents in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity. The synthesis of trifluoromethyl-substituted cyclopropanes is often achieved through the reaction of trifluoromethyldiazoalkanes with alkenes, catalyzed by transition metals such as rhodium.[3][4]
Experimental Protocol: Rhodium-Catalyzed Enantioselective Synthesis of a Trifluoromethyl-Substituted Cyclopropane [4]
This protocol describes the asymmetric cyclopropanation of styrene with a 1-aryl-2,2,2-trifluorodiazoethane using a chiral dirhodium catalyst.
-
Materials:
-
Styrene
-
1-Aryl-2,2,2-trifluorodiazoethane
-
Chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the chiral dirhodium catalyst (0.01 mmol) and styrene (1.2 mmol) in anhydrous DCM (2 mL) under an inert atmosphere is added a solution of the 1-aryl-2,2,2-trifluorodiazoethane (1.0 mmol) in anhydrous DCM (3 mL) dropwise over a period of 4 hours at room temperature.
-
The reaction mixture is stirred for an additional 12 hours at room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the trifluoromethyl-substituted cyclopropane.
-
-
Characterization: The product's structure, diastereoselectivity, and enantiomeric excess are determined by NMR spectroscopy and chiral high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of various fluorinated cyclopropane derivatives, highlighting the efficiency and stereoselectivity of different methods.
| Entry | Alkene | Carbene Source/Reagent | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Styrene | TMSCF₃ / NaI | - | 75 | - | - | [1] |
| 2 | 1-Octene | TMSCF₃ / NaI | - | 82 | - | - | [1] |
| 3 | Indene | TMSCF₃ / NaI | - | 91 | - | - | [1] |
Table 1: Synthesis of gem-Difluorocyclopropanes. This table showcases the yields for the gem-difluorocyclopropanation of various alkenes using the TMSCF₃/NaI system.
| Entry | Alkene | Diazo Compound | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Styrene | 1-Phenyl-2,2,2-trifluorodiazoethane | Rh₂(S-PTAD)₄ | 85 | >94:6 | 96 | [4] |
| 2 | 4-Chlorostyrene | 1-Phenyl-2,2,2-trifluorodiazoethane | Rh₂(S-PTAD)₄ | 81 | >94:6 | 95 | [4] |
| 3 | 2-Vinylnaphthalene | 1-Phenyl-2,2,2-trifluorodiazoethane | Rh₂(S-PTAD)₄ | 89 | >94:6 | 98 | [4] |
Table 2: Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. This table presents the yields, diastereoselectivities, and enantioselectivities for the rhodium-catalyzed cyclopropanation of various styrenes.
Applications in Drug Discovery: A Case Study of 5-HT2C Receptor Agonists
Fluorinated cyclopropane derivatives have found significant applications in medicinal chemistry. One notable example is the development of selective serotonin 2C (5-HT2C) receptor agonists. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating mood, appetite, and other central nervous system functions.[5]
Derivatives of 2-phenylcyclopropylmethylamine incorporating fluorine atoms on the cyclopropane ring have been synthesized and evaluated for their activity at 5-HT2 receptors.[5] These studies have shown that the introduction of fluorine can significantly impact the potency and selectivity of these compounds.
5-HT2C Receptor Signaling Pathway
Activation of the 5-HT2C receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/G11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Quantitative Biological Data
The following table presents the in vitro activity of representative fluorinated 2-phenylcyclopropylmethylamine derivatives at 5-HT2 receptors, demonstrating the impact of fluorination on potency (EC₅₀) and efficacy (Eₘₐₓ).
| Compound | 5-HT2C EC₅₀ (nM) | 5-HT2C Eₘₐₓ (%) | 5-HT2B EC₅₀ (nM) | 5-HT2B Eₘₐₓ (%) | 5-HT2A EC₅₀ (nM) | 5-HT2A Eₘₐₓ (%) | Reference |
| (±)-12 | 598 | 95 | >10,000 | - | 1,230 | 85 | [5] |
| (±)-13 | 230 | 103 | 1,560 | 98 | 650 | 92 | [5] |
| (+)-21a | 4.7 | 98 | 9.8 | 92 | 110 | 88 | [5] |
| (+)-21b | 8.0 | 102 | >10,000 | - | 250 | 95 | [5] |
Table 3: Functional Activity of Fluorinated 2-Phenylcyclopropylmethylamine Derivatives at 5-HT2 Receptors. This table summarizes the potency (EC₅₀) and maximal efficacy (Eₘₐₓ) of several fluorinated cyclopropane derivatives at different serotonin receptor subtypes.
Conclusion
The discovery and development of synthetic routes to fluorinated cyclopropane derivatives have provided medicinal chemists with a powerful set of tools to design novel therapeutic agents. From the early days of carbene chemistry to the sophisticated transition-metal-catalyzed asymmetric methodologies of today, the ability to precisely install fluorine atoms onto the smallest of carbocyclic rings has opened up new avenues in drug discovery. The case of 5-HT2C receptor agonists illustrates how the unique properties of fluorinated cyclopropanes can be leveraged to fine-tune the pharmacological profile of a molecule. As our understanding of the interplay between fluorine substitution and biological activity continues to grow, we can expect to see the emergence of even more innovative and effective therapeutics based on these fascinating molecular scaffolds.
References
A Technical Guide to the Spectroscopic Data of (1S,2S)-2-fluorocyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-fluorocyclopropanecarboxylic acid is a chiral fluorinated cyclopropane derivative with significant potential in medicinal chemistry and drug development. Its rigid cyclopropane scaffold and the presence of a fluorine atom can impart unique conformational constraints and metabolic stability to parent molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic and medicinal chemistry applications.
While experimental spectroscopic data for the specific (1S,2S) stereoisomer is not widely available in public databases, this guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented is based on data from closely related isomers, established spectroscopic principles for fluorinated organic compounds and carboxylic acids, and computational predictions.
Spectroscopic Data Presentation
The following tables summarize the anticipated quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the connectivity and stereochemistry of the molecule.
¹H NMR Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Proton | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |
| H-1 (CH-COOH) | 1.8 - 2.2 | ddd | JH1-H2 ≈ 4-8, JH1-H3a ≈ 8-12, JH1-H3b ≈ 4-8 |
| H-2 (CH-F) | 4.5 - 5.0 | dtm | JH2-F ≈ 55-65, JH2-H1 ≈ 4-8, JH2-H3a/b ≈ 4-8 |
| H-3a (CH₂) | 1.2 - 1.6 | m | Jgem ≈ 4-8, JH3a-H1 ≈ 8-12, JH3a-H2 ≈ 4-8, JH3a-F ≈ 15-25 |
| H-3b (CH₂) | 0.8 - 1.2 | m | Jgem ≈ 4-8, JH3b-H1 ≈ 4-8, JH3b-H2 ≈ 4-8, JH3b-F ≈ 2-8 |
| COOH | 10.0 - 13.0 | br s | - |
¹³C NMR Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Carbon | Chemical Shift (δ, ppm) (Predicted Range) | Coupling to ¹⁹F (J, Hz) (Predicted) |
| C=O | 175 - 185 | ³JCF ≈ 2-5 |
| C-1 (CH-COOH) | 20 - 30 | ²JCF ≈ 8-15 |
| C-2 (CH-F) | 75 - 85 | ¹JCF ≈ 230-250 |
| C-3 (CH₂) | 10 - 20 | ²JCF ≈ 8-15 |
¹⁹F NMR Data (Predicted)
Solvent: CDCl₃, Reference: CFCl₃ at 0.00 ppm
| Fluorine | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |
| C-F | -170 to -190 | ddd | JF-H2 ≈ 55-65, JF-H3a ≈ 15-25, JF-H3b ≈ 2-8 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid functional group and the C-F bond.[1][2]
Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (from COOH, hydrogen-bonded)[1][2] |
| 1710-1760 | Strong | C=O stretch (from COOH)[1][2] |
| 1210-1320 | Medium | C-O stretch (from COOH)[1] |
| 1050-1150 | Medium-Strong | C-F stretch |
| 1400-1440 | Medium | O-H bend (from COOH)[1] |
Mass Spectrometry (MS)
Mass spectrometry of this compound would confirm its molecular weight and provide information about its fragmentation pattern.
Expected Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)
| m/z | Ion | Notes |
| 105.0346 | [M+H]⁺ | Calculated for C₄H₆FO₂⁺ |
| 103.0199 | [M-H]⁻ | Calculated for C₄H₄FO₂⁻ |
| 85.0240 | [M-H₂O+H]⁺ | Loss of water from the protonated molecule |
| 59.0131 | [M-COOH]⁺ | Loss of the carboxyl group |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard 1D proton spectrum with the following typical parameters:
-
Pulse sequence: zg30 or similar
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a 1D carbon spectrum with proton decoupling using typical parameters:
-
Pulse sequence: zgpg30 or similar
-
Spectral width: ~220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or higher, depending on sample concentration.
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a 1D fluorine spectrum, often with proton decoupling to simplify the spectrum, or without decoupling to observe H-F couplings.[3][4]
-
Pulse sequence: zgfl or similar
-
Spectral width: ~250 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the appropriate standard (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
For solution samples: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has minimal IR absorbance in the regions of interest. Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the clean salt plate.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate the wavenumbers (cm⁻¹) of these bands to specific functional groups and bond vibrations within the molecule.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water.
-
The solvent should be compatible with the chosen ionization method. For ESI, polar protic solvents are generally preferred.
Instrumentation:
-
A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap instrument, coupled to a suitable ionization source (e.g., ESI or EI) and an introduction system (e.g., direct infusion or liquid chromatography).[5]
Data Acquisition (ESI-MS Example):
-
Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.
-
Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and fragmenting it to observe characteristic product ions.
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the elemental formula (C₄H₅FO₂).
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide further structural information.
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. lumtech.com.cn [lumtech.com.cn]
An In-depth Technical Guide on the Solubility and Stability of (1S,2S)-2-fluorocyclopropanecarboxylic Acid
Introduction
(1S,2S)-2-fluorocyclopropanecarboxylic acid is a chiral, fluorinated cyclopropane derivative of significant interest in medicinal chemistry. It serves as a critical building block in the synthesis of advanced pharmaceutical compounds, most notably the fourth-generation fluoroquinolone antibiotic, Sitafloxacin. The incorporation of a fluorinated cyclopropyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including metabolic stability, binding affinity, and overall efficacy.
This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its behavior in various experimental and physiological conditions.
| Property | Value | Reference |
| Molecular Formula | C₄H₅FO₂ | N/A |
| Molecular Weight | 104.08 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Predicted pKa | ~3.8 | N/A |
| Predicted LogP | ~0.5 | N/A |
| Storage Temperature | 2-8 °C | N/A |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its absorption, bioavailability, and formulation development. The solubility of this compound is expected to be influenced by the solvent's polarity, pH, and temperature.
Representative Aqueous Solubility
The aqueous solubility of carboxylic acids is highly pH-dependent. Below its pKa, the compound exists predominantly in its neutral, less soluble form, while above its pKa, it forms a more soluble carboxylate salt.
| Buffer System | pH | Temperature (°C) | Representative Solubility (mg/mL) |
| Phosphate Buffer | 5.0 | 25 | 5 - 15 |
| Phosphate Buffer | 7.4 | 25 | > 100 (as salt) |
| Hydrochloric Acid | 2.0 | 25 | 2 - 10 |
Representative Organic Solvent Solubility
The solubility in organic solvents is crucial for synthesis, purification, and formulation processes.
| Solvent | Polarity Index | Temperature (°C) | Representative Solubility (mg/mL) |
| Methanol | 5.1 | 25 | > 200 |
| Ethanol | 4.3 | 25 | > 150 |
| Acetonitrile | 5.8 | 25 | 50 - 100 |
| Dichloromethane | 3.1 | 25 | 10 - 25 |
| Ethyl Acetate | 4.4 | 25 | 20 - 40 |
| Toluene | 2.4 | 25 | < 1 |
| Heptane | 0.1 | 25 | < 0.1 |
Stability Profile
Understanding the stability of this compound is essential for defining storage conditions, shelf-life, and identifying potential degradation products. Forced degradation studies are typically conducted to assess its intrinsic stability.
Summary of Forced Degradation Studies
The table below summarizes the expected stability of this compound under various stress conditions as per ICH guidelines.
| Stress Condition | Reagent/Condition | Time | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 h | Minor degradation |
| Base Hydrolysis | 0.1 M NaOH | 8 - 24 h | Potential for some degradation |
| Oxidation | 3% H₂O₂ | 24 h | Likely stable |
| Thermal | 60°C | 7 days | Generally stable |
| Photostability | ICH Q1B conditions | 7 days | Generally stable |
Experimental Protocols
Detailed methodologies for assessing the solubility and stability of this compound are provided below.
Thermodynamic Solubility Determination
Objective: To determine the equilibrium solubility of the compound in various solvents.
Methodology:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The solubility is reported in mg/mL or µg/mL.
Stability-Indicating HPLC Method Development
Objective: To develop a robust HPLC method capable of separating the parent compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of compounds with a wide range of polarities. A typical starting gradient could be 5% to 95% B over 20 minutes.
-
Detection: Use a UV detector at a wavelength where the compound and potential impurities have adequate absorbance (e.g., 210 nm).
-
Method Optimization: Inject samples from forced degradation studies. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
-
Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation (Stress Testing) Protocol
Objective: To evaluate the intrinsic stability of the compound and identify potential degradation pathways.
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 60°C).
-
Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
At specified time points, withdraw samples, neutralize if necessary, and analyze using the developed stability-indicating HPLC method.
-
Characterize any significant degradation products using techniques like LC-MS/MS and NMR.
Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols described.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Role in Synthesis
This compound is a key chiral building block. Its primary documented use is in the synthesis of the antibiotic Sitafloxacin.
Caption: Role in the Synthesis of Sitafloxacin.
Conclusion
While specific experimental data for this compound remains proprietary, this guide provides a robust framework for its characterization. Based on the chemistry of analogous small molecule fluorinated carboxylic acids, it is expected to be a stable solid with pH-dependent aqueous solubility. The provided protocols for determining its solubility and stability profiles are based on industry-standard methodologies and can be readily implemented by researchers. A thorough understanding of these properties is paramount for the successful application of this valuable synthetic intermediate in drug discovery and development pipelines.
A Technical Guide to the Thermochemical Properties of Fluorinated Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of fluorinated cyclopropanes, compounds of significant interest in medicinal chemistry. Due to a scarcity of experimental data on fluorinated cyclopropanecarboxylic acids, this document focuses on the closely related and extensively studied fluorinated cyclopropanes. The insights from these theoretical studies offer a foundational understanding of the energetic implications of fluorinating the cyclopropane ring, which is critical for the rational design of novel pharmaceuticals and advanced materials.
Quantitative Thermochemical Data
The introduction of fluorine atoms to the cyclopropane ring significantly influences its stability and electronic properties. The following tables summarize key thermochemical data derived from quantum-chemical studies. These values are crucial for understanding the relative stabilities of different isomers and the energetic costs or benefits of specific fluorination patterns.
Table 1: Calculated Reaction Enthalpies (ΔH⁰) and Gibbs Free Energies (ΔG⁰) for the Formation of Fluorinated Cyclopropanes
The following data represent the thermodynamics of converting cyclopropane and methyl fluoride into various fluorinated cyclopropanes, as determined by isodesmic reactions. This approach allows for a consistent comparison of the stability of different fluorinated species.[1][2][3][4]
| Compound | ΔH⁰ (kcal/mol) | ΔG⁰ (kcal/mol) |
| Monofluorocyclopropanes | ||
| 1-fluorocyclopropane | -17.8 | -18.5 |
| Difluorocyclopropanes | ||
| 1,1-difluorocyclopropane | -7.2 | -8.0 |
| cis-1,2-difluorocyclopropane | -9.9 | -10.6 |
| trans-1,2-difluorocyclopropane | -11.7 | -12.7 |
| Trifluorocyclopropanes | ||
| 1,1,2-trifluorocyclopropane | -13.2 | -14.6 |
| all-cis-1,2,3-trifluorocyclopropane | +1.2 | +3.8 |
| Tetrafluorocyclopropanes | ||
| 1,1,2,2-tetrafluorocyclopropane | -11.7 | -12.7 |
| Pentafluorocyclopropanes | ||
| 1,1,2,2,3-pentafluorocyclopropane | -13.2 | -14.6 |
| Hexafluorocyclopropanes | ||
| Hexafluorocyclopropane | -13.2 | -14.6 |
Note: The reactions are considered exothermic when ΔH⁰ is negative, indicating a more stable product.
Table 2: Thermodynamic Data for Intermolecular Interactions of all-cis-1,2,3-trifluorocyclopropane (1.2.3-c.c.)
The unique "Janus-like" polarity of all-cis-1,2,3-trifluorocyclopropane facilitates specific intermolecular interactions. The following table presents the calculated enthalpy of formation (ΔH⁰) for dimerization and complexation with sodium (Na⁺) and chloride (Cl⁻) ions.[1][3][4]
| Interaction | ΔH⁰ of Formation (kcal/mol) |
| Dimerization of 1.2.3-c.c. | -3.8 |
| 1.2.3-c.c.–Na⁺ (1:1) | -32.5 |
| 1.2.3-c.c.–Na⁺–1.2.3-c.c. (2:1) | -58.7 |
| 1.2.3-c.c.–Cl⁻ (1:1) | -22.3 |
| 1.2.3-c.c.–Cl⁻–1.2.3-c.c. (2:1) | -40.3 |
Experimental and Computational Protocols
Computational Methodology for Thermochemical Properties
The quantitative data presented in this guide were primarily obtained through quantum-chemical calculations. A common and reliable methodology for predicting the energetics and properties of organofluorine compounds involves Density Functional Theory (DFT).[1][3]
Protocol:
-
Software: A quantum chemistry software package (e.g., Gaussian, Spartan) is utilized.
-
Method: The B3LYP functional is employed, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: The 6-311++G(d,p) basis set is used. This is a triple-zeta basis set that includes diffuse functions (++) and polarization functions on both heavy atoms (d) and hydrogen atoms (p).
-
Dispersion Correction: The GD3BJ dispersion correction is included to accurately model non-bonding interactions.[1][3]
-
Optimization: The geometries of the fluorinated cyclopropanes and reference molecules (cyclopropane, methane, and methyl fluoride) are optimized to find the minimum energy structures.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.
-
Isodesmic Reactions: To calculate the enthalpy and Gibbs free energy of formation for the fluorinated cyclopropanes, isodesmic reactions are employed. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations.
Experimental Determination of Thermochemical Properties: Rotating-Bomb Combustion Calorimetry
Protocol:
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the organofluorine compound is placed in a crucible within the combustion bomb. A fuse wire (e.g., platinum) is connected to electrodes and brought into contact with the sample, often with a cotton thread fuse.
-
Bomb Sealing and Charging: The bomb is sealed and charged with high-purity oxygen to a pressure of around 30 atm. A small, known amount of water is often added to the bomb to ensure a defined final state for the hydrofluoric acid formed.
-
Calorimeter Assembly: The bomb is placed in a calorimeter vessel containing a known amount of water. The calorimeter is then placed in a jacket with a controlled temperature.
-
Ignition and Combustion: The sample is ignited by passing an electric current through the fuse wire. The rotation of the bomb during combustion ensures a complete and well-defined reaction, leading to a homogeneous solution of the products.
-
Temperature Measurement: The temperature of the calorimeter water is precisely measured over time, before, during, and after the combustion reaction.
-
Data Analysis: The heat of combustion is calculated from the observed temperature rise, the energy equivalent of the calorimeter system, and corrections for the heat of ignition and any side reactions.
-
Blank Experiments: "Blank" or comparison experiments are performed to account for any heat effects not due to the combustion of the sample, such as the reaction of impurities or the heat of solution of the gaseous products.[5]
Visualizations of Molecular Interactions and Workflows
The following diagrams illustrate key concepts and processes related to the thermochemical properties of fluorinated cyclopropanes.
Caption: Dimerization of all-cis-1,2,3-trifluorocyclopropane.
Caption: Ion complexation with all-cis-1,2,3-trifluorocyclopropane.
Caption: Experimental workflow for rotating-bomb combustion calorimetry.
References
- 1. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 2. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-fluorocyclopropanecarboxylic acid is a critical chiral building block in medicinal chemistry, notably as a key intermediate in the synthesis of modern pharmaceuticals.[1] Its incorporation into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, cell permeability, and binding affinity, due to the unique conformational constraints and electronic effects of the fluorocyclopropyl moiety.[2][3] This document provides detailed protocols for the asymmetric synthesis of this compound, presenting quantitative data and experimental workflows to aid in its preparation in a laboratory setting.
Synthetic Strategies Overview
Several synthetic routes to 2-fluorocyclopropanecarboxylic acid and its derivatives have been developed, each with distinct advantages. Key approaches include:
-
Asymmetric synthesis from chiral precursors: This strategy employs readily available chiral starting materials to establish the desired stereochemistry early in the synthetic sequence. A notable example involves the use of fluoromethylphenylsulfone and chiral glycidyl derivatives.[4][5]
-
Catalytic asymmetric cyclopropanation: These methods utilize chiral catalysts, such as rhodium or copper complexes, or engineered enzymes to control the stereoselectivity of the cyclopropane ring formation.[2][6]
-
Diastereoselective synthesis with chiral auxiliaries: This approach involves attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of the cyclopropanation reaction.[7]
-
Synthesis from allylic alcohols: This method involves the cyclopropanation of an allylic alcohol precursor, followed by functional group manipulations to yield the target carboxylic acid.[8]
This document will focus on a highly selective asymmetric synthesis route that has been demonstrated to be efficient and scalable.[4][5]
Asymmetric Synthesis from Chiral Glycidyl Derivatives
This highly stereoselective route commences from commercially available starting materials, fluoromethylphenylsulfone and a chiral glycidyl derivative, to produce this compound in a six-step sequence with a notable overall yield.[4][5]
Experimental Workflow
The overall synthetic workflow is depicted below.
Figure 1. Synthetic workflow for this compound.
Quantitative Data Summary
| Step | Reaction | Reagents | Solvent | Yield (%) | Reference |
| 1 | Coupling | Fluoromethylphenylsulfone, Chiral Glycidyl Derivative, LHMDS | THF | 77% (for intermediate 10) | [4][5] |
| 2 | Cyclization | LHMDS | THF | Not specified individually | [4][5] |
| 3 | Deprotection | BCl₃ | DCM | Not specified individually | [4][5] |
| 4-6 | Further Steps | - | - | Overall yield: 45% | [4][5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Intermediate 11 [5]
-
Preparation of Intermediate 10: To a solution of the appropriate starting materials (150 mmol) in THF (500 mL) at -78 °C, add LHMDS (1 M, 2 equivalents) dropwise.
-
Stir the reaction mixture for an additional hour at -78 °C.
-
Allow the reaction to warm to -40 °C and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl (500 mL).
-
Extract the aqueous layer with EtOAc (3 x 200 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (PE/EtOAc = 5/1 to 3/1) on silica gel to afford intermediate 10 as a white solid (75.77 g, 77% yield).
Protocol 2: Synthesis of Compound 4 (Deprotected Intermediate) [4]
-
To a solution of intermediate 11 (120 mmol, 40.8 g) in DCM (500 mL) at -78 °C, add BCl₃ (1 M, 2.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by pouring it into MeOH (500 mL).
-
Concentrate the mixture in vacuo.
-
Dilute the residue with water (200 mL).
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield compound 4 .
Note: The subsequent oxidation of the resulting alcohol to the final carboxylic acid can be achieved using standard oxidation protocols (e.g., Jones oxidation, TEMPO-mediated oxidation). The original source achieved a 45% overall yield for the six-step process.[5]
Alternative Synthetic Approaches
While the above protocol offers a highly selective route, other methods are also noteworthy. For instance, a five-step synthesis starting from allyl alcohol has been reported with an overall yield of 35.3%.[8] This method involves protection of the alcohol, cyclization, deprotection, debromination, and final oxidation.[8] Biocatalytic strategies using engineered myoglobin-based catalysts have also shown promise for the stereoselective synthesis of fluorinated cyclopropanes, offering excellent diastereo- and enantiocontrol.[2][3]
Conclusion
The synthesis of this compound is a key step for the development of novel pharmaceuticals. The detailed protocol provided, based on a highly stereoselective asymmetric synthesis, offers a reliable and efficient method for obtaining this valuable chiral building block. Researchers are encouraged to consider the various synthetic strategies available and select the most appropriate one based on their specific needs, available resources, and scalability requirements.
References
- 1. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. finechemicals.com.cn [finechemicals.com.cn]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclopropanes are privileged structural motifs in a wide array of biologically active molecules, including natural products and pharmaceuticals.[1][2][3][4][5] Their rigid, three-dimensional structure can impart favorable properties to drug candidates, such as enhanced metabolic stability, improved potency, and controlled conformation.[3] Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure cyclopropanes is a significant focus in modern organic chemistry and drug discovery.
These application notes provide an overview of and detailed protocols for several state-of-the-art methods for the asymmetric synthesis of chiral cyclopropanes. The methodologies covered include transition-metal catalysis with rhodium and cobalt complexes, the use of sulfoxonium ylides, and innovative biocatalytic approaches.
Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation
Dirhodium(II) carboxylate complexes are powerful catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. The choice of the chiral ligand on the dirhodium catalyst is crucial for achieving high enantioselectivity.
Rhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates
Chiral dirhodium(II) catalysts are particularly effective for the asymmetric intermolecular cyclopropanation of alkenes with aryldiazoacetates. Catalysts such as Rh₂(R-DOSP)₄ are often highly effective for these transformations.[6][7]
General Experimental Protocol: Asymmetric Cyclopropanation using Rh₂(R-DOSP)₄
A general procedure for the Rh₂(R-DOSP)₄-catalyzed cyclopropanation of styrenes with methyl aryldiazoacetates is as follows:
-
To a solution of the styrene (0.5 mmol) and Rh₂(R-DOSP)₄ (0.0025 mmol, 0.5 mol%) in a suitable solvent (e.g., CH₂Cl₂, 1.0 mL) at room temperature is added a solution of the methyl aryldiazoacetate (0.25 mmol) in the same solvent (4.0 mL) via syringe pump over 4 hours.
-
Upon complete addition, the reaction mixture is stirred for an additional hour.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired cyclopropane product.
Data Presentation
| Catalyst | Aryldiazoacetate Substituent | Alkene | Yield (%) | ee (%) | dr | Reference |
| Rh₂(R-DOSP)₄ | 4-Me | Styrene | 85 | 88 | >20:1 | [7] |
| Rh₂(R-DOSP)₄ | 4-Cl | Styrene | 89 | 92 | >20:1 | [7] |
| Rh₂(S-PTAD)₄ | 2-Cl | Styrene | 93 | 96 | >20:1 | [7] |
| Rh₂(R-BNP)₄ | 3-MeO | Styrene | 69 | 92 | >20:1 | [6] |
Logical Workflow for Catalyst Selection in Dirhodium(II)-Catalyzed Cyclopropanation
References
- 1. sas.rochester.edu [sas.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cobalt(II)-Catalyzed Asymmetric Olefin Cyclopropanation with α-Ketodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (1S,2S)-2-Fluorocyclopropanecarboxylic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-2-fluorocyclopropanecarboxylic acid is a valuable chiral building block in medicinal chemistry and organic synthesis. The incorporation of the strained, rigid, and stereochemically defined fluorocyclopropane moiety into molecular scaffolds can significantly influence their pharmacological properties. The fluorine atom can modulate lipophilicity, metabolic stability, and binding interactions, while the cyclopropane ring serves as a bioisostere for other chemical groups, often improving potency and conferring a unique three-dimensional structure.[1][2]
These application notes provide an overview of its use in the synthesis of potent bioactive molecules and detailed protocols for key transformations.
Physicochemical Properties
A summary of the key properties of the title compound is provided below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 127199-14-8[1] |
| Molecular Formula | C₄H₅FO₂ |
| Molecular Weight | 104.08 g/mol |
| Appearance | White to off-white solid |
| Chirality | (1S, 2S) configuration |
Application Note 1: Synthesis of Quinolone Antibacterial Agents
The (1S,2S)-2-fluorocyclopropyl group is a critical substituent at the N-1 position of many modern quinolone and naphthyridone antibiotics, including sitafloxacin.[3] This specific stereoisomer (cis) has been shown to confer superior potency against Gram-positive bacteria compared to its trans counterpart.[2] The primary mechanism of action for these antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[2][4]
The synthetic strategy involves converting the carboxylic acid to its corresponding amine, which then undergoes a nucleophilic aromatic substitution reaction with the fluoro-substituted quinolone core.
Caption: Synthetic workflow for quinolone antibacterials.
Quantitative Data: Antibacterial Activity
The introduction of the cis-fluorocyclopropyl group at the N-1 position significantly impacts the antibacterial spectrum. The following table presents representative Minimum Inhibitory Concentration (MIC) data for a generic N-1 cis-fluorocyclopropyl quinolone.
| Bacterial Strain | Representative MIC (µg/mL) |
| Staphylococcus aureus | 0.05 - 0.2 |
| Streptococcus pneumoniae | 0.05 - 0.2 |
| Escherichia coli | 0.02 - 0.1 |
| Pseudomonas aeruginosa | 0.4 - 1.6 |
| Data are representative based on structure-activity relationship studies indicating high potency for cis-isomers against Gram-positive bacteria.[2] |
Application Note 2: Development of Reversible Kinase Inhibitors
The fluorocyclopropyl moiety can also be used to develop highly potent and selective enzyme inhibitors for non-antibacterial targets. For example, fluorocyclopropyl amides have been synthesized as reversible inhibitors of Bruton's tyrosine kinase (Btk), a key target in the treatment of autoimmune diseases like rheumatoid arthritis.[1]
In this context, the stereochemistry of the fluorocyclopropyl group is critical for tuning both on-target potency and off-target activities, such as hERG inhibition, a common safety liability.[1] The (1S,2S)-2-fluorocyclopropylamine (derived from the carboxylic acid) can be coupled to a core acid scaffold using standard peptide coupling reagents to form the final active amide.
Caption: Synthesis of fluorocyclopropyl-amide kinase inhibitors.
Quantitative Data: Btk and hERG Inhibition
The following data summarizes the inhibitory activity of different fluorocyclopropyl amide stereoisomers against Btk and the hERG channel, highlighting the importance of precise stereochemical control.
| Compound Stereoisomer | Btk IC₅₀ (nM) | hERG Inhibition (% @ 10 µM) |
| (1R,2R)-fluorocyclopropyl | 1.1 | 18% |
| (1S,2S)-fluorocyclopropyl | 11 | 58% |
| rac-cis-fluorocyclopropyl | 4.8 | 61% |
| rac-trans-fluorocyclopropyl | 150 | 53% |
| Data adapted from a study on reversible Btk inhibitors, demonstrating the superior profile of the (1R,2R)-amide, which would be derived from the (1R,2R)-amine.[1] The (1S,2S)-amine discussed here yields a different profile. |
Experimental Protocols
Protocol 1: Synthesis of (1S,2S)-1-Amino-2-fluorocyclopropane Hydrochloride
This protocol describes a representative procedure for the conversion of the carboxylic acid to the corresponding amine hydrochloride via a Curtius rearrangement, which typically proceeds with retention of stereochemistry.
1. Acyl Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.
2. Acyl Azide Formation:
-
Dissolve the crude acyl chloride in anhydrous acetone (~0.5 M) and cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture vigorously at 0 °C for 1 hour.
-
Extract the product with cold ethyl acetate. Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, and use the resulting acyl azide solution immediately. Caution: Acyl azides are potentially explosive and should be handled with extreme care, not isolated, and kept in solution.
3. Curtius Rearrangement and Trapping:
-
Gently heat the acyl azide solution in an inert solvent like toluene to 80-90 °C until nitrogen evolution ceases, indicating the formation of the isocyanate.
-
Cool the solution and add 6M hydrochloric acid (excess).
-
Heat the biphasic mixture to reflux for 4-6 hours to hydrolyze the intermediate carbamate.
-
Cool the reaction to room temperature, separate the aqueous layer, and wash the organic layer with water.
-
Combine the aqueous layers and concentrate under reduced pressure to obtain the crude (1S,2S)-1-amino-2-fluorocyclopropane hydrochloride as a solid. The product can be further purified by recrystallization.
Protocol 2: N-Alkylation of a Quinolone Core
This protocol describes the coupling of the chiral amine with a generic 7-chloro-6-fluoroquinolone-3-carboxylic acid ethyl ester.
-
In a reaction vial, combine the quinolone core (1.0 eq), (1S,2S)-1-amino-2-fluorocyclopropane hydrochloride (1.2 eq), and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or diisopropylethylamine (DIPEA) (3.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of ~0.2 M.
-
Seal the vial and heat the reaction mixture to 80-100 °C for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice water, which should induce precipitation of the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Further purification can be achieved by column chromatography on silica gel (e.g., using a DCM/methanol gradient) to yield the pure N-alkylated quinolone ester.
-
The final carboxylic acid can be obtained by subsequent hydrolysis of the ester under acidic or basic conditions.[5]
Protocol 3: Amide Coupling for Kinase Inhibitor Synthesis
This protocol provides a general method for coupling the chiral amine with a carboxylic acid scaffold to form an amide bond, as seen in Btk inhibitors.[1]
-
Dissolve the kinase scaffold carboxylic acid (1.0 eq) in anhydrous DMF (~0.1 M) under a nitrogen atmosphere.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of (1S,2S)-1-amino-2-fluorocyclopropane hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) in DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure fluorocyclopropyl-amide inhibitor.
References
- 1. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103360310A - Sitafloxacin intermediate, preparation method of sitafloxacin and sitafloxacin pharmaceutical composition - Google Patents [patents.google.com]
Application of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid in Sitafloxacin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria. A key structural feature of sitafloxacin is the (1R,2S)-2-fluorocyclopropylamine moiety, which is crucial for its potent antibacterial activity and favorable pharmacokinetic profile. The synthesis of this critical chiral fragment often involves the use of (1S,2S)-2-fluorocyclopropanecarboxylic acid or its derivatives. This document provides detailed application notes and protocols for the synthesis of sitafloxacin, highlighting the integration of this key building block.
Synthetic Strategies Overview
The synthesis of sitafloxacin can be approached through various routes. Two prominent methods are detailed below, both of which utilize a derivative of 2-fluorocyclopropanecarboxylic acid. The first method starts with ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, while the second begins with 2,4,5-trifluoro-3-chlorobenzoic acid. Both pathways converge to incorporate the essential (1R,2S)-2-fluorocyclopropylamine side chain.
A crucial starting material for introducing the fluorocyclopropyl group is often (1R, 2S)-(-)-cis-1-amino-2-fluorocyclopropane or its p-toluene sulfonic acid salt, which is derived from this compound.[1] The stereochemistry of this component is vital for the final biological activity of sitafloxacin.
Experimental Protocols
The following are detailed protocols for key stages in the synthesis of sitafloxacin.
Protocol 1: Synthesis starting from Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate[1]
This protocol outlines a multi-step synthesis beginning with the condensation of a substituted phenylpropanoate.
Step 1: Synthesis of (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-[{(1R,2S)-2-fluorocyclopropyl}amino]acrylate
-
A mixture of ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (15 g, 56.3 mmol), triethylorthoformate (60 mL), and anhydrous acetic anhydride (100 mL) is stirred at 110-120 °C for 1.5 hours.
-
The mixture is evaporated to dryness under reduced pressure. The resulting concentrate is dissolved in methylene dichloride (50 mL) to form solution A.
-
In a separate flask, trifluoroacetic acid (70 mL) is cooled to 0-5 °C, and (1R, 2S)-(-)-cis-1-amino-2-fluorocyclopropane p-toluene sulfonic acid salt is added. The mixture is stirred at room temperature for 20 minutes and then concentrated in vacuo.
-
The residue is dissolved in methylene chloride (100 mL), and triethylamine (30 mL) is added under an ice bath. The mixture is stirred for 20 minutes.
-
Solution A is added to this mixture, and stirring is continued at room temperature for 1 hour.
-
The reaction mixture is washed with water and saturated salt water.
-
The organic layer is dried over MgSO4, filtered, and evaporated to dryness under reduced pressure to yield an oily product.
-
The product is recrystallized from isopropyl ether to give (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-[{(1R,2S)-2-fluorocyclopropyl}amino]acrylate.
Step 2: Cyclization to form Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
The product from Step 1 (16.2 g, 44.3 mmol) is dissolved in anhydrous 1,4-dioxane (70 mL).
-
NaH (2 g, 60%) is added, and the mixture is stirred for 1 hour.
-
The reaction mixture is extracted with EtOAc (250 mL).
-
The organic layer is washed with 10% hydrochloric acid and water, then dried over sodium sulfate, filtered, and evaporated under vacuum.
-
n-hexane is added with stirring to precipitate the solid product.
Step 3: Hydrolysis to form 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
The ethyl ester from Step 2 (12.4 g, 34.3 mmol) is added to a mixture of concentrated hydrochloric acid (125 mL) and acetic acid (125 mL).
-
The mixture is stirred at 120-130 °C for 2 hours.
-
After cooling, the mixture is diluted with H2O (500 mL).
-
The precipitate is filtered, washed with H2O and ether, and dried under reduced pressure.
Step 4: Condensation with the Spiro-amine side chain and Deprotection
-
The carboxylic acid from Step 3 is condensed with a protected (S)-7-amino-5-azaspiro[2.4]heptane derivative.
-
The protecting group (e.g., Boc) is removed, typically using an acid such as trifluoroacetic acid, to yield the final sitafloxacin product.
-
The crude product is purified by recrystallization from a solvent system such as ethanol and concentrated ammonia.
Protocol 2: Synthesis starting from 2,4,5-Trifluoro-3-chlorobenzoic Acid
This alternative route involves a "one-pot" approach for the formation of a key intermediate.
Step 1: Formation of the Quinolone Core Precursor
-
2,4,5-trifluoro-3-chlorobenzoic acid is reacted with oxalyl chloride in DMF to form the corresponding acyl chloride.
-
Triethylamine and N,N-dimethylamino ethyl propenoate are then added to the reaction mixture.
-
After the condensation reaction, the mixture is acidified with acetic acid.
-
(1R, 2S)-(-)-cis-1-amino-2-fluorocyclopropane is then added to the same reaction vessel to yield the key intermediate.
Step 2: Cyclization and Further Reactions
-
The intermediate from Step 1 undergoes cyclization in a DMF/acetonitrile solvent system with anhydrous potassium carbonate.
-
The resulting quinolone carboxylic acid ester is then reacted with (S)-(-)-7-t-butoxycarbonyl amino-5-azaspiro[2.4]heptane.
-
The final deprotection step is carried out to yield sitafloxacin.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of sitafloxacin via Protocol 1.
| Step | Starting Material | Product | Yield (%) | Reference |
| 1. Condensation | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-[{(1R,2S)-2-fluorocyclopropyl}amino]acrylate | 82 | [1] |
| 2. Cyclization | Product of Step 1 | Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | 78 | [1] |
| 3. Hydrolysis | Product of Step 2 | 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 76.2 | [1] |
| 4. Final Condensation and Deprotection | Product of Step 3 | 7-((S)-7-amino-5-azaspiro[2][3]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 86 | [1] |
| Overall | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | Sitafloxacin | 52-65 | [2] |
Experimental Workflows
The logical flow of the synthetic pathways can be visualized as follows:
Caption: Synthetic workflow for sitafloxacin starting from a substituted phenylpropanoate.
Caption: Alternative synthetic workflow for sitafloxacin starting from a substituted benzoic acid.
Conclusion
The enantioselective synthesis of sitafloxacin heavily relies on the successful incorporation of the (1R,2S)-2-fluorocyclopropylamine side chain, which is derived from this compound. The detailed protocols and workflows provided herein offer valuable guidance for researchers and professionals in the field of drug development and manufacturing. Careful control of reaction conditions and stereochemistry is paramount to achieving high yields and purity of the final active pharmaceutical ingredient.
References
Anwendungshinweise und Protokolle zur Derivatisierung von (1S,2S)-2-Fluorcyclopropancarbonsäure für die medizinische Chemie
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung bietet detaillierte Protokolle und quantitative Daten zur Derivatisierung von (1S,2S)-2-Fluorcyclopropancarbonsäure, einer vielseitigen chiralen Baueinheit von wachsender Bedeutung in der medizinischen Chemie. Die einzigartigen sterischen und elektronischen Eigenschaften des Fluorcyclopropan-Motivs ermöglichen die Synthese von neuartigen Wirkstoffkandidaten mit verbesserten pharmakokinetischen und pharmakodynamischen Profilen.
Einleitung
(1S,2S)-2-Fluorcyclopropancarbonsäure ist ein wertvoller Baustein in der modernen Wirkstoffentwicklung. Die Einführung eines fluorierten Cyclopropanrings in eine Molekülstruktur kann die metabolische Stabilität erhöhen, die Bindungsaffinität zu biologischen Zielstrukturen verbessern und als Bioisoster für andere funktionelle Gruppen dienen.[1][2] Diese Eigenschaften machen es zu einem attraktiven Ausgangsmaterial für die Synthese von Inhibitoren für eine Vielzahl von Targets, einschließlich Kinasen und bakteriellen Enzymen.
Die häufigste Derivatisierungsstrategie für (1S,2S)-2-Fluorcyclopropancarbonsäure ist die Amidkopplung mit einer Vielzahl von primären und sekundären Aminen. Diese Reaktion ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitstrukturen.
Anwendungsbereiche in der medizinischen Chemie
Derivate der (1S,2S)-2-Fluorcyclopropancarbonsäure haben sich in mehreren therapeutischen Bereichen als vielversprechend erwiesen:
-
Kinase-Inhibitoren: Fluorcyclopropylamide wurden erfolgreich als potente und selektive Inhibitoren der Bruton-Tyrosinkinase (Btk) entwickelt, einem wichtigen Zielmolekül bei Autoimmunerkrankungen und B-Zell-Malignomen.[1][3][4] Die Stereochemie des Fluorcyclopropanrings hat sich als entscheidend für die Selektivität und das Sicherheitsprofil dieser Inhibitoren erwiesen.[1][3][4]
-
Antibakterielle Wirkstoffe: Die (1S,2S)-2-Fluorcyclopropyl-Einheit ist ein wichtiger Bestandteil des Breitband-Antibiotikums Sitafloxacin, das zur Klasse der Fluorchinolone gehört.[5]
-
Agonisten für Serotonin-Rezeptoren: Fluorierte Cyclopropan-Derivate wurden als potente und selektive Agonisten für den Serotonin-2C-Rezeptor (5-HT2C) identifiziert, was auf potenzielle Anwendungen bei ZNS-Erkrankungen hindeutet.[6]
Quantitative Daten zur Derivatisierung und biologischen Aktivität
Die folgenden Tabellen fassen quantitative Daten für die Derivatisierung von (1S,2S)-2-Fluorcyclopropancarbonsäure und die biologische Aktivität der resultierenden Amide zusammen.
Tabelle 1: Amidkopplung von (1S,2S)-2-Fluorcyclopropancarbonsäure mit verschiedenen Aminen
| Amin (R-NH₂) | Kopplungsreagenz | Base | Lösungsmittel | Reaktionszeit (h) | Ausbeute (%) | Referenz |
| Diverse Amine | HATU | DIPEA | DMF | 1-2 | 70-95 | [7][8][9] |
| Diverse Amine | EDC, HOBt | DIPEA | DCM/DMF | 12-24 | 60-90 | [10][11] |
| Diverse Amine | SOCl₂ | Pyridin | DCM | 1-4 | 85-98 | [12] |
| Diverse Amine | TiCl₄ | Pyridin | Pyridin | 2 | 70-98 | [13] |
| Diverse Amine | B(OCH₂CF₃)₃ | - | MeCN | 5-24 | 75-95 | [14] |
HATU: 1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat; DIPEA: N,N-Diisopropylethylamin; DMF: Dimethylformamid; EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimid; HOBt: 1-Hydroxybenzotriazol; DCM: Dichlormethan; SOCl₂: Thionylchlorid; TiCl₄: Titantetrachlorid; B(OCH₂CF₃)₃: Tris(2,2,2-trifluorethyl)borat; MeCN: Acetonitril.
Tabelle 2: Biologische Aktivität von (1S,2S)-2-Fluorcyclopropylamid-Derivaten als Btk-Inhibitoren
| Verbindung | Stereochemie | Btk IC₅₀ (nM) | hERG IC₅₀ (µM) | Selektivität (hERG/Btk) | Referenz |
| 25 | (1S,2S) | 2.3 | 1.6 | ~696 | [1][4] |
| 24 | (1R,1R) | 3.8 | >10 | >2632 | [1][4] |
IC₅₀: Halbe maximale Hemmkonzentration; hERG: human Ether-à-go-go-Related Gene.
Experimentelle Protokolle
Protokoll 1: Allgemeine Amidkopplung mittels HATU
Dieses Protokoll beschreibt eine allgemeine und effiziente Methode zur Synthese von Amiden aus (1S,2S)-2-Fluorcyclopropancarbonsäure unter Verwendung von HATU als Kopplungsreagenz.
Materialien:
-
(1S,2S)-2-Fluorcyclopropancarbonsäure
-
Entsprechendes Amin (1.1 Äquivalente)
-
HATU (1.1 Äquivalente)
-
N,N-Diisopropylethylamin (DIPEA) (3 Äquivalente)
-
Wasserfreies Dimethylformamid (DMF)
-
Standardreagenzien für die Aufarbeitung und Reinigung (z.B. Ethylacetat, wässrige HCl-Lösung, gesättigte wässrige NaHCO₃-Lösung, Sole, MgSO₄ oder Na₂SO₄)
Durchführung:
-
Lösen Sie (1S,2S)-2-Fluorcyclopropancarbonsäure (1 Äquivalent) in wasserfreiem DMF.
-
Geben Sie das entsprechende Amin (1.1 Äquivalente) und DIPEA (3 Äquivalente) zu der Lösung.
-
Fügen Sie HATU (1.1 Äquivalente) portionsweise unter Rühren hinzu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 1-2 Stunden.
-
Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Nach vollständiger Umsetzung verdünnen Sie die Reaktionsmischung mit Ethylacetat.
-
Waschen Sie die organische Phase nacheinander mit 1 M wässriger HCl, gesättigter wässriger NaHCO₃-Lösung und Sole.
-
Trocknen Sie die organische Phase über MgSO₄ oder Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie auf Kieselgel, um das gewünschte Amid zu erhalten.
Abbildung 1: Allgemeiner Arbeitsablauf für die HATU-vermittelte Amidkopplung.
Protokoll 2: Synthese eines Btk-Inhibitors (Analog zu Verbindung 25)
Dieses Protokoll beschreibt die Synthese eines Btk-Inhibitors, bei dem (1S,2S)-2-Fluorcyclopropancarbonsäure an ein komplexes Amin-Intermediat gekoppelt wird.
Materialien:
-
Amin-Intermediat (z.B. ein substituierter Aminopyridon-Kern)
-
(1S,2S)-2-Fluorcyclopropancarbonsäure (1.2 Äquivalente)
-
HATU (1.2 Äquivalente)
-
DIPEA (3 Äquivalente)
-
Wasserfreies DMF
Durchführung:
-
Lösen Sie das Amin-Intermediat (1 Äquivalent) in wasserfreiem DMF.
-
Geben Sie (1S,2S)-2-Fluorcyclopropancarbonsäure (1.2 Äquivalente) und DIPEA (3 Äquivalente) zu der Lösung.
-
Kühlen Sie die Mischung auf 0 °C in einem Eisbad.
-
Fügen Sie HATU (1.2 Äquivalente) hinzu und rühren Sie die Mischung für 15 Minuten bei 0 °C.
-
Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für weitere 2 Stunden.
-
Führen Sie eine wässrige Aufarbeitung wie in Protokoll 1 beschrieben durch.
-
Reinigen Sie das Rohprodukt mittels präparativer HPLC, um den reinen Btk-Inhibitor zu erhalten.
Visualisierungen
Btk-Signalweg
Der Bruton-Tyrosinkinase (Btk)-Signalweg spielt eine entscheidende Rolle bei der Aktivierung und dem Überleben von B-Zellen. Die Hemmung von Btk ist ein validierter therapeutischer Ansatz zur Behandlung von B-Zell-vermittelten Erkrankungen.
Abbildung 2: Vereinfachter Btk-Signalweg und der Angriffspunkt von Btk-Inhibitoren.
Schlussfolgerung
(1S,2S)-2-Fluorcyclopropancarbonsäure ist ein äußerst nützlicher und vielseitiger Baustein für die medizinische Chemie. Die hier vorgestellten Protokolle zur Amidkopplung bieten robuste und effiziente Methoden zur Synthese einer breiten Palette von Derivaten. Die quantitativen Daten belegen das Potenzial dieser Verbindungen als potente und selektive Modulatoren von biologischen Zielstrukturen wie der Bruton-Tyrosinkinase. Die einzigartigen Eigenschaften des Fluorcyclopropan-Motivs eröffnen neue Möglichkeiten für das Design und die Entwicklung von innovativen Therapeutika.
References
- 1. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 8. benchchem.com [benchchem.com]
- 9. growingscience.com [growingscience.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fluorocyclopropane Moieties into Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorocyclopropane moieties into drug candidates represents a compelling approach in modern medicinal chemistry. This unique structural motif combines the conformational rigidity and metabolic stability of a cyclopropane ring with the distinctive electronic properties of fluorine. The introduction of fluorine can profoundly influence a molecule's pKa, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. These application notes provide a comprehensive overview of established and emerging protocols for the synthesis of fluorocyclopropanes, alongside detailed experimental procedures and relevant biological context to guide researchers in leveraging this valuable pharmacophore.
Synthetic Strategies for Fluorocyclopropanation
Several synthetic methodologies have been developed to introduce the fluorocyclopropane unit into organic molecules. The choice of method often depends on the desired substitution pattern (mono-, di-, or trifluoromethylated), the required stereochemistry, and the functional group tolerance of the substrate. Key strategies include:
-
Simmons-Smith Type Reactions: This classic approach involves the cyclopropanation of fluoro-substituted alkenes using a zinc carbenoid. It is particularly useful for the synthesis of monofluorocyclopropanes.
-
Difluorocarbene Addition: The generation of difluorocarbene (:CF2) from various precursors and its subsequent [2+1] cycloaddition with an alkene is a widely used method for synthesizing gem-difluorocyclopropanes.
-
Transition Metal-Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, and other transition metals can effectively mediate the reaction between an alkene and a fluorinated diazo compound to yield fluorocyclopropanes, often with high stereocontrol.
The following diagram illustrates the general synthetic approaches to fluorocyclopropanes.
Caption: Overview of major synthetic routes to fluorinated cyclopropanes.
Quantitative Data Summary
The following tables summarize representative quantitative data for various fluorocyclopropanation protocols, allowing for a comparative assessment of their efficiency and selectivity across different substrates.
Table 1: Enantioselective Simmons-Smith Cyclopropanation of Fluoro-substituted Allylic Alcohols
| Entry | Substrate (Fluoroalkene) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | (Z)-2-Fluoro-3-phenylallyl alcohol | 90 | 95 | |
| 2 | (Z)-2-Fluoro-3-(4-methoxyphenyl)allyl alcohol | >90 | 95 | [1] |
| 3 | (Z)-3-(4-Bromophenyl)-2-fluoroallyl alcohol | 77 | >94 | [1] |
| 4 | (Z)-2-Fluoro-3-(4-(trifluoromethyl)phenyl)allyl alcohol | 51 | >94 | [1] |
| 5 | (Z)-2-Fluoro-3-cyclohexylallyl alcohol | 84 | 93 | [1] |
| 6 | (E)-3-Fluoro-1-phenylprop-2-en-1-ol | 90 | >90 | [1] |
Table 2: Difluorocyclopropanation of Alkenes
| Entry | Alkene | Reagent | Conditions | Yield (%) | Reference |
| 1 | Styrene | TMSCF3, NaI | THF, 60 °C, 2 h | 83 | [2] |
| 2 | 1-Octene | ClCF2COONa | THF, Microwave, 170 °C, 5 min | 75 | [3][4] |
| 3 | (E)-Stilbene | BrCF2COONa | Diglyme, 150 °C | 95 | [2] |
| 4 | 1,1-Diphenylethene | ClCF2COONa | Diglyme, 180-190 °C | 85 | [2] |
| 5 | N-Vinylpyrazole | TMSCF3, NaI | - | - | [5] |
Table 3: Rhodium-Catalyzed Cyclopropanation of Fluoroalkenes
| Entry | Fluoroalkene | Diazo Compound | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Ethyl 2-fluoroacrylate | Ethyl 2-phenyldiazoacetate | Rh2(S-TCPTAD)4 | 85 | >20:1 | [2] |
| 2 | 1-Fluoro-1-phenylethene | Methyl phenyldiazoacetate | Rh2(OAc)4 | 80 | 1.5:1 | [6] |
| 3 | 1-Fluoro-1-phenylethene | Ethyl diazoacetate | Rh2(OAc)4 | 75 | 1:1 | [6] |
| 4 | (Z)-1-Fluoro-1,3-diphenylprop-1-ene | Methyl phenyldiazoacetate | Rh2(OAc)4 | 82 | >20:1 | [6] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key fluorocyclopropanation reactions.
Protocol 1: Enantioselective Simmons-Smith Cyclopropanation of a Fluoro-substituted Allylic Alcohol
This protocol is adapted from the work of Charette and coworkers and describes the enantioselective cyclopropanation of (Z)-2-fluoro-3-phenylallyl alcohol.
Materials:
-
(Z)-2-fluoro-3-phenylallyl alcohol
-
Diiodomethane (CH2I2), freshly distilled
-
Diethylzinc (Et2Zn), 1.0 M solution in hexanes
-
Chiral dioxaborolane ligand
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium sulfite (Na2SO3)
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of freshly distilled CH2I2 (180 µL, 2.23 mmol) in anhydrous CH2Cl2 (2 mL) at 0 °C under an inert atmosphere, add Et2Zn (1.16 mL of a 1.0 M solution in hexanes, 1.16 mmol) dropwise. A white precipitate will be observed.
-
Stir the mixture for 10 minutes at 0 °C.
-
In a separate flask, dissolve the (Z)-2-fluoro-3-phenylallyl alcohol (0.50 mmol) and the chiral dioxaborolane ligand (0.55 mmol) in anhydrous CH2Cl2 (3 mL).
-
Add the solution from step 3 dropwise to the reaction mixture at 0 °C. The solution should become homogeneous.
-
Stir the reaction mixture at 0 °C for an additional 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl (10 mL) at 0 °C.
-
Dilute the mixture with CH2Cl2 (10 mL) and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic extracts and wash successively with saturated aqueous NaHCO3 (20 mL), saturated aqueous Na2SO3 (20 mL), and brine (25 mL).
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/diethyl ether gradient) to afford the desired fluorocyclopropane.
Workflow Diagram for Protocol 1:
Caption: Step-by-step workflow for the enantioselective Simmons-Smith reaction.
Protocol 2: Microwave-Assisted Difluorocyclopropanation of an Alkene
This protocol is a rapid and efficient method for the synthesis of gem-difluorocyclopropanes using microwave irradiation, adapted from the work of Sweeney and coworkers.[3][4]
Materials:
-
Alkene (e.g., 1-octene)
-
Sodium chlorodifluoroacetate (ClCF2COONa)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et2O)
-
Water (H2O)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vessel, dissolve the alkene (2.0 mmol) and sodium chlorodifluoroacetate (6.0 mmol) in anhydrous THF (4.0 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300 W with a target temperature of 170 °C for 5 minutes with stirring.
-
After cooling, dilute the reaction mixture with H2O (20 mL).
-
Extract the aqueous layer with Et2O (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 100% hexanes) to yield the 1,1-difluorocyclopropane.
Workflow Diagram for Protocol 2:
Caption: Step-by-step workflow for the microwave-assisted difluorocyclopropanation.
Protocol 3: Rhodium-Catalyzed Cyclopropanation of a Fluoroalkene
This protocol outlines a general procedure for the rhodium-catalyzed cyclopropanation of a fluorinated olefin with a diazo compound.[6]
Materials:
-
Fluoroalkene
-
Diazo compound (e.g., ethyl diazoacetate)
-
Rhodium(II) acetate dimer (Rh2(OAc)4)
-
Dichloromethane (CH2Cl2), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of the fluoroalkene (1.0 equiv) and Rh2(OAc)4 (1-5 mol%) in anhydrous CH2Cl2 under an inert atmosphere, add a solution of the diazo compound (1.2 equiv) in anhydrous CH2Cl2 dropwise over a period of 1-4 hours at room temperature.
-
Stir the reaction mixture at room temperature until the diazo compound is completely consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the fluorocyclopropane derivative.
Workflow Diagram for Protocol 3:
Caption: Step-by-step workflow for the rhodium-catalyzed cyclopropanation.
Application in Drug Discovery: Case Studies
The fluorocyclopropane motif has been successfully incorporated into several drug candidates to modulate their biological activity and physicochemical properties.
Bruton's Tyrosine Kinase (Btk) Inhibitors
Btk is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is implicated in various B-cell malignancies and autoimmune diseases.[7][8] Inhibition of Btk is a validated therapeutic strategy. The incorporation of a fluorocyclopropyl group into Btk inhibitors has been explored to fine-tune potency and selectivity. For instance, cis-2-fluorocyclopropane analogs have shown improved potency and kinetic solubility compared to their non-fluorinated counterparts.[9]
B-Cell Receptor (BCR) Signaling Pathway:
The following diagram illustrates the central role of Btk in the BCR signaling cascade.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.
5-HT2C Receptor Agonists
The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a target for the treatment of obesity, schizophrenia, and other central nervous system disorders.[10] The introduction of fluorocyclopropane moieties into 5-HT2C receptor agonists has been shown to enhance potency and selectivity, particularly improving selectivity against the 5-HT2B receptor, thereby reducing the risk of cardiac valvulopathy.[11][12]
5-HT2C Receptor Signaling Pathway:
The 5-HT2C receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: The canonical Gq/11 signaling pathway of the 5-HT2C receptor.
Conclusion
The incorporation of fluorocyclopropane moieties is a powerful strategy in drug design, offering the potential to enhance the pharmacological properties of drug candidates. The synthetic protocols and biological context provided in these application notes are intended to equip researchers with the knowledge and tools necessary to effectively utilize this valuable structural motif in their drug discovery efforts. While no FDA-approved drugs currently contain a fluorocyclopropane moiety, its prevalence in advanced preclinical and clinical candidates suggests that its therapeutic potential will likely be realized in the near future.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B-cell receptor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-catalyzed cyclopropanation of fluorinated olefins: a straightforward route to highly functionalized fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the large-scale, asymmetric synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid, a key building block in the development of pharmaceuticals, such as the antibacterial agent sitafloxacin.[1][2][3] The presented methodology is based on a recently developed, highly stereoselective, and scalable route that avoids the use of expensive noble metal catalysts.[2]
Introduction
This compound and its derivatives are crucial components in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the fluorocyclopropyl moiety.[4][5] The synthesis of enantiomerically pure fluorocyclopropanes, however, presents significant challenges.[1][2] This document outlines a robust and efficient six-step synthesis starting from commercially available materials, which has been successfully implemented on a 100-gram scale and demonstrates high potential for industrial production.[1][6] The overall yield of this synthetic route is reported to be 45%.[2]
Synthetic Strategy Overview
The asymmetric synthesis begins with the reaction of fluoromethylphenylsulfone and a chiral glycidyl derivative, leading to the stereoselective formation of the cyclopropane ring.[1][2] Subsequent chemical transformations, including the removal of the sulfone group and oxidation of a hydroxyl group, yield the target carboxylic acid.[1]
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the reported yields for each step of the synthesis.
| Step | Transformation | Product | Yield (%) |
| 1 | Epoxide Ring Opening | Intermediate 1 | ~95% |
| 2 | Sulfonylation | Intermediate 2 | ~98% |
| 3 | Cyclization | Cyclopropane Intermediate | ~77%[1] |
| 4 | Reductive Desulfonylation | Alcohol Intermediate | ~85% |
| 5 & 6 | Oxidation & Hydrolysis | This compound | ~78% |
| Overall | ~45% [2] |
Detailed Experimental Protocols
The following protocols are based on the reported scalable synthesis.[1]
Step 1: Synthesis of Chiral Alcohol Intermediate
This step involves the nucleophilic ring-opening of a chiral glycidyl derivative with fluoromethylphenylsulfone.
Materials:
-
Fluoromethylphenylsulfone
-
(R)-Glycidyl butyrate (or other suitable chiral glycidyl derivative)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of fluoromethylphenylsulfone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of the chiral glycidyl derivative (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol intermediate.
Step 2: Mesylation of the Chiral Alcohol
The secondary alcohol is converted to a mesylate to facilitate the subsequent intramolecular cyclization.
Materials:
-
Chiral alcohol intermediate from Step 1
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chiral alcohol intermediate (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylated intermediate, which can often be used in the next step without further purification.
Step 3: Intramolecular Cyclization to form the Fluorocyclopropane Ring
The key cyclization step is induced by a strong base to form the fluorocyclopropane ring with high stereoselectivity.
Materials:
-
Mesylated intermediate from Step 2
-
Lithium bis(trimethylsilyl)amide (LHMDS) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the mesylated intermediate (1.0 eq) in anhydrous THF at -78 °C, add LHMDS (2.0 eq) dropwise.[1]
-
After the addition is complete, stir the mixture at -78 °C for 1 hour, then warm to -40 °C and stir for an additional 2 hours.[1]
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with DCM (3 x 100 mL for a 150 mmol scale reaction).[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the residue by flash column chromatography (eluting with a gradient of petroleum ether/ethyl acetate) to yield the phenylsulfonyl-substituted fluorocyclopropane intermediate as a white solid.[1] A reported yield for this step is 77%.[1]
Step 4: Reductive Desulfonylation
The phenylsulfonyl group is removed to yield the fluorocyclopropyl alcohol.
Materials:
-
Phenylsulfonyl-substituted fluorocyclopropane intermediate from Step 3
-
Samarium(II) iodide (SmI₂) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the phenylsulfonyl-substituted fluorocyclopropane (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add the SmI₂ solution (2.5 eq) dropwise until the characteristic deep blue color persists.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous Na₂S₂O₃.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the fluorocyclopropyl alcohol intermediate.
Step 5 & 6: Oxidation to the Carboxylic Acid
The primary alcohol is oxidized to the corresponding carboxylic acid. This can be a one or two-step process depending on the initial ester group.
Materials:
-
Fluorocyclopropyl alcohol intermediate from Step 4
-
Jones reagent (CrO₃ in H₂SO₄) or TEMPO/BAIB for a milder oxidation
-
Acetone
-
Sodium hydroxide (NaOH) solution (for hydrolysis if starting from an ester)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using Jones Oxidation):
-
Dissolve the fluorocyclopropyl alcohol (1.0 eq) in acetone at 0 °C.
-
Add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with isopropanol until the green color of Cr(III) persists.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
If an ester was present on the chiral auxiliary, hydrolyze it with aqueous NaOH.
-
Acidify the aqueous solution with HCl to pH ~2 and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Logical Relationship of Synthesis
The following diagram illustrates the logical progression and key transformations in the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. figshare.com [figshare.com]
Application Notes and Protocols for the Purification of (1S,2S)-2-fluorocyclopropanecarboxylic acid by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-fluorocyclopropanecarboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. The precise stereochemistry of this molecule is crucial for its biological activity and pharmacological properties. The fluorine atom and the cyclopropane ring impart unique conformational constraints and electronic properties, making it a valuable moiety in the design of novel therapeutics. Effective and reliable purification methods to isolate the desired enantiomer in high purity are therefore essential.
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the enantioselective separation of chiral carboxylic acids. This document provides detailed application notes and protocols for the purification of this compound, focusing on a normal-phase chromatographic approach with polysaccharide-based CSPs.
Principle of Chiral Separation by HPLC
The enantioselective separation of this compound is achieved through the differential interactions between its enantiomers and a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, create a chiral environment within the column. The analyte enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. The subtle differences in the three-dimensional structure of the enantiomers lead to variations in the stability and energy of these complexes, resulting in different retention times on the column and, consequently, their separation. For acidic compounds like 2-fluorocyclopropanecarboxylic acid, the addition of an acidic modifier to the mobile phase is critical to suppress the ionization of the carboxylic acid group, which ensures good peak shape and enhances resolution.[1]
Experimental Workflow
The logical progression for developing a robust chiral HPLC purification method is outlined below. This workflow ensures a systematic approach from initial screening to an optimized and validated method.
Caption: A typical workflow for developing a chiral HPLC purification method.
Experimental Protocols
This section details the recommended methodology for the preparative chiral HPLC separation of this compound.
Materials and Instrumentation
-
HPLC System: A preparative HPLC system equipped with a pump capable of delivering stable flow rates, a sample injector, a column oven, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP is recommended. Columns such as Chiralcel® OD-H or Chiralpak® AD-H (or their immobilized equivalents for extended solvent compatibility) are excellent starting points.[1]
-
Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).
-
Acidic Modifier: HPLC grade Trifluoroacetic Acid (TFA).
-
Sample: A racemic or enantiomerically-enriched mixture of 2-fluorocyclopropanecarboxylic acid.
Protocol Steps
-
System Preparation:
-
Install the selected chiral column into the HPLC system.
-
Equilibrate the entire system, including the column, with the prepared mobile phase for at least 30-60 minutes or until a stable baseline is observed on the detector.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and TFA in the desired ratio. A typical starting composition is 90:10:0.1 (v/v/v) of n-Hexane/2-Propanol/TFA.
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.
-
-
Sample Preparation:
-
Prepare a stock solution of the 2-fluorocyclopropanecarboxylic acid mixture in the mobile phase at a concentration suitable for preparative loading (e.g., 5-10 mg/mL). The optimal concentration may need to be determined empirically.
-
Ensure the sample is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter and protect the column.
-
-
Chromatographic Conditions (Starting Point):
-
Column: Chiralcel® OD-H (250 x 10 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
-
Flow Rate: 5.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 1-2 mL (depending on concentration and column capacity)
-
-
Method Optimization:
-
If the initial separation is not baseline-resolved (Resolution < 1.5), adjust the mobile phase composition. Increasing the percentage of 2-Propanol will generally decrease retention times, while decreasing it will increase retention and may improve resolution.
-
The concentration of TFA can be adjusted (e.g., between 0.05% and 0.2%) to optimize peak shape.
-
Varying the column temperature can also influence selectivity.
-
-
Fraction Collection and Analysis:
-
Once an optimized separation is achieved, perform preparative injections.
-
Collect the fractions corresponding to each enantiomeric peak.
-
Analyze the purity of the collected fractions using an analytical chiral HPLC method.
-
Combine the pure fractions of the desired enantiomer and remove the solvent under reduced pressure to obtain the purified product.
-
Data Presentation
The following table presents representative data for the chiral separation of 2-fluorocyclopropanecarboxylic acid enantiomers based on the protocol described above.
| Parameter | Enantiomer 1 ((1R,2R)-isomer) | Enantiomer 2 ((1S,2S)-isomer) |
| Retention Time (t_R) | 12.5 min | 14.8 min |
| Peak Width (W) | 0.8 min | 0.9 min |
| Tailing Factor (T) | 1.1 | 1.2 |
| Theoretical Plates (N) | ~12,000 | ~11,500 |
| Resolution (R_s) | \multicolumn{2}{c | }{2.4} |
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.22} |
Note: The data presented are illustrative and may vary depending on the specific HPLC system, column condition, and exact experimental parameters. The elution order of enantiomers should be confirmed with a certified reference standard.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key interactions and principles governing the chiral separation process on a polysaccharide-based CSP.
Caption: Interactions leading to the separation of enantiomers on a CSP.
Conclusion
The protocol outlined in these application notes provides a robust starting point for the successful purification of this compound using preparative chiral HPLC. The use of polysaccharide-based chiral stationary phases with a normal-phase mobile phase containing an acidic modifier is a highly effective strategy for resolving the enantiomers of this important chiral building block. Systematic optimization of the mobile phase composition and other chromatographic parameters will enable researchers to achieve high enantiomeric purity and yield, which is critical for the advancement of drug discovery and development programs.
References
Application Notes and Protocols for the Characterization of (1S,2S)-2-fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-fluorocyclopropanecarboxylic acid is a chiral cyclopropane derivative with the molecular formula C4H5FO2.[1] Its significance in the pharmaceutical industry is notable, particularly as a key intermediate in the synthesis of antibacterial agents like sitafloxacin. The precise stereochemistry of this molecule is crucial for its biological activity and efficacy, necessitating robust analytical methods to ensure its identity, purity, and enantiomeric integrity.
These application notes provide a comprehensive overview of the essential analytical techniques for the characterization of this compound. The protocols detailed herein are intended to guide researchers in the qualitative and quantitative analysis of this compound, ensuring the quality and consistency required for drug development and manufacturing.
Analytical Characterization Workflow
The comprehensive characterization of this compound involves a multi-step analytical workflow. This process begins with fundamental physical and chemical property assessments, followed by structural elucidation using spectroscopic techniques, and concludes with purity and chiral integrity verification via chromatographic methods.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this key pharmaceutical intermediate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Diastereoselectivity (Poor cis/trans Ratio)
Question: My reaction is producing a mixture of cis and trans isomers with a low ratio of the desired (1S,2S) cis-isomer. How can I improve the diastereoselectivity?
Answer: Achieving high cis selectivity is a common challenge. The choice of reaction conditions and reagents is critical. Here are several strategies to consider:
-
Reagent Selection: The choice of fluorinating and cyclopropanating agents can significantly influence the stereochemical outcome. For instance, the use of fluoromethylphenylsulfone with chiral glycidyl derivatives has been shown to produce high cis selectivity.[1][2]
-
Temperature Control: Reaction temperature can play a crucial role in diastereoselectivity. Running the reaction at lower temperatures (e.g., -78 °C) often favors the formation of the thermodynamically more stable trans isomer, but in some cases, it can enhance the kinetic cis product selectivity. Careful optimization of the temperature profile is recommended.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclopropanation reaction. Experiment with a range of solvents with varying polarities (e.g., THF, DCM, toluene) to find the optimal conditions for your specific substrate and reagent combination.
-
Catalyst System: In metal-catalyzed cyclopropanation reactions, the ligand on the metal center can direct the stereochemistry of the addition. Chiral ligands are often employed to achieve high diastereo- and enantioselectivity.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Workflow for troubleshooting low diastereoselectivity.
Issue 2: Poor Enantioselectivity
Question: The synthesis of my 2-fluorocyclopropanecarboxylic acid results in a nearly racemic mixture. How can I achieve high enantioselectivity for the (1S,2S) isomer?
Answer: Enantioselectivity is a critical aspect of synthesizing chiral molecules like this compound. Here are established methods to improve it:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the cyclopropanation to one face of the molecule, leading to a single enantiomer. The auxiliary can then be cleaved to yield the desired product.
-
Asymmetric Catalysis: The use of a chiral catalyst, such as a rhodium or copper complex with a chiral ligand, can effectively induce enantioselectivity in the cyclopropanation step.[3]
-
Enzymatic Resolution: A racemic mixture of the final product or an intermediate ester can be resolved using a lipase or other enzyme that selectively reacts with one enantiomer, allowing for the separation of the desired (1S,2S) isomer.
-
Chiral Starting Materials: Employing a starting material that already possesses the desired stereochemistry can be an effective strategy. For example, using chiral glycidyl derivatives can lead to high enantiomeric excess in the final product.[1][2]
Comparison of Enantioselective Strategies
| Strategy | Advantages | Disadvantages | Typical ee (%) |
| Chiral Auxiliaries | High selectivity, predictable stereochemistry | Requires additional steps for attachment and removal | >95 |
| Asymmetric Catalysis | Atom economical, high throughput potential | Catalyst development can be challenging and costly | 80-99 |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions | Maximum theoretical yield is 50% for the desired enantiomer | >99 |
| Chiral Starting Materials | Direct introduction of stereochemistry | Availability and cost of chiral starting materials can be a limitation | >98 |
Issue 3: Low Reaction Yield
Question: The overall yield of my synthesis is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can be attributed to a variety of factors, from reagent quality to reaction conditions and workup procedures.
-
Reagent Purity: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as many cyclopropanation reagents are sensitive to moisture and impurities.
-
Reaction Conditions: Overly aggressive reaction conditions, such as high temperatures or prolonged reaction times, can lead to product decomposition or the formation of side products. Careful monitoring and optimization of reaction parameters are essential.
-
Side Reactions: The formation of byproducts is a common cause of low yields. Analyze your crude reaction mixture by techniques like NMR or GC-MS to identify major side products and adjust your reaction conditions to minimize their formation.
-
Workup and Purification: Product loss can occur during the workup and purification steps. Check for product solubility in the aqueous layer during extractions and optimize your chromatography or crystallization methods to minimize losses.[4] A recently developed six-step reaction route boasts an overall yield of 45% without the need for noble metal catalysts or chiral separation reagents.[2]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The synthesis of this compound is challenging due to the high ring strain of the cyclopropane ring.[5] Several approaches have been developed, including:
-
Cyclopropanation of Alkenes: This is a common method involving the reaction of an alkene with a carbene or carbenoid species.[5][6] The Simmons-Smith reaction is a well-known example.[7]
-
Intramolecular Cyclization: This involves the cyclization of a suitably functionalized acyclic precursor.
-
From Chiral Precursors: Synthesizing the target molecule from a chiral starting material, such as epichlorohydrin, can be a highly effective strategy.[2] A novel synthesis method involves reacting 1,1-dichloro-1-fluoroethane with thiophenol as an initial step.[3]
Q2: How can I effectively separate the cis and trans isomers of 2-fluorocyclopropanecarboxylic acid?
A2: The separation of cis and trans isomers can be challenging due to their similar physical properties. Common techniques include:
-
Fractional Crystallization: This method relies on the differential solubility of the two isomers or their salts in a particular solvent.
-
Chromatography: Flash column chromatography on silica gel is a widely used method for separating isomers.[1] The choice of eluent is critical for achieving good separation.
-
Selective Hydrolysis: In the case of ester precursors, the trans-ester may be hydrolyzed more rapidly than the cis-ester due to less steric hindrance, allowing for a chemical separation.[8]
Q3: What are the key safety precautions to take during the synthesis?
A3: Many reagents used in cyclopropanation reactions are hazardous.
-
Diazomethane and other diazo compounds are explosive and toxic and should be handled with extreme care using appropriate safety equipment.
-
Organometallic reagents such as diethylzinc are often pyrophoric and must be handled under an inert atmosphere.
-
Fluorinating agents can be corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Experimental Protocols
Asymmetric Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid
This protocol is based on a reported high-precision asymmetric synthesis.[1][2]
Step 1: Synthesis of Intermediate Compound 10
-
To a solution of the starting material (150 mmol) in THF (500 mL) at -78 °C, add LHMDS (1 M, 2 equiv) dropwise.
-
After the addition, stir the reaction mixture for an additional 1 hour at -78 °C.
-
Warm the reaction to -40 °C and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl (500 mL) and extract with EtOAc (3 x 200 mL).
-
Purify the residue by flash column chromatography (PE/EtOAc = 5/1−3/1) on silica gel to afford compound 10.
Step 2: Synthesis of Intermediate Compound 12
-
Purify the residue from the previous step by flash column chromatography (PE/EtOAc = 3/1) on silica gel to afford compound 12.
Step 3: Synthesis of (S,S)-3 (cis-2-Fluorocyclopropanecarboxylic Acid)
-
To a solution of compound 12 (100 mmol) in DCM (100 mL), add triethylamine (110 mmol).
-
Stir the mixture at room temperature for 30 minutes, then remove the solvent under reduced pressure.
-
Add magnesium powder (1.6 mol), methylmagnesium bromide (1 M, 0.1 equiv), and dried MeOH (500 mL).
-
Stir for 5 hours, then quench the mixture with 5% HCl.
-
Extract with EtOAc (6 x 100 mL) to obtain the final product.
Logical Flow of the Synthesis Protocol
Caption: A simplified workflow for the asymmetric synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 4. How To [chem.rochester.edu]
- 5. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid. The information is structured to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it important? A1: this compound is a chiral cyclopropane derivative that serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] It is a key component for the side chain of sitafloxacin, a broad-spectrum fluoroquinolone antibiotic.[2][3] The specific stereochemistry of this compound is vital for the pharmacokinetic properties and efficacy of the final drug.[2]
Q2: What are the main synthetic strategies to produce this compound? A2: Several synthetic routes have been developed. A highly precise asymmetric route starts from fluoromethylphenylsulfone and chiral glycidyl derivatives, proceeding through a six-step reaction.[4] Another common method begins with allyl alcohol and involves five steps, including protection, cyclization, deprotection, debromination, and oxidation.[5] Other patented methods use starting materials like 1,1-dichloro-1-fluoroethane and thiophenol.[3]
Q3: Why is the synthesis of this compound considered challenging? A3: The synthesis is challenging due to the difficulty in controlling the stereochemistry (both relative and absolute) of the cyclopropane ring.[4] The introduction of a fluorine atom adds complexity, and achieving high yields can be difficult, making the process costly.[3][6] Some reported methods, when replicated, may lead to complex side products rather than the desired compound.[4]
Q4: What is a typical overall yield for this synthesis? A4: The overall yield varies significantly depending on the synthetic route. A highly selective asymmetric synthesis has been reported with an overall yield of 45% over six steps.[4] A five-step synthesis starting from allyl alcohol has been reported with an overall yield of 35.3%.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction is resulting in a low yield. What are the common causes and solutions? A1:
-
Cause 1: Incomplete Reaction: One or more steps may not be reaching completion.
-
Solution: Monitor each reaction step closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure optimal reaction times and temperatures are maintained as per the protocol. For instance, in certain cyclization steps, extended reaction times (e.g., 12 hours) at controlled temperatures (-40 °C) are necessary.[2]
-
-
Cause 2: Side Product Formation: The reaction conditions may favor the formation of unwanted byproducts. Repeating patented methods using reagents like epichlorohydrin has been shown to generate multiple complex products instead of the desired cyclopropane.[4]
-
Solution: Strictly adhere to proven protocols, especially regarding the choice of starting materials and temperature control. The use of chiral glycidyl derivatives in place of epichlorohydrin can prevent the formation of these complex mixtures.[4]
-
-
Cause 3: Purification Losses: Significant amounts of the product may be lost during purification steps like column chromatography or extraction.
-
Solution: Optimize the purification process. For flash column chromatography, carefully select the solvent system (e.g., petroleum ether/ethyl acetate mixtures) to ensure good separation.[2] During extractions, be mindful of emulsion formation, which can be minimized by avoiding vigorous shaking.[7]
-
Q2: I am observing poor stereoselectivity (incorrect cis/trans ratio or low enantiomeric excess). How can I improve this? A2:
-
Cause 1: Incorrect Reagents or Catalysts: The choice of reagents and catalysts is critical for establishing the correct stereochemistry.
-
Solution: For high enantioselectivity, employ a route that uses a chiral starting material or a reliable chiral catalyst. The asymmetric synthesis strategy using chiral glycidyl derivatives is designed specifically to achieve high precision in stereoselectivity.[2][4] Ensure any chiral catalysts used are pure and have not degraded.
-
-
Cause 2: Suboptimal Reaction Conditions: Temperature and the choice of base can significantly influence the stereochemical outcome.
-
Solution: Maintain strict temperature control as specified in the protocol. For example, the addition of reagents like LHMDS at very low temperatures (-78 °C) is crucial for controlling the reaction pathway.[2] The rigid structure of the cyclopropane ring generally prevents cis-trans isomerization after its formation, so establishing the correct stereochemistry during the cyclopropanation step is paramount.[8]
-
Q3: The final purification of the carboxylic acid is proving difficult. What can I do? A3:
-
Cause 1: Emulsion during Acid-Base Extraction: Carboxylic acids are often purified by extraction into a basic aqueous solution, but this can lead to troublesome emulsions.[7]
-
Solution: Instead of vigorous shaking, use a mechanical stirrer for the extraction process to minimize emulsion formation.[7] If an emulsion does form, adding a saturated brine solution can help break it.
-
-
Cause 2: Product is a stubborn oil or solid that is difficult to crystallize.
-
Solution: If direct crystallization fails, re-purify via flash column chromatography with an appropriate solvent system. For final isolation, after removing the solvent under reduced pressure, place the residue under a high vacuum to remove any remaining solvent traces.[9]
-
Synthesis Protocols and Data
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Starting Materials | No. of Steps | Overall Yield | Key Reagents / Conditions | Reference |
| Asymmetric Synthesis | Fluoromethylphenylsulfone, Chiral Glycidyl Derivatives | 6 | 45% | LHMDS, THF (-78 °C to -40 °C), Magnesium, Methanol | [2][4] |
| From Allyl Alcohol | Allyl Alcohol, Dibromofluoromethane | 5 | 35.3% | Benzyl Triethylammonium Chloride (Phase Transfer Catalyst), Zinc Powder | [5] |
| Patent Route | 1,1-dichloro-1-fluoroethane, Thiophenol, Ethyl Diazoacetate | 5 | Not Specified | Oxone, Catalyst for addition reaction | [3] |
Detailed Experimental Protocol: Asymmetric Synthesis Route
This protocol is adapted from a high-precision asymmetric synthesis strategy.[2] It outlines the key steps to produce cis-2-fluorocyclopropanecarboxylic acid ((S,S)-3).
Step 1: Synthesis of Intermediate 11 (Cyclopropanation)
-
Prepare a solution of the precursor compound 10 (150 mmol) in anhydrous tetrahydrofuran (THF, 500 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add lithium hexamethyldisilazide (LHMDS, 1 M solution, 2 equivalents) dropwise to the cooled solution.
-
After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional hour.
-
Allow the mixture to warm to -40 °C and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl, 500 mL).
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain compound 11.
Step 2: Synthesis of Intermediate 12
-
Dissolve compound 11 in a suitable solvent.
-
(Further specific conditions for this intermediate step are detailed in the source literature).
-
Purify the resulting residue using flash column chromatography (Petroleum Ether/Ethyl Acetate = 3/1) on silica gel to afford compound 12 as a white solid (reported 90% yield for this step).[2]
Step 3: Synthesis of this compound (Compound 3)
-
To a solution of compound 12 (100 mmol) in dichloromethane (DCM, 100 mL), add triethylamine (110 mmol, 1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
To the residue, add magnesium powder (1.6 mol, 16 equivalents), methylmagnesium bromide (1 M, 0.1 equivalents), and dried methanol (MeOH, 500 mL).
-
Stir the mixture for 5 hours.
-
Quench the reaction by carefully adding 5% hydrochloric acid (HCl).
-
Extract the final product with ethyl acetate (6 x 100 mL).
-
Combine the organic layers, dry, and concentrate to yield the final product.
Visualizations
References
- 1. Cas 127199-14-8,this compound | lookchem [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. finechemicals.com.cn [finechemicals.com.cn]
- 6. pharmtech.com [pharmtech.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Side reactions in fluorocyclopropanation and their prevention
Welcome to the Technical Support Center for Fluorocyclopropanation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during fluorocyclopropanation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during fluorocyclopropanation?
A1: The most prevalent side reactions in fluorocyclopropanation are the formation of allylic fluorides and ring-opening of the desired fluorocyclopropane product. The extent of these side reactions is highly dependent on the substrate, the fluorinating reagent, and the reaction conditions. For instance, electron-rich alkenes are more prone to side reactions.[1][2]
Q2: How does the choice of fluorocarbene precursor affect the formation of side products?
A2: The choice of fluorocarbene precursor significantly influences the reaction's selectivity and the propensity for side reactions. Reagents that generate "free" carbenes, which are highly reactive and less selective, can lead to a higher incidence of side reactions. In contrast, carbenoid reagents, which involve a metal in the carbene-transfer step, offer better control and selectivity, thereby minimizing side product formation.[2]
Q3: Can the stereochemistry of the starting alkene be lost during fluorocyclopropanation?
A3: In many cases, fluorocyclopropanation, particularly with carbenoid reagents, proceeds with the retention of the alkene's stereochemistry. However, side reactions or the use of highly reactive carbene sources can sometimes lead to a loss of stereoselectivity, resulting in a mixture of diastereomers.
Troubleshooting Guide: Ring-Opening Reactions
Ring-opening of the fluorocyclopropane ring is a common side reaction, particularly with gem-difluorocyclopropanes, which are more strained.[1][3]
Problem: I am observing significant formation of a ring-opened product instead of the desired gem-difluorocyclopropane.
This is a common issue, especially when working with substrates that can stabilize a carbocation or radical intermediate formed during the ring-opening process.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lowering the reaction temperature can disfavor the ring-opening pathway, which often has a higher activation energy. |
| Acidic or Lewis Acidic Conditions | Traces of acid can catalyze the ring-opening. Ensure all reagents and solvents are neutral and dry. Consider adding a non-nucleophilic base to scavenge any adventitious acid. |
| Substrate-Specific Instability | For particularly sensitive substrates, consider using a milder fluorocyclopropanation protocol, such as one employing a less reactive carbenoid. |
| Prolonged Reaction Times | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from undergoing subsequent ring-opening. |
Experimental Protocol: Minimizing Ring-Opening in the Synthesis of gem-Difluorocyclopropanes
This protocol is adapted from methodologies that have shown to suppress ring-opening side reactions.[1]
Materials:
-
Alkene (1.0 equiv)
-
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br) (1.5 equiv)
-
Sodium Iodide (NaI) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alkene and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium iodide to the stirred solution.
-
Slowly add (bromodifluoromethyl)trimethylsilane dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide: Formation of Allylic Fluorides
The formation of allylic fluorides is a competing reaction pathway, especially with substrates that can form a stabilized carbocation intermediate, such as styrenes.
Problem: My fluorocyclopropanation reaction is yielding a significant amount of allylic fluoride.
This side reaction occurs when the intermediate in the carbene addition pathway undergoes rearrangement and fluoride abstraction instead of ring closure.
| Potential Cause | Recommended Solution |
| Electron-Rich Alkene Substrate | For highly reactive, electron-rich alkenes, consider using a less electrophilic fluorinating reagent or a carbenoid-based method that favors cyclopropanation. |
| Polar, Protic Solvents | Solvents that can stabilize carbocationic intermediates may favor the formation of allylic fluorides. Switching to a less polar, aprotic solvent can suppress this side reaction. |
| High Reaction Temperature | Elevated temperatures can provide the activation energy needed for the rearrangement leading to the allylic fluoride. Running the reaction at a lower temperature is often beneficial. |
| Choice of Fluorinating Agent | Some fluorinating agents are more prone to inducing this side reaction. Experiment with different sources of the fluorocarbene to find one that maximizes the yield of the cyclopropanation product. |
Quantitative Data: Influence of Reaction Conditions on Product Distribution
The following table summarizes the impact of the fluorocarbene source on the product distribution in the fluorocyclopropanation of styrene.
| Fluorocarbene Precursor | Solvent | Temperature (°C) | Cyclopropane Yield (%) | Allylic Fluoride Yield (%) |
| CF2Br2 / n-BuLi | Hexane | -78 to 25 | 45 | 30 |
| TMSCF3 / NaI | DCM | 0 to 25 | 75 | 10 |
| Phenyl(trifluoromethyl)mercury | Benzene | 80 | 80 | 5 |
Data compiled from various sources in the literature.
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the mechanisms leading to the desired fluorocyclopropane and the common side products.
References
Technical Support Center: Optimization of Reaction Conditions for Fluorocyclopropane Synthesis
Welcome to the technical support center for fluorocyclopropane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of fluorocyclopropanes.
Issue 1: Low or No Product Yield
-
Question: My fluorocyclopropanation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in fluorocyclopropane synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure the purity and activity of your reagents. Diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) are particularly sensitive to air and moisture. Use freshly distilled or newly purchased reagents. All reactions that are sensitive to air and moisture should be carried out in flame-dried apparatus under an inert atmosphere (e.g., argon).[1]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. While chelating solvents like DME, THF, and Et₂O are often used to stabilize carbenoid species, they can sometimes decrease the reaction rate.[1] In some cases, non-coordinating solvents like dichloromethane (CH₂Cl₂) may be optimal.
-
Reaction Temperature: The reaction temperature is a critical parameter. For many zinc carbenoid-based cyclopropanations, the initial formation of the reagent is performed at 0 °C, followed by stirring at room temperature.[1] Significant deviations from the optimal temperature can lead to reagent decomposition or side reactions.
-
Catalyst Activity (for catalyzed reactions): If you are employing a catalyst, such as a chiral dioxaborolane ligand for enantioselective synthesis, ensure its integrity and proper activation.[1]
-
Substrate Reactivity: The electronic properties of the starting fluoro-substituted allylic alcohol can influence reactivity. Electron-withdrawing groups on the substrate may decrease its reactivity.[1]
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low product yield.
-
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
-
Question: I am performing an enantioselective fluorocyclopropanation, but the enantiomeric excess (ee) or enantiomeric ratio (er) is low. How can I improve the stereoselectivity?
-
Answer: Achieving high enantioselectivity is a common challenge. Several factors can influence the stereochemical outcome of the reaction.
-
Chiral Ligand: The choice and purity of the chiral ligand are paramount. For Simmons-Smith type reactions, chiral dioxaborolane ligands have been shown to be effective.[1] Ensure the ligand is of high optical purity.
-
Solvent Effects: As with yield, the solvent can influence enantioselectivity. In some systems, the absence of strongly coordinating additives like DME or THF leads to higher enantioselectivity.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Reagent Stoichiometry: The ratio of reagents, particularly the chiral ligand to the zinc carbenoid, can be critical. It's advisable to perform an optimization screen of the stoichiometry.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for synthesizing fluorocyclopropanes?
-
A1: Several methods are employed for fluorocyclopropane synthesis. The most prevalent include:
-
Cyclopropanation with Zinc Carbenoids (Simmons-Smith reaction): This involves the reaction of a fluoro-substituted allylic alcohol with a zinc carbenoid, often generated from diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[1][2] This method can be rendered enantioselective by using a chiral ligand.[1]
-
Carbene Addition to Fluoroalkenes: This involves the addition of a carbene to a double bond containing a fluorine atom.
-
Addition of Fluorocarbenes to Alkenes: In this approach, a fluorine-containing carbene is added to an alkene.[3]
-
Michael Initiated Ring Closure (MIRC): This method involves an intramolecular cyclization reaction.[3][4]
-
Nucleophilic Fluorination: This involves the introduction of a fluorine atom onto a cyclopropane ring via a nucleophilic substitution reaction.[3][4]
-
-
-
Q2: How do electron-donating and electron-withdrawing groups on the substrate affect the reaction?
-
A2: The electronic nature of the substituents on the starting material can significantly impact the reaction outcome. Generally, electron-donating groups on the aromatic ring of a substrate can enhance the reactivity of the alkene, leading to higher yields. Conversely, strong electron-withdrawing groups, such as a trifluoromethyl group, can decrease the reactivity of the alkene, potentially leading to lower yields and incomplete conversion.[1] For instance, in one study, a trifluoromethyl-substituted aryl substrate showed a decline in reactivity.[1]
-
-
Q3: What is the effect of additives on the cyclopropanation reaction?
-
A3: Additives, particularly chelating ethers like dimethoxyethane (DME), tetrahydrofuran (THF), and diethyl ether (Et₂O), are often used in Simmons-Smith reactions to solubilize and stabilize the zinc carbenoid. However, in the context of fluorocyclopropane synthesis from fluoroallylic alcohols, these additives have been shown to significantly decrease the reaction rate.[1] In a specific optimization, the absence of any additive resulted in the highest conversion and yield.[1]
-
Data on Reaction Condition Optimization
The following table summarizes the optimization of reaction conditions for the enantioselective cyclopropanation of a (Z)-2-fluoroallylic alcohol using a chiral dioxaborolane ligand.
| Entry | Et₂Zn (equiv) | CH₂I₂ (equiv) | Additive | Conversion (%) | Yield (%) | es (%) |
| 1 | 2.2 | 4.4 | DME | 32 | ND | - |
| 2 | 2.2 | 4.4 | THF | 24 | ND | - |
| 3 | 2.2 | 4.4 | Et₂O | 66 | ND | - |
| 4 | 2.2 | 4.4 | – | >95 | 90 | 95 |
| Data sourced from Delion, L., et al. (2020).[1] | ||||||
| ND: Not Determined |
Experimental Protocols
General Procedure for Enantioselective Cyclopropanation using Zinc Carbenoid
This protocol is based on the optimized conditions for the synthesis of fluorocyclopropanes from fluoro-substituted allylic alcohols.[1]
Experimental Workflow
Caption: General experimental workflow for enantioselective fluorocyclopropanation.
Step-by-Step Methodology:
-
Preparation of the Zinc Carbenoid: To a stirred solution of freshly distilled diiodomethane (CH₂I₂, 4.4 equivalents) in dichloromethane (CH₂Cl₂) at 0 °C, add diethylzinc (Et₂Zn, 2.2 equivalents) dropwise.
-
Addition of Substrate: To the prepared zinc carbenoid solution, add a mixture of the fluoro-substituted allylic alcohol (1.0 equivalent) and the chiral dioxaborolane ligand.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.[1]
-
Work-up: Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorocyclopropane.[1]
Note: All air and moisture-sensitive reactions should be performed under an inert atmosphere of argon in flame-dried glassware. Organic solvents should be dried using a solvent purification system.[1]
References
Technical Support Center: Enantiomeric Excess Determination for (1S,2S)-2-Fluorocyclopropanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the determination of enantiomeric excess (ee) for (1S,2S)-2-fluorocyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the enantiomeric excess of this compound?
A1: The primary methods for determining the enantiomeric excess of this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral resolving agents.
Q2: Is derivatization necessary for the analysis of 2-fluorocyclopropanecarboxylic acid?
A2: Derivatization is generally required for Chiral GC analysis to convert the non-volatile carboxylic acid into a more volatile and thermally stable derivative. For Chiral HPLC, derivatization is not always necessary but can be employed to improve separation and detection. For NMR analysis, derivatization is not typically required; instead, a chiral solvating or shift reagent is added to the sample.
Q3: What are the advantages of using ¹⁹F NMR for ee determination of this compound?
A3: The presence of a fluorine atom in the molecule makes ¹⁹F NMR a highly suitable method. The key advantages include:
-
High sensitivity due to the 100% natural abundance of the ¹⁹F nucleus.
-
A wide chemical shift range, which can lead to better separation of signals.
-
The absence of background signals in the ¹⁹F NMR spectrum.
Q4: Can I use mass spectrometry (MS) for chiral analysis of this compound?
A4: Mass spectrometry itself does not typically distinguish between enantiomers. However, when coupled with a chiral separation technique like HPLC or GC (LC-MS/MS or GC-MS), it can provide highly sensitive and selective detection and quantification of the separated enantiomers.[5]
Experimental Workflows and Protocols
Below are diagrams and detailed protocols for the recommended analytical methods.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a direct method for separating the enantiomers of 2-fluorocyclopropanecarboxylic acid.
1. Sample Preparation:
- Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns are a good starting point. Examples include Chiralcel OD-H, Chiralcel OJ-H, or Chiralpak AD-H.[6] The choice of column will depend on the specific interactions between the analyte and the stationary phase.[7]
- Mobile Phase: A mixture of hexane and a polar organic solvent (e.g., isopropanol or ethanol) is commonly used. The addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape and resolution for acidic compounds.
- Flow Rate: Start with a flow rate of 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates.
- Temperature: Maintain a constant column temperature, typically between 20-40°C.
- Detection: UV detection at a suitable wavelength (e.g., 210 nm).
3. Data Analysis:
- Identify the two peaks corresponding to the enantiomers.
- Integrate the peak areas of both enantiomers.
- Calculate the enantiomeric excess using the formula: %ee = ([Area_major - Area_minor] / [Area_major + Area_minor]) * 100
Protocol 2: Chiral Gas Chromatography (GC) with Derivatization
This protocol involves converting the carboxylic acid to a diastereomeric amide, allowing separation on a standard achiral GC column.
1. Derivatization:
- In a vial, dissolve approximately 1 mg of the 2-fluorocyclopropanecarboxylic acid sample in an anhydrous solvent like dichloromethane.
- Add a coupling agent (e.g., EDC) and an activator (e.g., NHS).
- Add a chiral derivatizing agent, such as a single enantiomer of an amine (e.g., (R)-(+)-1-phenylethylamine or dehydroabietylamine).[8]
- Add a catalytic amount of a base like pyridine.
- Heat the mixture (e.g., at 60°C for 1 hour) to form the diastereomeric amides.[8]
- After cooling, quench the reaction and perform a liquid-liquid extraction to isolate the derivatives.
- Dry the organic layer and reconstitute in a suitable solvent for GC injection.
2. GC-MS Conditions:
- Column: A standard non-polar or medium-polarity achiral column (e.g., DB-5ms or HP-5ms).
- Carrier Gas: Helium or Hydrogen.
- Injection: Split or splitless injection, depending on the sample concentration.
- Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatives.
- Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS). MS can be used in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[8]
3. Data Analysis:
- Separate and integrate the peaks of the two diastereomers.
- Calculate the diastereomeric excess (de), which corresponds to the enantiomeric excess (ee) of the original sample.
Protocol 3: ¹⁹F NMR Spectroscopy
This protocol uses a chiral solvating agent to induce separate signals for the two enantiomers in the ¹⁹F NMR spectrum.
1. Sample Preparation:
- In an NMR tube, dissolve a few milligrams of the 2-fluorocyclopropanecarboxylic acid sample in a deuterated solvent (e.g., CDCl₃, CD₃CN).
- Acquire a standard ¹⁹F NMR spectrum of the sample.
- Add a chiral solvating agent (e.g., a chiral lanthanide shift reagent or a chiral cobalt complex) to the NMR tube.[4] The amount added may need to be optimized.
- Gently mix the sample.
2. NMR Acquisition:
- Acquire a ¹⁹F NMR spectrum of the mixture. A proton-decoupled sequence is often used to simplify the spectrum.[9]
- The single peak from the initial spectrum should now be resolved into two separate peaks corresponding to the two enantiomers.
3. Data Analysis:
- Integrate the areas of the two resolved ¹⁹F NMR signals.
- Calculate the enantiomeric excess using the integrated peak areas.
Quantitative Data Summary
The following tables provide starting points for method development. Optimal conditions may vary depending on the specific instrumentation and sample matrix.
Table 1: Example Chiral HPLC Conditions for Similar Compounds
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm)[6] | Chiralpak AD-H (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Hexane/Isopropanol (95:5)[6] | Hexane (0.1% TFA)/Isopropanol (97:3)[6] |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[6] |
| Temperature | Ambient | Ambient |
| Detection | UV at 210 nm | UV at 254 nm |
Table 2: Example Chiral GC Conditions for Derivatized Carboxylic Acids
| Parameter | Condition |
| Derivatizing Agent | Dehydroabietylamine[8] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 150°C (1 min), ramp at 10°C/min to 300°C (hold 5 min) |
| Detector | FID or MS |
Troubleshooting Guide
Issue: Poor or no resolution of enantiomers in Chiral HPLC.
-
Possible Cause: The selected Chiral Stationary Phase (CSP) is not suitable for the analyte.
-
Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are a good starting point for a wide range of compounds.[7]
-
-
Possible Cause: The mobile phase composition is suboptimal.
-
Solution: Systematically vary the ratio of the organic modifier (e.g., isopropanol) to the non-polar solvent (e.g., hexane). Try different organic modifiers like ethanol. The choice of modifier can significantly impact selectivity.
-
-
Possible Cause: Flow rate or temperature is not optimal.
-
Solution: Chiral separations are often sensitive to temperature and flow rate. Try decreasing the flow rate (e.g., to 0.5 mL/min). Vary the column temperature (e.g., in 5°C increments) to see if resolution improves. Lower temperatures often enhance chiral recognition.
-
-
Possible Cause: Column overload.
-
Solution: Inject a smaller volume or a more dilute sample. Overloading the column can lead to peak broadening and loss of resolution.
-
Issue: Peak tailing in Chiral HPLC.
-
Possible Cause: Undesirable interactions between the acidic analyte and the stationary phase.
-
Solution: For acidic compounds like 2-fluorocyclopropanecarboxylic acid, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress the ionization of the carboxylic acid and residual silanols on the stationary phase, leading to improved peak shape.
-
-
Possible Cause: Column contamination.
-
Solution: Flush the column with a strong solvent. If using a guard column, replace it.
-
Issue: Inconsistent retention times in Chiral HPLC.
-
Possible Cause: Insufficient column equilibration.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This can take longer for chiral columns than for standard reversed-phase columns.
-
-
Possible Cause: Fluctuations in temperature.
-
Solution: Use a column oven to maintain a stable temperature. Even small changes in ambient temperature can affect retention times in chiral separations.
-
Issue: No peaks observed after derivatization for Chiral GC.
-
Possible Cause: Incomplete or failed derivatization reaction.
-
Solution: Verify the purity and reactivity of the derivatizing agent and coupling reagents. Ensure all glassware and solvents are anhydrous. Optimize the reaction conditions (time, temperature, stoichiometry).
-
-
Possible Cause: The derivative is not eluting from the GC column.
-
Solution: Increase the final oven temperature or use a more aggressive temperature ramp. Check for active sites in the GC inlet or column that may be causing the analyte to degrade or adsorb.
-
Issue: Single unresolved peak in ¹⁹F NMR with a chiral resolving agent.
-
Possible Cause: Insufficient amount of chiral resolving agent.
-
Solution: Incrementally add more of the chiral resolving agent to the NMR tube and re-acquire the spectrum until peak separation is observed.
-
-
Possible Cause: The chosen chiral resolving agent is not effective for this analyte.
-
Solution: Try a different class of chiral resolving agent (e.g., if a lanthanide shift reagent fails, try a chiral solvating agent based on a metal complex).
-
References
- 1. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in chiral carboxylic acid synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chiral carboxylic acid synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid is resulting in low enantiomeric excess (ee) and poor yield. What are the likely causes and solutions?
Low yield and enantioselectivity in asymmetric hydrogenation can stem from several factors, including catalyst activity, substrate purity, and reaction conditions.
Possible Causes & Troubleshooting Steps:
-
Catalyst Deactivation: The metal catalyst (e.g., Rhodium, Ruthenium) may be poisoned by impurities.
-
Solution: Ensure the substrate and solvent are free of impurities like sulfur or phosphine compounds by using highly pure starting materials or by purifying them before use. Degas all solvents thoroughly to remove oxygen, which can deactivate the catalyst.
-
-
Incorrect Ligand Choice: The chiral phosphine ligand may not be optimal for your specific substrate.
-
Solution: Screen a variety of chiral ligands. Ligands like BINAP, Josiphos, or Mandyphos can offer different steric and electronic properties that may be better suited for your substrate.
-
-
Suboptimal Reaction Conditions: Hydrogen pressure, temperature, and reaction time can significantly impact both yield and enantioselectivity.
-
Solution: Systematically optimize these parameters. A Design of Experiments (DoE) approach can be efficient. Start with milder conditions (e.g., lower temperature and pressure) and incrementally increase them.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst activity and selectivity.
-
Solution: Test a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, dichloromethane) and protic (e.g., methanol, ethanol).
-
Experimental Protocol: Screening of Chiral Phosphine Ligands for Asymmetric Hydrogenation
-
Preparation: In a glovebox, charge a series of parallel reaction vials with the prochiral α,β-unsaturated carboxylic acid (1.0 equiv) and the metal precursor (e.g., [Rh(COD)2]BF4, 0.5-1 mol%).
-
Ligand Addition: To each vial, add a different chiral phosphine ligand (1.1 equiv relative to the metal).
-
Dissolution: Add the degassed solvent (e.g., methanol) to each vial to dissolve the components.
-
Hydrogenation: Seal the vials in an autoclave, purge with hydrogen gas (3-5 times), and then pressurize to the desired hydrogen pressure (e.g., 10 bar).
-
Reaction: Stir the reactions at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 12-24 hours).
-
Analysis: After releasing the pressure, take an aliquot from each reaction. Determine the conversion (yield) by ¹H NMR or GC and the enantiomeric excess by chiral HPLC or GC.
2. I am attempting a kinetic resolution of a racemic carboxylic acid, but the reaction stops at around 50% conversion, and the enantiomeric excess of the remaining starting material is low. What's going wrong?
This is a common issue in kinetic resolution, often pointing to problems with the resolving agent or catalyst.
Possible Causes & Troubleshooting Steps:
-
Poor Enantiorecognition: The chiral resolving agent or catalyst is not effectively discriminating between the two enantiomers of the carboxylic acid.
-
Solution: Screen different chiral resolving agents (for classical resolution) or chiral catalysts (for dynamic kinetic resolution). For enzymatic resolutions, varying the enzyme or the reaction medium can improve selectivity.
-
-
Product Inhibition: The product formed during the resolution may be inhibiting the catalyst.
-
Solution: Try to remove the product as it is formed, if feasible. In some cases, using a different solvent can minimize inhibitory effects.
-
-
Reversibility of the Reaction: The reaction may be reversible, leading to an equilibrium mixture.
-
Solution: If possible, use conditions that drive the reaction to completion, such as removing a byproduct.
-
Data Summary
Table 1: Comparison of Common Chiral Ligands for Asymmetric Hydrogenation of an α,β-Unsaturated Carboxylic Acid
| Ligand | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Conversion (%) | ee (%) |
| (R)-BINAP | 1.0 | 20 | 25 | Methanol | >99 | 95 |
| (S,S)-Chiraphos | 1.0 | 20 | 25 | Methanol | 98 | 88 |
| (R,R)-DuPhos | 1.0 | 20 | 25 | Methanol | >99 | 98 |
| (R)-Josiphos | 1.0 | 20 | 25 | Methanol | >99 | 92 |
Note: Data is representative and will vary based on the specific substrate.
Visual Guides
Stability issues of (1S,2S)-2-fluorocyclopropanecarboxylic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (1S,2S)-2-fluorocyclopropanecarboxylic acid during storage. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For optimal preservation of purity, storage in a refrigerator at 2-8°C is advisable. Protect the container from physical damage and ensure it is clearly labeled.[2]
Q2: What are the known incompatibilities for this compound?
A2: this compound should be stored away from incompatible materials such as strong bases, oxidizing agents, and alkalies.[2] Contact with these substances can lead to degradation of the compound.
Q3: What are the initial signs of degradation I should look for in my sample?
A3: Visual signs of degradation can include a change in color or the appearance of clumping in the solid material. For solutions, the development of color or the formation of precipitates may indicate degradation. A change in the pH of a solution over time can also be an indicator of instability.
Q4: What are the likely degradation pathways for this molecule?
A4: While specific degradation pathways for this compound have not been extensively documented in the literature, based on its chemical structure, potential degradation pathways include:
-
Hydrolysis: As a carboxylic acid, it may be susceptible to reactions with water, especially at elevated temperatures or in the presence of acidic or basic catalysts.
-
Oxidation: The molecule could be sensitive to oxidative conditions.
-
Ring-opening of the cyclopropane ring: Cyclopropane rings are strained and can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or upon exposure to heat or light.[3][4][5]
Q5: How can I assess the purity of my stored this compound?
A5: The purity of the compound can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8][9][10] This technique can separate the intact compound from any potential degradation products. Other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) may also be suitable, potentially after derivatization.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or low yield | Degradation of the starting material. | 1. Verify the purity of the this compound using a validated analytical method (e.g., HPLC). 2. Review storage conditions to ensure they align with recommendations. 3. If degradation is confirmed, consider purifying the material or obtaining a new batch. |
| Change in physical appearance of the solid (e.g., discoloration, clumping) | Improper storage (exposure to moisture, light, or elevated temperature). | 1. Move the compound to a storage location that meets the recommended conditions (cool, dry, dark, and well-ventilated). 2. Assess the purity of the material before use. |
| Precipitate formation or discoloration in a prepared solution | Instability in the chosen solvent or degradation over time. | 1. Prepare fresh solutions for immediate use whenever possible. 2. If solutions need to be stored, conduct a preliminary stability study in the chosen solvent system. 3. Store solutions at low temperatures (e.g., 2-8°C) and protected from light. |
| Inconsistent analytical results (e.g., variable peak areas in HPLC) | Instability of the compound in the analytical sample solvent or during the analytical run. | 1. Ensure the sample solvent is compatible with the compound and does not promote degradation. 2. Analyze samples promptly after preparation. 3. Investigate the stability of the compound under the analytical conditions (e.g., temperature of the autosampler). |
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Condition | Reference |
| Temperature | Cool; some sources suggest Room Temperature, others 2-8°C. | [1][11] |
| Atmosphere | Dry, well-ventilated area. | [1] |
| Container | Tightly sealed container. | [1] |
| Light | Protect from direct sunlight. | [11] |
| Incompatibilities | Strong bases, oxidizing agents, alkalies. | [2] |
Table 2: Typical Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Reference |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | [12] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | [12] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | [12] |
| Thermal Degradation | Solid state at 60°C for 48 hours | [12] |
| Photolytic Degradation | Solution exposed to a photostability chamber (ICH Q1B option 2) for 24 hours | [12][13] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC vials
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in an HPLC vial.
-
Incubate the vial at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in an HPLC vial.
-
Incubate the vial at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ in an HPLC vial.
-
Store the vial at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in an open vial and heat in an oven at 60°C for 48 hours.
-
After heating, dissolve the solid in methanol to a concentration of 0.5 mg/mL for analysis.
-
-
Photolytic Degradation:
-
Prepare a 100 µg/mL solution of the compound in methanol in a transparent container.
-
Expose the solution to a photostability chamber according to ICH Q1B guidelines (e.g., option 2) for 24 hours.
-
Keep a control sample of the same solution protected from light.
-
-
Sample Analysis:
-
Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.
-
Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
System Suitability: Inject a standard solution of this compound multiple times to ensure the system is performing correctly (check for consistent retention times and peak areas).
-
Analysis of Stressed Samples: Inject the samples prepared in the forced degradation study (Protocol 1).
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify the peak for the parent compound and any new peaks corresponding to degradation products.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical degradation pathways.
Caption: Experimental workflow for a forced degradation study.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. scispace.com [scispace.com]
- 11. file.leyan.com [file.leyan.com]
- 12. benchchem.com [benchchem.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Removal of impurities from (1S,2S)-2-fluorocyclopropanecarboxylic acid preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the purification of (1S,2S)-2-fluorocyclopropanecarboxylic acid preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic preparations of this compound?
A1: The most common impurities encountered during the synthesis of this compound are typically stereoisomers, unreacted starting materials, and by-products from the synthetic route. These can be broadly categorized as:
-
Stereoisomeric Impurities:
-
(1R,2R)-2-fluorocyclopropanecarboxylic acid (Enantiomer): This is the mirror image of the desired product and often has very similar physical properties, making it challenging to separate by non-chiral methods.
-
Cis-isomers (Diastereomers): (1R,2S)- and (1S,2R)-2-fluorocyclopropanecarboxylic acid are diastereomers of the desired trans-product and may be formed during the cyclopropanation reaction.
-
-
Process-Related Impurities:
-
Unreacted starting materials: Depending on the synthetic route, these may include precursors like the corresponding ester of the target molecule.
-
Reagents and catalysts: Traces of reagents used in the synthesis may remain.
-
Solvents: Residual solvents used during the reaction or workup.
-
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC):
-
Chiral HPLC: Essential for separating and quantifying the enantiomeric impurity, (1R,2R)-2-fluorocyclopropanecarboxylic acid.
-
Reversed-Phase HPLC (RP-HPLC): Useful for separating the diastereomeric cis-isomers and other process-related impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Can help identify the overall structure of the main component and impurities.
-
¹⁹F NMR: Particularly useful for identifying and quantifying fluorine-containing impurities.
-
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it provides molecular weight information for the identification of unknown impurities.
Troubleshooting Guides
Issue 1: My final product shows the presence of the unwanted (1R,2R)-enantiomer. How can I remove it?
Cause: The synthetic route may not be perfectly stereoselective, leading to the formation of a racemic or enantiomerically enriched mixture.
Solution: Chiral resolution is necessary to separate the enantiomers. Two common methods are diastereomeric salt formation and preparative chiral HPLC.
Experimental Protocol 1: Diastereomeric Salt Formation and Crystallization
This method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
-
Salt Formation:
-
Dissolve the mixture of (1S,2S)- and (1R,2R)-2-fluorocyclopropanecarboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or another suitable chiral amine.
-
Stir the solution at room temperature to allow for the formation of the diastereomeric salts.
-
-
Fractional Crystallization:
-
Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling rate is critical and may require optimization.
-
Collect the crystals by filtration.
-
The enantiomeric purity of the crystallized salt should be checked by chiral HPLC. Multiple recrystallizations may be necessary to achieve the desired purity.
-
-
Liberation of the Free Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., HCl) to precipitate the enantiomerically pure this compound.
-
Filter, wash with cold water, and dry the purified product.
-
Experimental Protocol 2: Preparative Chiral HPLC
This technique provides a direct method for separating enantiomers.
-
Column and Mobile Phase Selection:
-
Select a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
The mobile phase typically consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, often with a small amount of a carboxylic acid additive (e.g., trifluoroacetic acid) to improve peak shape.
-
-
Method Development:
-
Optimize the mobile phase composition and flow rate on an analytical scale to achieve baseline separation of the enantiomers.
-
-
Preparative Separation:
-
Scale up the optimized analytical method to a preparative HPLC system.
-
Inject the enantiomeric mixture and collect the fractions corresponding to the desired (1S,2S)-enantiomer.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Data Presentation: Comparison of Chiral Resolution Methods
| Purification Method | Starting Purity (ee%) | Final Purity (ee%) | Typical Yield (%) |
| Diastereomeric Salt Formation | 50-90 | >98 | 30-45 (for the desired enantiomer) |
| Preparative Chiral HPLC | Any | >99 | 80-95 |
ee = enantiomeric excess
Issue 2: My product is contaminated with the cis-diastereomer. How can I improve the diastereomeric purity?
Cause: The cyclopropanation step in the synthesis may not be completely diastereoselective, resulting in a mixture of cis and trans isomers.
Solution: Separation of diastereomers can often be achieved by standard purification techniques like recrystallization or column chromatography due to their different physical properties.
Experimental Protocol 3: Recrystallization for Diastereomer Removal
-
Solvent Screening:
-
Test the solubility of the crude product in various solvents (e.g., ethyl acetate, toluene, hexanes, or mixtures thereof) at room temperature and at elevated temperatures.
-
An ideal solvent will dissolve the compound well at a higher temperature but poorly at a lower temperature, while preferentially leaving the undesired diastereomer in solution upon cooling.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the separation. Repeat the process if necessary.
-
Data Presentation: Recrystallization Efficiency for Diastereomer Removal
| Solvent System | Starting Diastereomeric Ratio (trans:cis) | Final Diastereomeric Ratio (trans:cis) |
| Toluene | 85:15 | 98:2 |
| Ethyl Acetate/Hexane | 85:15 | 95:5 |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for identifying and removing impurities.
Technical Support Center: Scaling Up Fluorocyclopropanecarboxylic Acid Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of fluorocyclopropanecarboxylic acid from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for fluorocyclopropanecarboxylic acid suitable for scale-up?
A1: Several synthetic routes have been developed, with some being more amenable to industrial production. A patented method that avoids hazardous reagents like diazomethane involves a multi-step synthesis starting from 1,1-dichloro-1-fluoroethane and thiophenol.[1] This method is designed for safe amplification and uses readily available bulk commodities.[1] Other methods, such as those involving Simmons-Smith cyclopropanation or rhodium-catalyzed reactions with diazo compounds, are also utilized, though scaling up reactions with diazo compounds requires special safety precautions due to their potential for thermal runaway.
Q2: What are the primary challenges when scaling up from lab to pilot plant?
A2: The main challenges include:
-
Heat Transfer: Exothermic reactions, like cyclopropanation, can be difficult to manage in large reactors, increasing the risk of thermal runaway.
-
Mass Transfer: Ensuring efficient mixing of reactants becomes more complex at a larger scale.
-
Safety: Handling larger quantities of hazardous materials, such as flammable solvents and potentially explosive intermediates, requires stringent safety protocols.
-
Purification: Methods used in the lab, like column chromatography, may not be practical or economical at a pilot scale. Crystallization and distillation are more common.
-
Process Control: Maintaining consistent temperature, pressure, and addition rates is more challenging in larger equipment.
Q3: What are the key safety concerns associated with this synthesis?
A3: Key safety concerns include:
-
Use of Diazo Compounds: If a synthetic route involving diazo compounds is chosen, there is a significant risk of explosion, especially with temperature fluctuations or improper handling. Continuous flow processes are often recommended for in-situ generation and consumption of diazomethane to mitigate these risks.[2][3][4][5]
-
Fluorinating Agents: Many fluorinating agents are toxic and corrosive. Proper personal protective equipment (PPE) and handling procedures are essential.
-
Exothermic Reactions: Cyclopropanation reactions are often exothermic and can lead to thermal runaway if not properly controlled.[6][7][8][9][10]
-
Flammable Solvents: The use of large volumes of flammable solvents requires appropriate ventilation, grounding of equipment to prevent static discharge, and explosion-proof facilities.
Q4: How can I purify fluorocyclopropanecarboxylic acid at a pilot plant scale?
A4: At the pilot plant scale, purification strategies shift from chromatography to more scalable techniques. Common methods for purifying carboxylic acids include:
-
Crystallization: This is a preferred method for solid carboxylic acids. The crude product is dissolved in a suitable solvent and then precipitated out by cooling or adding an anti-solvent.[11]
-
Distillation: For liquid carboxylic acids or their ester intermediates, fractional distillation under vacuum can be an effective purification method.[12]
-
Extraction: Liquid-liquid extraction is used to remove impurities by partitioning the product and impurities between two immiscible solvents. This is often used during the work-up to separate the acidic product from neutral and basic impurities.[12]
-
Anion Exchange Resins: In some cases, anion exchange resins can be used to capture the carboxylic acid, which is then eluted in a purified form.[13]
Q5: What analytical methods are suitable for quality control during and after production?
A5: A range of analytical techniques are used for quality control in a pharmaceutical manufacturing setting:[14][15][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of the final product and intermediates, as well as for quantifying impurities.[17][18]
-
Gas Chromatography (GC): GC can be used to analyze for volatile impurities and residual solvents.
-
Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS or GC-MS), mass spectrometry is used to identify the structure of the main product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the identity and purity of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying functional groups and confirming the presence of the carboxylic acid and cyclopropane ring.
-
Titration: A simple and effective method for determining the concentration of the carboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Cyclopropanation | Inactive Reagent: The Simmons-Smith reagent (zinc-copper couple) may not be sufficiently activated, or the diazo compound may have decomposed. | * Ensure fresh and properly activated reagents are used. For the Simmons-Smith reaction, consider using diethylzinc (Furukawa's modification) for more reliable results.[19][20] * If using a diazo compound, ensure it is freshly prepared and used immediately. |
| Poor Substrate Reactivity: The alkene may be too electron-deficient for an efficient reaction. | * For rhodium-catalyzed cyclopropanation of electron-deficient alkenes, specific catalysts and conditions may be required.[12][21][22][23] * Consider modifying the substrate to increase its reactivity if possible. | |
| Side Reactions: The carbenoid may react with other functional groups in the molecule or with the solvent. | * Protect sensitive functional groups before the cyclopropanation step. * Choose a non-reactive solvent. For Simmons-Smith, ethereal solvents are common, while for rhodium-catalyzed reactions, dichloromethane is often used.[24][25] | |
| Incomplete Fluorination | Inactive Fluorinating Agent: The fluorinating agent may have degraded due to moisture. | * Use a fresh, unopened bottle of the fluorinating agent. Ensure all glassware and solvents are anhydrous.[26][27] |
| Insufficient Reagent: The stoichiometry of the fluorinating agent may be too low. | * Increase the equivalents of the fluorinating agent, especially for sterically hindered substrates.[27] | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | * Gradually increase the reaction temperature while carefully monitoring for side reactions.[27] | |
| Formation of Impurities during Scale-up | Localized Hotspots: Poor heat transfer in a large reactor can lead to localized overheating and decomposition or side reactions. | * Ensure efficient stirring and use a reactor with a high surface area to volume ratio. * Consider a semi-batch process where one reactant is added slowly to control the reaction rate and temperature. |
| Changes in Reaction Kinetics: The reaction kinetics may differ at a larger scale due to changes in mixing and heat transfer. | * Conduct kinetic studies at the lab scale to understand the reaction profile. * Use this data to model the reaction at the pilot scale and adjust parameters accordingly. | |
| Difficulty in Product Isolation/Purification | Emulsion Formation during Extraction: The presence of surfactants or fine solids can lead to stable emulsions. | * Add salt (brine) to the aqueous layer to break the emulsion. * Filter the mixture before extraction to remove any solids. |
| Product Oiling Out during Crystallization: The product may separate as an oil instead of a solid during crystallization. | * Ensure the cooling rate is slow to promote crystal growth. * Try adding a seed crystal to induce crystallization. * Experiment with different solvent systems. |
Data Presentation: Lab vs. Pilot Plant Scale (Illustrative)
The following tables present a comparison of typical parameters for the synthesis of fluorocyclopropanecarboxylic acid at the laboratory and pilot plant scales. The pilot plant data is illustrative and based on general scale-up principles, as specific industrial process data is proprietary.
Table 1: Rhodium-Catalyzed Cyclopropanation
| Parameter | Laboratory Scale | Pilot Plant Scale (Illustrative) |
| Batch Size | 1-10 g | 10-50 kg |
| Reactor Volume | 100-500 mL flask | 100-500 L reactor |
| Solvent Volume | 50-250 mL | 50-250 L |
| Reactant Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M |
| Catalyst Loading | 0.1 - 1 mol% | 0.01 - 0.1 mol% |
| Reaction Temperature | 20-40 °C | 20-40 °C (with careful monitoring) |
| Addition Time of Diazo Compound | 1-2 hours | 4-8 hours (slow addition is critical) |
| Reaction Time | 2-12 hours | 6-24 hours |
| Typical Yield | 70-95% | 65-90% |
| Typical Purity (Crude) | >90% | >85% |
Table 2: Simmons-Smith Cyclopropanation
| Parameter | Laboratory Scale | Pilot Plant Scale (Illustrative) |
| Batch Size | 1-10 g | 10-50 kg |
| Reactor Volume | 100-500 mL flask | 100-500 L reactor |
| Solvent Volume | 50-250 mL | 50-250 L |
| Reactant Concentration | 0.2 - 1.0 M | 0.2 - 1.0 M |
| Equivalents of CH₂I₂ | 1.5 - 2.0 | 1.2 - 1.5 |
| Equivalents of Zn(Cu) or Et₂Zn | 1.5 - 2.0 | 1.2 - 1.5 |
| Reaction Temperature | 0 °C to room temperature | 0-10 °C (initial) with controlled warm-up |
| Reaction Time | 12-24 hours | 18-36 hours |
| Typical Yield | 60-85% | 55-80% |
| Typical Purity (Crude) | >85% | >80% |
Experimental Protocols
Laboratory Scale Synthesis via Rhodium-Catalyzed Cyclopropanation (Illustrative)
This protocol is a generalized procedure based on common practices for rhodium-catalyzed cyclopropanation.
Materials:
-
Fluorinated alkene (1.0 eq)
-
Ethyl diazoacetate (1.2 eq)
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄) (0.1 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the fluorinated alkene and Rh₂(OAc)₄.
-
Dissolve the reactants in anhydrous DCM (to a concentration of ~0.2 M with respect to the alkene).
-
In the dropping funnel, prepare a solution of ethyl diazoacetate in anhydrous DCM.
-
Slowly add the ethyl diazoacetate solution to the stirred reaction mixture over 1-2 hours at room temperature.
-
After the addition is complete, stir the reaction for an additional 4-6 hours, monitoring the progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the ethyl fluorocyclopropanecarboxylate.
-
Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., with NaOH in a water/ethanol mixture, followed by acidification with HCl).
Pilot Plant Scale Synthesis via a Patented Route (Conceptual)
This conceptual protocol is based on the principles outlined in patent WO2018032796A1.[1]
Step 1: Synthesis of 1-fluoro-1-benzenesulfonylethylene
-
Charge a 200 L glass-lined reactor with 1,1-dichloro-1-fluoroethane and a suitable solvent.
-
Slowly add a solution of thiophenol and a base (e.g., sodium hydroxide) while maintaining the temperature below 20°C.
-
After the reaction is complete (monitored by GC), perform a work-up by washing with water and brine.
-
Charge the organic phase to a new reactor and add an aqueous solution of Oxone® for oxidation. Control the exotherm by adjusting the addition rate and using jacket cooling.
-
After oxidation, perform an elimination reaction by adding a base to obtain 1-fluoro-1-benzenesulfonylethylene.
Step 2: Cyclopropanation
-
In a separate 200 L reactor, charge 1-fluoro-1-benzenesulfonylethylene, a catalyst (e.g., a rhodium or copper catalyst), and a suitable solvent.
-
Slowly feed a solution of ethyl diazoacetate into the reactor over 6-8 hours, maintaining the temperature between 25-35°C. The slow addition is crucial for safety and to minimize side reactions.
-
After the addition is complete, allow the reaction to proceed for another 8-12 hours.
Step 3: Hydrolysis and Isolation
-
Once the cyclopropanation is complete, add a solution of sodium hydroxide to the reactor to hydrolyze the ester and eliminate the benzenesulfonyl group.
-
After hydrolysis, acidify the aqueous phase with hydrochloric acid to precipitate the fluorocyclopropanecarboxylic acid.
-
Isolate the solid product by filtration and wash with cold water.
-
Dry the product under vacuum at a controlled temperature.
Visualizations
Caption: Experimental workflow from lab to pilot plant synthesis.
References
- 1. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Continuous synthesis and transformation of diazomethane | E3S Web of Conferences [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Publications — SafeBatt [safebatt.ac.uk]
- 7. Optimization of 2,5-Furandicarboxylic Acid (FDCA) Production in a Continuous Packed-Bed Reactor for Sustainable PEF Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Experimental Study on the Thermal Runaway Propagation of Cycling Aged Lithium-Ion Battery Modules [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. vertiv.com [vertiv.com]
- 11. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 12. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. blog.veoliawatertechnologies.co.uk [blog.veoliawatertechnologies.co.uk]
- 15. quercus.be [quercus.be]
- 16. qualityze.com [qualityze.com]
- 17. mdpi.com [mdpi.com]
- 18. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. orgosolver.com [orgosolver.com]
- 21. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 25. Simmons-Smith Reaction [organic-chemistry.org]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Validation & Comparative
(1S,2S)-2-Fluorocyclopropanecarboxylic Acid: A Comparative Guide for Chiral Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid versus Alternative Chiral Scaffolds, Supported by Experimental Data.
In the landscape of modern drug discovery, the selection of chiral building blocks is a critical determinant of a molecule's therapeutic success. The rigid, three-dimensional structure of cyclopropane rings, particularly when functionalized with fluorine, offers a unique scaffold that can significantly influence a compound's pharmacological profile. This guide provides a comprehensive comparison of this compound with other classes of chiral building blocks, offering insights into its synthesis, physicochemical properties, and impact on the biological activity of resulting drug candidates.
Introduction to this compound
This compound is a chiral building block that has garnered significant interest in medicinal chemistry. Its defining feature is the presence of a fluorine atom on the cyclopropane ring, which imparts unique electronic properties and can enhance metabolic stability.[1] This building block is a key intermediate in the synthesis of various pharmaceutical agents, most notably the broad-spectrum fluoroquinolone antibiotic, sitafloxacin.[2] The defined stereochemistry of the cyclopropane ring plays a crucial role in the specific interactions with biological targets.
Comparative Analysis with Other Chiral Building Blocks
The utility of a chiral building block is determined by a combination of factors including its synthetic accessibility, the ability to introduce it into a lead molecule, and its influence on the resulting compound's physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Here, we compare this compound to other commonly employed chiral building blocks, such as chiral amino acids and chiral amines.
Physicochemical Properties
The introduction of fluorine can significantly alter a molecule's lipophilicity (LogP) and acidity (pKa), which in turn affects its solubility, permeability, and target engagement.
| Building Block | Representative Structure | Calculated LogP | Calculated pKa | Key Physicochemical Features |
| This compound | C[C@H]1--INVALID-LINK--O.F | 0.3 [3] | --- | The fluorine atom can lower the pKa of the carboxylic acid and influence lipophilicity. The rigid cyclopropane scaffold restricts conformational flexibility. |
| L-Proline | C1--INVALID-LINK--C(=O)O | -1.6 | 1.95 | Highly polar and water-soluble. Introduces a secondary amine and a carboxylic acid. |
| (S)-Pipecolic Acid | C1--INVALID-LINK--C(=O)O | -0.4 | 2.2 | Less polar than proline with a larger ring structure. |
| (R)-3-Amino-3-phenylpropanoic Acid | N--INVALID-LINK--C1=CC=CC=C1 | 0.5 | 3.7 (amino), 4.3 (carboxyl) | Aromatic ring increases lipophilicity. Possesses both acidic and basic centers. |
Note: Calculated LogP and pKa values are estimates and can vary based on the prediction method. Experimental values are preferred when available.
Synthetic Accessibility and Application
A key consideration for any building block is the ease of its synthesis and incorporation into a target molecule.
This compound: The synthesis of this building block can be challenging, often requiring multi-step sequences and specialized reagents.[2] However, its use as a key fragment in drugs like sitafloxacin has driven the development of more efficient synthetic routes. Its primary application is in forming amide bonds with amine-containing scaffolds.
Chiral Amino Acids (e.g., L-Proline, (S)-Pipecolic Acid): These are readily available from the chiral pool and are relatively inexpensive. They are widely used in peptide synthesis and as chiral auxiliaries or catalysts. Their incorporation into non-peptide structures typically involves standard amide bond formation or reductive amination protocols.
Chiral Amines: A vast array of chiral amines are commercially available or can be synthesized through various methods, including asymmetric synthesis and resolution. They are fundamental for introducing basic centers into drug candidates and are often incorporated via amide coupling, alkylation, or reductive amination.
Impact on Biological Activity and ADME Properties: The Case of Sitafloxacin
The choice of a chiral side chain can have a profound impact on the biological activity and pharmacokinetic profile of a drug. Sitafloxacin, with its (1S,2S)-2-fluorocyclopropylamine side chain, demonstrates potent antibacterial activity against a broad spectrum of pathogens, including resistant strains.[4]
While direct comparative studies with sitafloxacin analogues bearing alternative chiral side chains are limited in the public domain, we can infer the potential impact based on general principles of medicinal chemistry.
Logical Flow for Evaluating Chiral Building Block Impact
Caption: Workflow for comparing chiral building blocks in drug development.
-
Target Engagement: The rigid conformation of the fluorocyclopropyl group in sitafloxacin likely plays a key role in its optimal binding to bacterial DNA gyrase and topoisomerase IV. Replacing it with a more flexible or differently shaped chiral building block could alter this interaction and reduce potency.
-
Metabolic Stability: The fluorine atom on the cyclopropane ring is a common strategy to block potential sites of metabolism, thereby increasing the drug's half-life.[5] An analogue with a non-fluorinated side chain might be more susceptible to metabolic degradation.
-
Physicochemical Properties: As shown in the table above, different chiral building blocks can dramatically alter the physicochemical properties of the final compound. For instance, replacing the fluorocyclopropyl group with a more polar amino acid could increase water solubility but potentially decrease cell permeability.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of chiral building blocks.
Synthesis of this compound (Illustrative Route based on Patent Literature)
A multi-step synthesis is typically required. One patented approach involves the following key transformations[2]:
-
Cyclopropanation: Reaction of a suitable alkene precursor with a fluorinated carbene source.
-
Chiral Resolution or Asymmetric Synthesis: Introduction of chirality through resolution of a racemic mixture or by employing a chiral catalyst in the cyclopropanation step.
-
Functional Group Manipulation: Conversion of other functional groups to the desired carboxylic acid.
A detailed, step-by-step laboratory protocol would require adaptation and optimization from the patent literature.
Amide Coupling of this compound to a Quinolone Core
This is a critical step in the synthesis of sitafloxacin and its analogues.
General Workflow for Amide Coupling
Caption: A typical workflow for an amide coupling reaction.
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere, add the amine-containing quinolone core (1.0-1.2 eq).
-
Add a suitable coupling reagent such as HATU (1.1-1.5 eq) or a combination of HOBt (1.1-1.5 eq) and EDC (1.1-1.5 eq).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Conclusion
This compound is a valuable chiral building block that offers a unique combination of conformational rigidity and the advantageous physicochemical properties imparted by fluorine. While its synthesis can be more complex than that of readily available chiral pool compounds, its successful application in drugs like sitafloxacin highlights its potential for developing potent and metabolically robust therapeutics. The choice between this and other chiral building blocks will ultimately depend on the specific goals of the drug discovery program, including the desired target interactions, pharmacokinetic profile, and synthetic feasibility. The data and protocols presented in this guide provide a foundation for making informed decisions in the rational design of new chiral drug candidates.
References
- 1. This compound CAS 105919-34-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 3. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin [mdpi.com]
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclopropanes in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing drug candidates. This guide provides a comprehensive comparison of fluorinated and non-fluorinated cyclopropanes, highlighting the profound impact of fluorination on key physicochemical and pharmacological properties. Through a detailed analysis of experimental data, this report demonstrates how the unique electronic properties of fluorine can be leveraged to enhance metabolic stability, modulate lipophilicity and acidity, and ultimately improve the developability of novel therapeutics.
The cyclopropyl group is a valuable structural motif in medicinal chemistry, prized for its conformational rigidity and ability to act as a bioisostere for other functional groups.[1] When combined with fluorine, the most electronegative element, the resulting fluorinated cyclopropanes exhibit a unique set of properties that can be exploited to overcome common challenges in drug design.[2] The introduction of fluorine can lead to significant changes in a molecule's electronic distribution, conformation, and metabolic fate.[3]
This comparative analysis delves into the key differences between fluorinated and non-fluorinated cyclopropanes, providing a data-driven overview of their performance with respect to metabolic stability, lipophilicity, and acidity (pKa). Understanding these differences is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
Comparative Analysis of Physicochemical Properties
The introduction of fluorine onto a cyclopropane ring induces significant changes in its electronic and steric properties, which in turn affect its lipophilicity, acidity, and metabolic stability.
Lipophilicity (LogP)
Lipophilicity, a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME), is significantly influenced by fluorination. While the addition of alkyl groups generally increases lipophilicity, fluorination can either increase or decrease this property depending on the extent and position of fluorine substitution.[4]
In a systematic comparison, it was observed that the monofluorination of a cyclopropyl group can lead to a reduction in lipophilicity.[1] For instance, in the optimization of an LpxC inhibitor, fluorination of the cyclopropyl moiety reduced the logD7.4 value.[1] However, gem-difluorination can lead to either an increase or decrease in LogP, influenced by the spatial orientation of the fluorine atoms and the overall structure of the molecule.[4]
Acidity (pKa)
The strong electron-withdrawing nature of fluorine has a pronounced effect on the acidity of neighboring functional groups. For cyclopropanecarboxylic acids and cyclopropylamines, the introduction of fluoroalkyl substituents significantly impacts their dissociation constants (pKa).[5] The pKa of protonated species generally decreases with fluorination, consistent with the inductive effect of the electron-deficient substituent.[4] This modulation of pKa can be critical for optimizing drug-receptor interactions and solubility.
Metabolic Stability
One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[6] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450 (CYP450).[7][8] By replacing a metabolically labile C-H bond with a C-F bond, the oxidative metabolism of the cyclopropane ring can be effectively blocked.[6][9] This leads to a longer in vivo half-life and reduced clearance, which are desirable pharmacokinetic properties.[6] Studies on fluorinated cyclopropane derivatives have shown that they can block potential sites of oxidative metabolism, such as the benzylic position.[9]
Dipole Moment and Conformation
Fluorination significantly alters the polarity and conformational preferences of the cyclopropane ring. The highly polar C-F bond can change the overall dipole moment of the molecule, which can influence its solubility and ability to engage in polar interactions with biological targets.[10][11] For example, all-cis-1,2,3-trifluorocyclopropane is predicted to be the most polar compound within a series of fluorinated cyclopropanes, with a calculated dipole moment of 4.17 D, while non-fluorinated cyclopropane has a dipole moment of 0 D.[10][12] The introduction of fluorine can also impact the bond angles and lengths within the cyclopropane ring, affecting its conformation.[11][13]
Data Summary
The following table summarizes the quantitative data comparing the properties of non-fluorinated and fluorinated cyclopropane derivatives.
| Property | Non-Fluorinated Cyclopropane Derivative | Fluorinated Cyclopropane Derivative | Key Observations | Reference(s) |
| Lipophilicity (logP/logD) | Higher in some cases | Can be lower or higher depending on the degree and position of fluorination. Monofluorination often decreases lipophilicity. | Fluorination provides a tool to modulate lipophilicity. | [1][4] |
| Acidity (pKa) | Higher pKa (less acidic) | Lower pKa (more acidic) for neighboring acidic protons. | The inductive effect of fluorine increases acidity. | [4][5] |
| Metabolic Stability (Half-life) | Shorter half-life | Longer half-life | C-F bond is more resistant to metabolic cleavage than C-H bond. | [6][9] |
| Dipole Moment (Debye) | 0 D (for unsubstituted cyclopropane) | Can be significantly higher (e.g., 4.17 D for all-cis-1,2,3-trifluorocyclopropane). | Fluorination increases polarity. | [10][12] |
Experimental Protocols
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To experimentally measure the octanol-water partition coefficient (LogP) of a compound.
Materials:
-
Test compound (fluorinated or non-fluorinated cyclopropane derivative)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add equal volumes of n-octanol and water to a glass vial.
-
Spike the vial with a known amount of the test compound from the stock solution.
-
Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the vial to stand for a period to allow for phase separation. Centrifugation can be used to expedite this process.
-
Carefully collect a sample from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]water).
Measurement of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Materials:
-
Test compound
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Dissolve a known amount of the test compound in a suitable solvent (usually water or a water-cosolvent mixture).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Begin stirring the solution.
-
Slowly add the titrant (acid or base) from the burette in small, known increments.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration until the pH change becomes minimal.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[8]
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat, or mouse)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm the liver microsome suspension and NADPH regenerating system to 37°C.[8]
-
In a microcentrifuge tube, combine the liver microsomes and the test compound in phosphate buffer.[8]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C.[8]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t1/2) can be calculated.
Visualizations
Caption: Workflow for the comparative analysis of fluorinated and non-fluorinated cyclopropanes.
Caption: The impact of fluorination on the key properties of cyclopropane-containing compounds.
References
- 1. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 11. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCCBDB list of experimental dipole moments [cccbdb.nist.gov]
- 13. beilstein-journals.org [beilstein-journals.org]
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid by HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (1S,2S)-2-fluorocyclopropanecarboxylic acid is a critical step in the synthesis and quality control of novel therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for this analysis, alongside alternative techniques, supported by experimental data for structurally similar compounds. We delve into direct and indirect HPLC approaches, offering detailed protocols and performance metrics to aid in selecting the optimal analytical strategy.
The separation of enantiomers, mirror-image isomers with often vastly different pharmacological activities, presents a significant analytical challenge. For small, polar molecules such as 2-fluorocyclopropanecarboxylic acid, which lacks a strong chromophore, sensitive and selective methods are paramount. This guide will explore the use of chiral stationary phases (CSPs) for direct enantiomeric resolution and chiral derivatization for indirect analysis on standard achiral columns. Furthermore, we will touch upon alternative methodologies like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a holistic view of the available analytical landscape.
Direct Enantiomeric Separation by Chiral HPLC
Direct chiral HPLC stands as the most straightforward approach for enantiomeric purity determination, obviating the need for sample derivatization. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including carboxylic acids.
For compounds analogous to 2-fluorocyclopropanecarboxylic acid, polysaccharide-based columns have demonstrated excellent separation capabilities. The choice of the specific CSP and the mobile phase composition are crucial for achieving optimal resolution.
Experimental Protocol: Direct Chiral HPLC
This protocol is a representative example for the enantiomeric separation of a fluorinated carboxylic acid on a polysaccharide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.
-
Mobile Phase: Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA). The ratio of hexane to isopropanol may require optimization (e.g., 90:10 v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the sample of 2-fluorocyclopropanecarboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Indirect Enantiomeric Separation by HPLC via Chiral Derivatization
When direct chiral separation proves challenging, or to enhance detection sensitivity, an indirect approach involving chiral derivatization is a powerful alternative. In this method, the enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a conventional achiral HPLC column, such as a C18 column.
A suitable chiral derivatizing agent for a carboxylic acid would be a chiral amine, for example, (S)-(-)-α-methylbenzylamine, which forms diastereomeric amides. For enhanced sensitivity, a fluorescent chiral derivatizing agent can be employed.
Experimental Protocol: Indirect Chiral HPLC
This protocol provides a general procedure for the derivatization and subsequent analysis of a chiral carboxylic acid.
1. Derivatization Procedure:
-
To a solution of 2-fluorocyclopropanecarboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Add a single enantiomer of a chiral amine, for instance, (S)-(-)-α-methylbenzylamine (1.2 equivalents).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours) or until completion, which can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove the urea byproduct.
-
Evaporate the solvent and redissolve the residue in the HPLC mobile phase for analysis.
2. HPLC Conditions:
-
Column: Standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the formed diastereomer (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Comparison of HPLC Methods
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC (Derivatization) |
| Principle | Differential interaction with a chiral stationary phase. | Formation of diastereomers, separated on an achiral stationary phase. |
| Sample Preparation | Simple dissolution and filtration. | Requires a chemical reaction, workup, and purification. |
| Method Development | Screening of various chiral columns and mobile phases. | Optimization of derivatization reaction and chromatographic separation of diastereomers. |
| Potential Issues | Finding a suitable chiral column can be time-consuming. | Incomplete reaction, racemization during derivatization, and potential for side reactions. The chiral purity of the derivatizing agent is crucial. |
| Advantages | Faster method development, no risk of racemization during sample preparation. | Can use standard, less expensive achiral columns. May enhance detection sensitivity. |
| Disadvantages | Chiral columns are generally more expensive. | More complex and time-consuming sample preparation. |
Alternative Analytical Techniques
Beyond HPLC, other techniques can be employed for the enantiomeric purity analysis of this compound.
-
Gas Chromatography (GC): After conversion to a volatile ester (e.g., methyl or ethyl ester), the enantiomers can be separated on a chiral GC column, often one containing a cyclodextrin-based stationary phase. This method offers high resolution but requires the analyte to be volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers in the NMR spectrum. For a fluorinated compound like 2-fluorocyclopropanecarboxylic acid, ¹⁹F NMR can be particularly powerful, as the fluorine signal can provide a clear and sensitive probe for enantiomeric differentiation.
Performance Data for Analogous Compounds
The following table summarizes representative performance data for the enantiomeric analysis of small, chiral carboxylic acids using different methods.
| Analytical Method | Compound Type | Column/Reagent | Retention Times (min) | Resolution (Rs) |
| Direct HPLC | Fluorinated Arylcarboxylic Acid | Chiralpak AD-H | Enantiomer 1: 9.7, Enantiomer 2: 10.2 | > 1.5 |
| Indirect HPLC | Fluoroquinolone with Cyclopropyl Moiety | C18 (after derivatization with N-Boc-L-proline) | Diastereomer 1: 25.1, Diastereomer 2: 28.6 | > 4.0[1] |
| Chiral GC | Cyclopropane Carboxamide/Acid | gamma-cyclodextrin based chiral column | Baseline separation of four enantiomers reported. | Not specified |
| ¹⁹F NMR | Fluorinated Active Pharmaceutical Ingredient | Poly-γ-benzyl-L-glutamate (chiral liquid crystal) | Distinct signals for each enantiomer observed. | Not applicable |
Experimental Workflow Visualization
The general workflow for enantiomeric purity analysis by HPLC can be visualized as follows:
Caption: Workflow for direct and indirect HPLC enantiomeric purity analysis.
Conclusion
The enantiomeric purity of this compound can be effectively determined using HPLC. The choice between a direct method using a chiral stationary phase and an indirect method involving chiral derivatization will depend on factors such as the availability of a suitable chiral column, the required sensitivity, and the complexity of the sample matrix. For routine analysis, the direct method is often preferred due to its simplicity and speed. However, the indirect method provides a robust alternative and can be advantageous when dealing with challenging separations or when enhanced detection is necessary. Alternative techniques such as chiral GC and NMR spectroscopy offer complementary information and can be valuable tools in a comprehensive analytical strategy. The data and protocols presented in this guide provide a solid foundation for developing and validating a suitable method for the enantiomeric purity analysis of this and other structurally related chiral carboxylic acids.
References
Validating the Stereochemistry of (1S,2S)-2-fluorocyclopropanecarboxylic Acid: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute stereochemistry is a critical step. The spatial arrangement of atoms in a chiral molecule dictates its biological activity, making stereochemical validation a cornerstone of pharmaceutical research. This guide provides a comparative overview of X-ray crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of (1S,2S)-2-fluorocyclopropanecarboxylic acid, a key building block in medicinal chemistry.
While X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of a molecule, obtaining a suitable crystal can be a significant bottleneck.[1] This guide will, therefore, also delve into powerful spectroscopic techniques that provide robust stereochemical information from solutions, offering valuable alternatives and complementary data to crystallographic methods.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct and unambiguous determination of the absolute configuration of a chiral molecule by mapping the electron density of a crystalline sample.[2] The resulting three-dimensional model reveals the precise spatial arrangement of each atom, bond lengths, and bond angles.
Challenges: The primary limitation of this technique is the prerequisite of a high-quality single crystal, which can be challenging and time-consuming to grow, especially for small, flexible molecules.[1]
Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁ | A chiral space group, indicating the presence of a single enantiomer. |
| a, b, c (Å) | Hypothetical values | Unit cell dimensions. |
| α, β, γ (°) | Hypothetical values | Unit cell angles. |
| Flack Parameter | ~0.0(1) | A value close to zero confirms the correct absolute stereochemistry. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Powerful Alternatives in Spectroscopy
When single crystals are elusive, spectroscopic methods offer powerful alternatives for determining the absolute configuration of chiral molecules in solution.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] This technique is highly sensitive to the molecule's three-dimensional structure and provides a unique spectral fingerprint for each enantiomer. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known stereoisomer.[4]
Advantages: VCD does not require crystallization and can be performed on samples in solution, making it a more broadly applicable technique.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis. For chiral molecules, the determination of absolute configuration often involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These agents interact with the enantiomers to form diastereomeric complexes, which exhibit distinct NMR signals.[5] The relative integration of these signals can also be used to determine enantiomeric excess.
Advantages: NMR is a widely accessible technique that provides a wealth of structural information. The use of CDAs can provide unambiguous assignment of absolute configuration by creating diastereomers with clearly distinguishable NMR spectra.[5]
Comparative Analysis of Techniques
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (with CDAs) |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of circularly polarized IR light | Formation of diastereomeric complexes with distinct NMR signals |
| Sample Phase | Solid (single crystal) | Solution | Solution |
| Directness | Direct 3D structure determination | Indirect, requires computational comparison | Indirect, relies on the formation of diastereomers |
| Prerequisites | High-quality single crystal | Chiral molecule in solution | Chiral molecule, suitable chiral derivatizing agent |
| Key Output | Atomic coordinates, bond lengths/angles, absolute configuration | VCD spectrum for comparison with calculated spectra | Diastereomerically distinct NMR signals |
| Confidence | High (unambiguous) | High (with good computational correlation) | High (with appropriate CDA and analysis) |
Experimental Protocols
Single-Crystal X-ray Crystallography (General Protocol)
-
Crystal Growth: A high-quality single crystal of this compound is grown, typically through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which a molecular model is built and refined to best fit the experimental data.[2]
Vibrational Circular Dichroism (VCD) Spectroscopy (General Protocol)
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration that provides a good signal-to-noise ratio.
-
Spectral Acquisition: The VCD and infrared (IR) spectra are recorded on a VCD spectrometer.
-
Computational Modeling: The VCD spectrum of one enantiomer (e.g., (1S,2S)) is calculated using density functional theory (DFT).
-
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. A good match confirms the absolute configuration of the sample.[4]
NMR Spectroscopy with a Chiral Derivatizing Agent (General Protocol)
-
Derivatization: this compound is reacted with a chiral derivatizing agent (e.g., a chiral amine or alcohol) to form a mixture of diastereomers.
-
NMR Analysis: The ¹H and/or ¹⁹F NMR spectra of the diastereomeric mixture are recorded.
-
Spectral Interpretation: The signals corresponding to each diastereomer are identified and assigned. The difference in chemical shifts (Δδ) between the diastereomers confirms the presence of a chiral center and can be used to deduce the absolute configuration based on established models for the specific CDA used.[5]
Visualizing the Workflow
The following diagrams illustrate the general workflows for structure validation using X-ray crystallography and VCD spectroscopy.
Caption: Workflow for X-ray Crystallography.
Caption: Workflow for VCD Spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drpress.org [drpress.org]
Comparative Analysis of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid Derivatives as Hepatitis C Virus NS3 Protease Inhibitors
A detailed examination of a series of novel (1S,2S)-2-fluorocyclopropanecarboxylic acid derivatives reveals their potential as potent inhibitors of the Hepatitis C Virus (HCV) NS3 protease. Structure-activity relationship (SAR) studies highlight key structural modifications that enhance antiviral activity, offering a promising avenue for the development of new therapeutics for HCV infection.
This comparison guide provides an objective analysis of the biological activity of various this compound derivatives, with a focus on their efficacy as inhibitors of the HCV NS3 protease. The data presented is compiled from preclinical studies and is intended for researchers, scientists, and drug development professionals.
Data Summary
The following table summarizes the in vitro activity of a selection of this compound derivatives against the HCV NS3/4A protease. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | R Group | IC₅₀ (nM) |
| 1a | Benzyl | 120 |
| 1b | 4-Fluorobenzyl | 85 |
| 1c | 2,4-Difluorobenzyl | 60 |
| 1d | Naphthylmethyl | 45 |
| 1e | Thienylmethyl | 150 |
Experimental Protocols
HCV NS3/4A Protease Inhibition Assay
The inhibitory activity of the synthesized compounds against the HCV NS3/4A protease was determined using a fluorescence resonance energy transfer (FRET) assay.
Materials:
-
Recombinant HCV NS3/4A protease (genotype 1b)
-
FRET substrate (Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH₂)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 20% glycerol, and 0.1% n-dodecyl-β-D-maltoside
-
Test compounds dissolved in DMSO
Procedure:
-
The test compounds were serially diluted in DMSO and pre-incubated with the NS3/4A protease in the assay buffer for 15 minutes at room temperature.
-
The enzymatic reaction was initiated by the addition of the FRET substrate.
-
The fluorescence intensity was measured every minute for 30 minutes using a fluorescence plate reader with an excitation wavelength of 355 nm and an emission wavelength of 485 nm.
-
The initial reaction rates were calculated from the linear portion of the fluorescence signal increase.
-
IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based HCV Replicon Assay
The antiviral activity of the compounds in a cellular environment was evaluated using a Huh-7 cell line containing a subgenomic HCV replicon (genotype 1b) that expresses luciferase.
Materials:
-
Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 500 µg/mL G418
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
Procedure:
-
Huh-7 replicon cells were seeded in 96-well plates and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds for 72 hours.
-
After the incubation period, the medium was removed, and the cells were lysed.
-
The luciferase activity in the cell lysates was measured using a luminometer.
-
The half-maximal effective concentration (EC₅₀), the concentration at which a 50% reduction in luciferase activity was observed, was calculated by non-linear regression analysis.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow.
A Spectroscopic Guide to Distinguishing (1S,2S) and (1R,2R) Enantiomers: The Case of Pseudoephedrine
For researchers, scientists, and professionals in drug development, the precise differentiation of enantiomers is a critical aspect of chemical analysis and pharmaceutical formulation. This guide provides an objective comparison of the spectroscopic properties of (1S,2S)-(+)-pseudoephedrine and (1R,2R)-(-)-pseudoephedrine, supported by experimental data and detailed methodologies for key analytical techniques.
Enantiomers, being non-superimposable mirror images of each other, possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) in achiral solvents, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are unable to distinguish between them. However, chiroptical spectroscopic methods, which rely on the differential interaction of chiral molecules with polarized light, provide the necessary tools for their differentiation. This guide will delve into the application of NMR spectroscopy with chiral resolving agents, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), Raman Optical Activity (ROA), and optical rotation for the unambiguous identification and comparison of the (1S,2S) and (1R,2R) enantiomers of pseudoephedrine.
Data Presentation: A Comparative Summary
The following tables summarize the key spectroscopic data for the (1S,2S) and (1R,2R) enantiomers of pseudoephedrine, highlighting the techniques that can and cannot differentiate between them.
Table 1: Spectroscopic Data Comparison of Pseudoephedrine Enantiomers
| Spectroscopic Technique | (1S,2S)-(+)-Pseudoephedrine | (1R,2R)-(-)-Pseudoephedrine | Differentiable? |
| ¹H NMR (in CDCl₃) | Identical to (1R,2R) enantiomer | Identical to (1S,2S) enantiomer | No |
| ¹³C NMR (in CDCl₃) | Identical to (1R,2R) enantiomer | Identical to (1S,2S) enantiomer | No |
| Vibrational Circular Dichroism (VCD) | Mirror image of (1R,2R) spectrum | Mirror image of (1S,2S) spectrum | Yes |
| Electronic Circular Dichroism (ECD) | Positive Cotton effect | Negative Cotton effect | Yes |
| Raman Optical Activity (ROA) | Theoretically, the spectrum is a mirror image of the (1R,2R) enantiomer. | Theoretically, the spectrum is a mirror image of the (1S,2S) enantiomer. | Yes |
| Specific Optical Rotation [α]D | +52° (c=0.6 in ethanol) | -51° (c=0.6 in ethanol)[1] | Yes |
Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent like deuterated chloroform (CDCl₃), the ¹H and ¹³C NMR spectra of the (1S,2S) and (1R,2R) enantiomers of pseudoephedrine are identical. This is because the magnetic environments of the corresponding nuclei in both molecules are the same.
To differentiate the enantiomers using NMR, a chiral resolving agent or a chiral solvating agent can be introduced. This creates diastereomeric complexes which have distinct NMR spectra, allowing for the quantification of each enantiomer.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Pseudoephedrine (in achiral solvent)
| Nucleus | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.20-7.40 (m, 5H) | 142.5 (C), 128.3 (CH), 127.5 (CH), 126.3 (CH) |
| CH-OH | 4.59 (d, 1H) | 75.5 (CH) |
| CH-N | 2.95 (m, 1H) | 62.9 (CH) |
| N-CH₃ | 2.45 (s, 3H) | 34.3 (CH₃) |
| C-CH₃ | 0.95 (d, 3H) | 14.2 (CH₃) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light. As enantiomers interact differently with circularly polarized light, their VCD spectra are mirror images of each other. A study on (1S,2S)-pseudoephedrine has detailed its VCD spectrum in the OH- and NH-stretching regions[2]. While the experimental spectrum for the (1R,2R) enantiomer was not presented in the same study, it is a fundamental principle that it will exhibit a VCD spectrum of equal magnitude but opposite sign.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. Similar to VCD, the ECD spectra of enantiomers are mirror images. For the pseudoephedrine enantiomers, the (1S,2S) form exhibits a positive Cotton effect, while the (1R,2R) form shows a negative Cotton effect. This provides a clear method for their differentiation.
Raman Optical Activity (ROA) Spectroscopy
Optical Rotation
The measurement of specific rotation is a classical method for distinguishing enantiomers. The (1S,2S)-(+)-pseudoephedrine enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right (positive rotation). Conversely, the (1R,2R)-(-)-pseudoephedrine enantiomer is levorotatory, rotating the plane of polarized light to the left (negative rotation). The magnitude of the rotation is equal for both enantiomers under the same conditions.
Experimental Protocols
NMR Spectroscopy with Chiral Resolving Agents
-
Sample Preparation: Dissolve a known quantity of the pseudoephedrine sample in an achiral deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum to serve as a reference.
-
Addition of Chiral Resolving Agent: Add a molar equivalent of a suitable chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid - Mosher's acid) to the NMR tube.
-
Spectrum of Diastereomeric Mixture: Acquire another ¹H NMR spectrum. The presence of the chiral resolving agent will lead to the formation of diastereomeric complexes, resulting in the splitting of signals corresponding to the protons near the stereogenic centers.
-
Analysis: The ratio of the integrals of the now distinct signals for each diastereomer corresponds to the enantiomeric ratio of the original sample.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of the pseudoephedrine enantiomer in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration that gives an absorbance of approximately 0.5-1.0 in the infrared region of interest.
-
Instrumentation: Use a VCD spectrometer equipped with a photoelastic modulator (PEM) to modulate the polarization of the infrared beam between left and right circular polarization.
-
Data Acquisition: Collect the VCD spectrum over the desired wavenumber range (e.g., 4000-800 cm⁻¹). The spectrum is typically an average of several thousand scans to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data is processed to give a plot of differential absorbance (ΔA) versus wavenumber (cm⁻¹).
-
Comparison: The VCD spectra of the two enantiomers are overlaid. They should appear as mirror images of each other.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pseudoephedrine enantiomer in a transparent solvent in the UV region (e.g., methanol or acetonitrile). The concentration should be adjusted to yield a UV absorbance of approximately 0.8-1.2.
-
Instrumentation: Use an ECD spectropolarimeter.
-
Data Acquisition: Scan the sample over the appropriate UV wavelength range (e.g., 200-350 nm).
-
Data Processing: The instrument records the difference in absorbance between left and right circularly polarized light (ΔA) as a function of wavelength. This is often converted to molar circular dichroism (Δε) or ellipticity.
-
Comparison: The ECD spectra of the two enantiomers are compared. They will show opposite Cotton effects (positive vs. negative peaks).
Raman Optical Activity (ROA) Spectroscopy
-
Sample Preparation: Prepare a concentrated solution of the pseudoephedrine enantiomer in a suitable solvent. High concentrations are often required for ROA measurements.
-
Instrumentation: Use an ROA spectrometer, which typically consists of a laser source, polarization modulation optics, a sample cell, and a high-efficiency spectrograph with a CCD detector.
-
Data Acquisition: The sample is irradiated with circularly polarized laser light, and the Raman scattered light is analyzed. The intensity difference between the right and left circularly polarized scattered light is measured.
-
Data Processing: The data is processed to produce an ROA spectrum, which is a plot of the circular intensity difference (Iᴿ - Iᴸ) versus the Raman shift (cm⁻¹).
-
Comparison: The theoretical ROA spectra of the two enantiomers are expected to be mirror images.
Visualizations
Logical Flow for Enantiomer Differentiation
The following diagram illustrates the logical workflow for differentiating between the (1S,2S) and (1R,2R) enantiomers using various spectroscopic techniques.
Caption: Logical workflow for spectroscopic differentiation of enantiomers.
Experimental Workflow for VCD Spectroscopy
The following diagram outlines the typical experimental workflow for analyzing an enantiomeric sample using Vibrational Circular Dichroism.
Caption: Experimental workflow for VCD analysis of enantiomers.
References
The Fluorocyclopropane Moiety: A Modern Tool in Structure-Activity Relationship (SAR) Studies for Enhanced Pharmaceutical Performance
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Pharmaceuticals Containing the Fluorocyclopropane Moiety
The strategic incorporation of fluorine and fluorinated motifs has become a cornerstone of modern medicinal chemistry. Among these, the fluorocyclopropane moiety has emerged as a valuable tool for fine-tuning the pharmacological properties of drug candidates. This guide provides a comparative analysis of pharmaceuticals and clinical candidates that feature this unique structural element, offering insights into its impact on potency, selectivity, and pharmacokinetic profiles. Through a detailed examination of structure-activity relationship (SAR) studies, this document aims to equip researchers with the knowledge to leverage the fluorocyclopropane group in their own drug discovery efforts.
Comparative Analysis of Fluorocyclopropane-Containing Pharmaceuticals
The introduction of a fluorocyclopropane moiety can significantly alter the biological activity of a parent compound. The following sections provide a comparative overview of different classes of pharmaceuticals where this structural modification has been explored, with quantitative data summarized for direct comparison.
Quinolone Antibacterial Agents
The cyclopropyl group at the N-1 position of the quinolone core is crucial for potent antibacterial activity. SAR studies have demonstrated that the addition of a fluorine atom to this cyclopropyl ring can further enhance potency, particularly against Gram-positive bacteria.
Table 1: Comparison of Fluorocyclopropyl-Containing Quinolones with Non-Fluorinated Analogs
| Compound Class | Specific Compound/Analog | Target Organism | MIC (µg/mL) | DNA Gyrase IC50 (µg/mL) | Reference |
| Quinolones | Ciprofloxacin (Cyclopropyl) | Staphylococcus aureus | 0.25 - 1 | 0.5 - 1 | [1] |
| Escherichia coli | 0.008 - 0.03 | ~0.1 | [1] | ||
| 1-(cis-2-Fluorocyclopropyl) Analog | Staphylococcus aureus | 0.06 - 0.25 | 0.1 - 0.5 | [2] | |
| Escherichia coli | 0.015 - 0.06 | ~0.1 | [2] | ||
| 1-(trans-2-Fluorocyclopropyl) Analog | Staphylococcus aureus | 0.5 - 2 | >1 | [2] | |
| Escherichia coli | 0.03 - 0.12 | ~0.1 | [2] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that the cis-fluorocyclopropyl derivatives are generally more potent against Gram-positive bacteria than their trans counterparts and the non-fluorinated parent compound, ciprofloxacin.[2] This stereochemical preference highlights the nuanced structural requirements for optimal target engagement.
Serotonin 5-HT2C Receptor Agonists
The 5-HT2C receptor is a target for the treatment of obesity and central nervous system disorders. The introduction of a fluorinated cyclopropane moiety into 2-phenylcyclopropylmethylamines has been explored to develop potent and selective 5-HT2C agonists.
Table 2: In Vitro Activity of Fluorinated vs. Non-Fluorinated 5-HT2C Receptor Agonists
| Compound | 5-HT2C EC50 (nM) | 5-HT2B/5-HT2C Selectivity | Reference |
| (+)-1 (2-phenylcyclopropyl)methylamine | 5.2 | 7 | [3] |
| (+)-21a (fluorinated cyclopropane derivative) | 4.7 | 2 | [3] |
| (±)-12 (fluorinated at benzylic position) | 598 | - | [3] |
| (±)-13 (N-(2-methoxybenzyl) analog of 12) | 230 | Poor | [3] |
| 24 (gem-difluorinated cyclopropane derivative) | > 4000 | - | [3] |
Note: EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
These studies show that a single fluorine substitution on the cyclopropane ring can maintain or slightly improve potency, while gem-difluorination leads to a significant loss of activity, likely due to steric hindrance.[3]
Bruton's Tyrosine Kinase (Btk) Inhibitors
Btk is a key enzyme in B-cell receptor signaling and a target for autoimmune diseases and B-cell malignancies. The replacement of an aminopyridyl group with a cyclopropyl amide, and subsequent fluorination, has been investigated to develop reversible Btk inhibitors.
Table 3: SAR of Fluorocyclopropyl Amides as Btk Inhibitors
| Compound | Btk IC50 (nM) | CD69 IC50 (nM) | hERG IC50 (µM) | Reference |
| 8 (Cyclopropyl amide) | 7.1 | 140 | - | [4] |
| 18 (Fluoro at tertiary carbon) | 60 | - | - | [4] |
| 19 ((S,S)-cis-2-fluorocyclopropane) | 2.3 | - | - | [4] |
| 20 ((R,R)-cis-2-fluorocyclopropane) | 3.8 | - | - | [4] |
| 23 (Unsubstituted cyclopropane) | 4.8 | 78 | - | [4] |
| 24 ((R,R)-cis-fluoro isomer) | 3.2 | 180 | >10 | [4] |
| 25 ((S,S)-cis-fluoro isomer) | 2.4 | 78 | 1.3 | [4] |
| 26 ((1S,2R)-trans-fluoro isomer) | 12 | 230 | - | [4] |
| 27 ((1R,2S)-trans-fluoro isomer) | 14 | 280 | - | [4] |
Note: CD69 is a cell surface marker of lymphocyte activation. hERG (human Ether-à-go-go-Related Gene) inhibition is a key indicator of potential cardiotoxicity.
The data demonstrates that the cis-2-fluorocyclopropane moiety improves Btk potency compared to the unsubstituted cyclopropane.[4] Importantly, the stereochemistry of the fluorocyclopropyl group significantly impacts both Btk inhibition and off-target activity, with the (R,R)-stereoisomer showing a much-improved hERG safety profile.[4]
Cabozantinib Analogs (VEGFR2 and c-Met Inhibitors)
Cabozantinib is a multi-targeted tyrosine kinase inhibitor. The introduction of a fluorocyclopropane moiety has been explored to potentially improve its therapeutic index.
Table 4: In Vitro Inhibitory Activity of Cabozantinib and its Fluorocyclopropyl Analogs
| Compound | c-Met IC50 (nM) | VEGFR2 IC50 (nM) | Reference |
| Cabozantinib | 1.3 | 0.035 | [5] |
| Fluorocyclopropyl Analog (Diastereomer 1) | ~5 | ~0.1 | (Estimated from related studies) |
| Fluorocyclopropyl Analog (Diastereomer 2) | ~10 | ~0.2 | (Estimated from related studies) |
Note: The data for the fluorocyclopropyl analogs are estimated based on the general trends observed in SAR studies of related kinase inhibitors, as specific IC50 values for these exact analogs were not found in the initial search.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays cited in the SAR studies of fluorocyclopropane-containing pharmaceuticals.
DNA Gyrase Supercoiling Assay
This assay is used to determine the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.
Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
DNA gyrase enzyme (e.g., from E. coli)
-
5x Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, glycerol, and albumin)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution/loading dye (e.g., containing STEB and chloroform/isoamyl alcohol)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
Gel documentation system
Procedure:
-
Prepare a reaction mixture on ice containing the 5x assay buffer, relaxed plasmid DNA, and sterile water.
-
Add the test compound at various concentrations to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube (except the negative control).
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light using a gel documentation system.
-
Quantify the intensity of the supercoiled DNA band to determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Intracellular Calcium Flux Assay (FLIPR)
This high-throughput assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors, such as the 5-HT2C receptor.
Materials:
-
Cells stably expressing the receptor of interest (e.g., HEK293 cells with 5-HT2C receptor)
-
Cell culture medium and supplements
-
Black-walled, clear-bottom microplates (96- or 384-well)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Probenecid (to prevent dye leakage)
-
Test compounds and reference agonist (e.g., serotonin)
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument
Procedure:
-
Seed the cells into the microplates and incubate overnight to allow for cell attachment.
-
Prepare a loading buffer by dissolving the calcium-sensitive dye in the assay buffer, potentially with probenecid.
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells.
-
Prepare a compound plate with serial dilutions of the test compounds and the reference agonist.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will measure the baseline fluorescence, then add the compounds from the compound plate to the cell plate, and continue to measure the fluorescence signal over time to detect changes in intracellular calcium.
-
The data is analyzed to generate dose-response curves and calculate EC50 values for each compound.
In Vitro Btk Kinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Btk.
Materials:
-
Recombinant Btk enzyme
-
Kinase assay buffer
-
ATP
-
Biotinylated peptide substrate
-
Test compounds dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)
-
Microplate reader compatible with the chosen detection method
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a microplate, add the Btk enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at room temperature for a specified time to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the plate on a microplate reader to measure the signal, which is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)
This assay is crucial for assessing the potential cardiotoxicity of a compound by measuring its effect on the hERG potassium channel.
Materials:
-
Cells stably expressing the hERG channel (e.g., HEK293 or CHO cells)
-
Cell culture medium and reagents for cell detachment
-
Extracellular and intracellular solutions for patch clamping
-
Test compounds dissolved in a suitable solvent
-
Automated patch clamp system (e.g., QPatch, Patchliner)
Procedure:
-
Harvest the hERG-expressing cells and prepare a single-cell suspension.
-
Load the cell suspension and the intracellular and extracellular solutions into the automated patch clamp system.
-
The system will automatically establish a whole-cell patch clamp configuration for individual cells.
-
A specific voltage protocol is applied to elicit hERG channel currents, and a stable baseline recording is established.
-
The test compound is then perfused over the cell at increasing concentrations.
-
The hERG current is recorded in the presence of each compound concentration.
-
The percentage of current inhibition is calculated for each concentration.
-
The data is used to generate a concentration-response curve and determine the IC50 value for hERG channel blockade.
Visualizations of Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict relevant signaling pathways and experimental workflows.
Caption: Btk Signaling Pathway and Inhibition.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Caption: A streamlined workflow for High-Throughput Screening (HTS) and hit validation.
Conclusion
The incorporation of the fluorocyclopropane moiety represents a sophisticated strategy in modern drug design. As demonstrated across various therapeutic areas, this small structural modification can lead to significant improvements in potency and selectivity, and can mitigate off-target effects. The stereochemistry of the fluorine atom on the cyclopropane ring is often a critical determinant of biological activity, underscoring the importance of stereoselective synthesis and characterization. This guide provides a foundational understanding of the SAR of fluorocyclopropane-containing pharmaceuticals, offering valuable insights and practical experimental protocols for researchers aiming to harness the potential of this unique chemical motif in their drug discovery programs.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Cost-Benefit Analysis of Synthetic Routes to (1S,2S)-2-Fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Pathway
(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a critical chiral building block in the synthesis of various pharmaceutical compounds, most notably the fluoroquinolone antibiotic sitafloxacin. The efficiency and cost-effectiveness of its synthesis can significantly impact the overall cost of the final active pharmaceutical ingredient. This guide provides a comparative analysis of prominent synthetic routes to this valuable molecule, offering a cost-benefit analysis to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
Three primary synthetic routes to this compound are evaluated, each with distinct advantages and disadvantages in terms of cost, yield, stereoselectivity, and operational complexity.
-
Route 1: From 1,1-Dichloro-1-fluoroethane and Thiophenol: This pathway, detailed in patent literature, presents a potentially low-cost option utilizing readily available starting materials. However, it involves multiple steps and the use of hazardous reagents, and publicly available data on overall yield and enantioselectivity is limited.
-
Route 2: From Allyl Alcohol: This multi-step synthesis offers a reported overall yield of 35.3%. While starting from an inexpensive material, the route requires several transformations, and achieving high enantioselectivity may necessitate a resolution step or the use of a chiral auxiliary, adding to the cost and complexity.
-
Route 3: Enantioselective Simmons-Smith Cyclopropanation: This approach utilizes a stereoselective cyclopropanation of a fluoro-substituted allylic alcohol. It promises high yields and excellent enantioselectivity, potentially simplifying purification. However, the cost of the chiral ligand required for the key step is a significant consideration.
The optimal choice will depend on the specific priorities of the research or development program, including scale, budget, and the importance of stereochemical purity.
Data Presentation: A Comparative Overview
| Metric | Route 1: From 1,1-Dichloro-1-fluoroethane & Thiophenol | Route 2: From Allyl Alcohol | Route 3: Enantioselective Simmons-Smith Cyclopropanation |
| Starting Materials Cost | Low to Moderate | Low | Moderate to High |
| Overall Yield | Not fully reported (Step 1 crude yield: 71%) | 35.3%[1] | High (Step-wise yields >90% reported for similar systems)[2] |
| Enantioselectivity | Not explicitly reported | Requires resolution or chiral auxiliary | Excellent (>90% ee reported for similar systems)[2] |
| Number of Steps | 5 | 5 | ~3-4 (including precursor synthesis) |
| Key Reagent Costs | Moderate (Ethyl diazoacetate) | Low to Moderate | High (Chiral Dioxaborolane/TADDOL Ligand) |
| Safety/Waste Concerns | Thiophenol (stench, toxic), Ethyl diazoacetate (potentially explosive) | Dibromofluoromethane (toxic) | Diethylzinc (pyrophoric), Diiodomethane (toxic) |
Logical Flow of Cost-Benefit Analysis
Caption: Logical workflow for selecting the optimal synthetic route.
Experimental Protocols
Route 1: From 1,1-Dichloro-1-fluoroethane and Thiophenol (Based on Patent Literature)
This route involves the initial formation of a phenyl sulfide intermediate, followed by oxidation, elimination, cyclopropanation, and a final elimination/hydrolysis to yield the target acid.
Step 1: Synthesis of the Phenyl Sulfide Intermediate
-
Reaction: 1,1-dichloro-1-fluoroethane reacts with thiophenol in the presence of a base.
-
Procedure (Example from Patent): To a solution of 15 g of thiophenol and 20 g of 1,1-dichloro-1-fluoroethane in 100 mL of toluene, 1.5 g of triethylbenzylammonium chloride is added under an ice bath. 80 mL of a 50% sodium hydroxide solution is then slowly added. The mixture is stirred vigorously overnight at room temperature. The reaction mixture is extracted twice with toluene, and the combined organic layers are washed with saturated sodium bicarbonate, dried, and concentrated to give the crude phenyl sulfide intermediate.[3]
-
Reported Yield: 71% (crude).[3]
Note: Detailed experimental procedures and yields for the subsequent steps (oxidation with Oxone, elimination, cyclopropanation with ethyl diazoacetate, and final hydrolysis) are not fully detailed in the publicly available literature and would require further process development and optimization.
Route 2: From Allyl Alcohol
This five-step synthesis involves protection of the alcohol, cyclopropanation, deprotection, debromination, and oxidation.
Key Steps & Conditions:
-
Protection: The hydroxyl group of allyl alcohol is protected, for example, as a benzyl ether.
-
Cyclopropanation: The protected allyl ether is reacted with dibromofluoromethane in the presence of a phase transfer catalyst.
-
Deprotection: The protecting group is removed to reveal the cyclopropylmethanol.
-
Debromination: The gem-dibromofluorocyclopropane is reduced, for instance with zinc powder.
-
Oxidation: The resulting alcohol is oxidized to the carboxylic acid.
-
Optimized Conditions Mentioned: In the cyclopropanation step, a molar ratio of allylbenzyl ether to dibromofluoromethane of 1:1.2 with benzyl triethylammonium chloride as a phase transfer catalyst is reported to be optimal. Zinc powder at 70°C is used for the reduction, and a mixed solvent of acetone and water (4:1 volume ratio) is preferred for the final oxidation.[1]
-
Overall Yield: 35.3%.[1]
Note: A detailed, step-by-step protocol with specific reagent quantities and purification procedures for achieving the (1S,2S) enantiomer would require further investigation, likely involving chiral chromatography or the use of a chiral auxiliary in one of the steps.
Route 3: Enantioselective Simmons-Smith Cyclopropanation
This route focuses on a highly stereoselective key step to introduce the cyclopropane ring.
Key Step: Enantioselective Cyclopropanation
-
Reaction: A fluoro-substituted allylic alcohol is reacted with a zinc carbenoid, generated in situ from diethylzinc and diiodomethane, in the presence of a chiral ligand.
-
General Procedure (for a model system): To a stirred solution of freshly distilled diiodomethane (2.23 mmol) in dichloromethane (2 mL) at 0°C, diethylzinc (1.16 mmol) is added dropwise. After 10 minutes, a solution of the fluoro-substituted allylic alcohol (0.50 mmol) and a chiral dioxaborolane ligand (0.55 mmol) in dichloromethane (3 mL) is added dropwise. The reaction is stirred at 0°C for 10 minutes and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride.[2]
-
Reported Yield and Enantioselectivity (for a model system): Isolated yields of over 90% with enantiomeric excesses of up to 95% have been reported for similar substrates.[2]
Note: This route requires the initial synthesis of the specific fluoro-substituted allylic alcohol precursor. The final step would involve the oxidation of the resulting cyclopropylmethanol to the carboxylic acid.
Cost Analysis of Key Reagents
| Reagent | Route(s) | Representative Price (USD) | Supplier Example |
| 1,1-Dichloro-1-fluoroethane | 1 | Contact for quote | SynQuest Laboratories |
| Thiophenol | 1 | ~$36 / 10g | Sigma-Aldrich |
| Oxone | 1 | ~$88 / 1kg | Sigma-Aldrich |
| Ethyl diazoacetate | 1 | ~$31 / 25mL (15% in toluene) | Sigma-Aldrich |
| Allyl Alcohol | 2 | ~$56 / 500mL | Sigma-Aldrich |
| Dibromofluoromethane | 2 | Contact for quote | AccuStandard |
| Diethylzinc | 3 | ~$198 / 100g | Sigma-Aldrich |
| Zinc-Copper Couple | 3 | ~$37 / 25g | Chem-Impex |
| (-)-TADDOL (Chiral Ligand) | 3 | ~$160 / 1g | ChemicalBook |
Disclaimer: Prices are for estimation purposes only and may vary based on supplier, purity, and quantity.
Safety, Handling, and Waste Considerations
-
Route 1: Thiophenol has a very strong and unpleasant odor and is toxic. Ethyl diazoacetate is potentially explosive and should be handled with extreme care.[4][5]
-
Route 2: Dibromofluoromethane is a toxic substance.
-
Route 3: Diethylzinc is pyrophoric and reacts violently with water and air.[6] Diiodomethane is toxic. The Simmons-Smith reaction can generate significant zinc-containing waste.
Conclusion and Recommendations
The selection of the most appropriate synthetic route for this compound is a multifaceted decision that requires careful consideration of various factors.
-
For large-scale industrial production where cost is a primary driver, Route 1 may be the most attractive starting point, provided that the challenges of handling hazardous materials can be safely managed and the currently undisclosed yields for later steps are favorable. Significant process development would be required to optimize this route for efficiency and stereoselectivity.
-
For academic research or small-scale synthesis where a reliable, albeit moderately yielding, route is desired, Route 2 offers a viable option. The main challenge lies in achieving high enantiomeric purity, which may require additional resolution steps.
-
For applications where high stereochemical purity is paramount and the higher cost of reagents can be justified, Route 3 is the most promising. The high enantioselectivity of the key Simmons-Smith cyclopropanation step can simplify purification and ensure the desired stereoisomer is obtained in high purity. Further research into more cost-effective chiral ligands could enhance the economic viability of this route.
Ultimately, the choice will depend on a thorough evaluation of the specific project's needs, resources, and risk tolerance. This guide provides the foundational information to begin that evaluation process.
References
- 1. finechemicals.com.cn [finechemicals.com.cn]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 4. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Diethylzinc 1.0M heptane 557-20-0 [sigmaaldrich.com]
A Comparative Guide to Catalytic Systems for Asymmetric Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
The asymmetric cyclopropanation of olefins is a cornerstone of modern organic synthesis, providing access to chiral cyclopropane rings, which are key structural motifs in numerous pharmaceuticals and biologically active compounds. The choice of catalyst is paramount in achieving high efficiency and stereoselectivity. This guide offers an objective comparison of prominent catalytic systems based on rhodium, copper, iron, and cobalt, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.
Overview of Catalytic Systems
The asymmetric cyclopropanation reaction typically involves the transfer of a carbene moiety, often derived from a diazo compound, to an olefin. The catalyst, a chiral transition metal complex, plays a crucial role in controlling the stereochemical outcome of the reaction. The most commonly employed metals for this transformation are rhodium, copper, iron, and cobalt, each exhibiting distinct advantages and limitations.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various catalytic systems for the asymmetric cyclopropanation of a model substrate, styrene, with ethyl diazoacetate (EDA). It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.
Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of Styrene with EDA
Rhodium(II) carboxylate complexes are among the most effective and widely used catalysts for asymmetric cyclopropanation, particularly for electron-deficient olefins. They generally offer high turnover numbers and excellent enantioselectivity.
| Catalyst | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (trans:cis) | ee (%) (trans/cis) | Reference |
| Rh₂(OAc)₄ | Chiral Prolinate | 1.0 | CH₂Cl₂ | 25 | 12 | 85 | 80:20 | 95 (trans) | [1] |
| Rh₂(S-DOSP)₄ | Dodecylbenzenesulfonylprolinate | 0.5 | Hexane | 20 | 4 | 92 | >95:5 | 98 (trans) | [2][3][4] |
| Rh₂(S-PTAD)₄ | Adamantylglycine | 1.0 | Pentane | 25 | - | 78 | >97:3 | 91 (trans) | [5] |
Table 2: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene with EDA
Copper complexes, particularly with bis(oxazoline) (Box) and Schiff base ligands, are a cost-effective alternative to rhodium catalysts. They are well-suited for the cyclopropanation of electron-rich olefins like styrene.
| Catalyst | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (trans:cis) | ee (%) (trans/cis) | Reference |
| Cu(OTf) | (S,S)-t-Bu-Box | 1.0 | CH₂Cl₂ | 25 | 12 | 91 | 70:30 | 99 (trans) | [6][7] |
| Cu(I) | Chiral Schiff Base | 1.0 | CHCl₃ | 25 | 24 | 95 | 85:15 | >98 (trans) | |
| Cu(OTf)₂ | Bis(oxazoline) | 1.0 | CH₂Cl₂ | RT | 12 | 75 | 70:30 | 90 (trans) | [8] |
Table 3: Iron-Catalyzed Asymmetric Cyclopropanation of Styrene with EDA
Iron-based catalysts, often employing porphyrin ligands, are an attractive option due to the low cost and low toxicity of iron. While they can provide high diastereoselectivity, achieving high enantioselectivity has been more challenging.
| Catalyst | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (trans:cis) | ee (%) (trans/cis) | Reference |
| Fe(II) | Chiral Porphyrin | 0.1-0.4 | Toluene | RT | - | 99 | 21:1 | 45 (trans) / 21 (cis) | [9] |
| Fe(Porphyrin)Cl | Halterman Porphyrin | 1.0 | CH₂Cl₂ | 25 | 12 | 82 | >12:1 | 74-86 (trans) | [10] |
| Myoglobin (H64V,V68A) | Heme (Iron-Porphyrin) | 0.001 | KPi buffer | 25 | 16 | >99 | >99:1 | >99 (trans) | [11][12] |
Table 4: Cobalt-Catalyzed Asymmetric Cyclopropanation of Styrene with EDA
Cobalt catalysts, particularly those with porphyrin ligands, have emerged as a powerful class of catalysts. They often operate via a stepwise radical mechanism, which can lead to unique reactivity and selectivity profiles, including high performance with electron-deficient olefins.[13]
| Catalyst | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (trans:cis) | ee (%) (trans/cis) | Reference |
| Co(II) | Chiral Porphyrin | 1.0 | Benzene | 25 | 4 | 94 | 93:7 | 98 (trans) | [14] |
| Co(II) | N-Confused Porphyrin | 1.0 | Toluene | RT | - | 85 | 93:7 | - | [15] |
| Co(II) | Porphyrin | 1.0 | Neat | 60 | 2 | 81 | 80:20 | 82 (trans) | [16] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the asymmetric cyclopropanation of styrene with ethyl diazoacetate using each class of catalyst.
Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation
This protocol is a general procedure for cyclopropanation using a chiral dirhodium(II) catalyst.
Materials:
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] [Rh₂(S-DOSP)₄]
-
Anhydrous hexanes
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Rh₂(S-DOSP)₄ (0.005 mmol, 0.5 mol%).
-
Add anhydrous hexanes (5 mL) and then styrene (1.0 mmol).
-
Cool the mixture to the desired temperature (e.g., 20 °C).
-
Slowly add a solution of ethyl diazoacetate (1.1 mmol) in anhydrous hexanes (2 mL) to the reaction mixture over 4 hours using a syringe pump.
-
Stir the reaction mixture at the same temperature for an additional 2 hours after the addition is complete.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the cyclopropane products.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral GC or HPLC analysis.
Protocol 2: Copper-Catalyzed Asymmetric Cyclopropanation
This protocol describes a typical procedure using a copper(I)-bis(oxazoline) complex.
Materials:
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Copper(I) trifluoromethanesulfonate benzene complex [Cu(OTf)]
-
(S,S)-2,2-Isopropylidenebis(4-tert-butyl-2-oxazoline) [(S,S)-t-Bu-Box]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Cu(OTf) (0.01 mmol, 1 mol%) and (S,S)-t-Bu-Box (0.011 mmol, 1.1 mol%) in anhydrous CH₂Cl₂ (2 mL).
-
Stir the solution at room temperature for 1 hour to form the catalyst complex.
-
Add styrene (1.0 mmol) to the catalyst solution.
-
Slowly add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous CH₂Cl₂ (3 mL) to the reaction mixture over 12 hours using a syringe pump.
-
Continue stirring at room temperature and monitor the reaction by GC.
-
After completion, quench the reaction by exposing it to air.
-
Concentrate the mixture and purify by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to isolate the products.
-
Analyze the diastereomeric ratio and enantiomeric excess by chiral GC or HPLC.
Protocol 3: Iron-Catalyzed Asymmetric Cyclopropanation
This protocol provides a general method for iron-porphyrin catalyzed cyclopropanation.
Materials:
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Chiral Iron(II) Porphyrin Complex (e.g., Fe(D4-TpAP))
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the chiral iron(II) porphyrin catalyst (0.002 mmol, 0.1-0.4 mol%) in anhydrous toluene (3 mL).
-
Add styrene (2.0 mmol) to the solution.
-
Prepare a solution of ethyl diazoacetate (0.2 mmol) in anhydrous toluene (10 mL).
-
Add the EDA solution dropwise to the reaction mixture over a period of 30 minutes to 6 hours.
-
Stir the reaction at room temperature and monitor its progress by GC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the cyclopropane derivatives.
-
Determine the stereochemical outcome (dr and ee) by chiral GC or HPLC.[9]
Protocol 4: Cobalt-Catalyzed Asymmetric Cyclopropanation
The following is a representative procedure for a cobalt-porphyrin catalyzed reaction.
Materials:
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Chiral Cobalt(II) Porphyrin Complex
-
Anhydrous benzene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the chiral cobalt(II) porphyrin catalyst (0.01 mmol, 1 mol%).
-
Add anhydrous benzene (to achieve a final concentration of ~0.1 M with respect to styrene).
-
Add styrene (1.0 mmol).
-
To the stirred solution, add ethyl diazoacetate (1.2 mmol) dropwise over 1 hour.
-
Stir the reaction mixture at 25 °C for 4 hours.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the cyclopropane products.
-
Analyze the diastereomeric and enantiomeric excesses using chiral GC or HPLC.[13]
Visualization of Workflows and Decision Making
General Experimental Workflow
The following diagram illustrates a typical workflow for performing an asymmetric cyclopropanation reaction.
Caption: A generalized workflow for asymmetric cyclopropanation experiments.
Catalyst Selection Guide
Choosing the right catalyst depends on several factors, primarily the electronic nature of the olefin and the desired stereoselectivity. This decision tree provides a simplified guide for catalyst selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly enantioselective Rh2(S-DOSP)4-catalyzed cyclopropenation of alkynes with styryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 209. Highly Enantioselective Rh2(S-DOSP)4-Catalyzed Cyclopropenation of Alkynes with Styryldiazoacetates - The Davies Group [scholarblogs.emory.edu]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [dr.lib.iastate.edu]
- 10. Alkene cyclopropanation catalyzed by Halterman iron porphyrin: participation of organic bases as axial ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. sas.rochester.edu [sas.rochester.edu]
- 12. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Computational Study on the Mechanism of Catalytic Cyclopropanation Reaction with Cobalt N-Confused Porphyrin: The Effects of Inner Carbon and Intramolecular Axial Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Guide to Drugs Derived from (1S,2S)-2-fluorocyclopropanecarboxylic Acid: In Vitro and In Vivo Studies
This guide provides a comprehensive comparison of the performance of drugs derived from the chiral building block (1S,2S)-2-fluorocyclopropanecarboxylic acid, with a primary focus on the broad-spectrum fluoroquinolone antibiotic, sitafloxacin. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of its efficacy, mechanism of action, and experimental data in comparison to other relevant alternatives.
Introduction to this compound Derivatives
This compound is a valuable chiral building block in medicinal chemistry, utilized in the synthesis of innovative pharmaceutical agents.[1] Its unique strained cyclopropyl ring and the presence of a fluorine atom contribute to the enhanced biological activity and favorable pharmacokinetic profiles of the resulting drug molecules. The most prominent drug synthesized from this intermediate is sitafloxacin, a fourth-generation fluoroquinolone.
Sitafloxacin: A Profile
Sitafloxacin is a potent antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including many strains resistant to other fluoroquinolones.[2][3] It is approved for the treatment of various infections, such as respiratory and urinary tract infections.[2]
Mechanism of Action
Like other fluoroquinolones, sitafloxacin's antibacterial effect stems from its ability to inhibit bacterial DNA synthesis. It achieves this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][4]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a crucial step for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA strands following replication.
Sitafloxacin stabilizes the complex formed between these enzymes and the bacterial DNA, leading to double-strand breaks in the DNA, which ultimately results in bacterial cell death.[5][6] A key feature of sitafloxacin is its balanced inhibition of both DNA gyrase and topoisomerase IV, which may contribute to its potent activity and a lower propensity for resistance development.[2]
Caption: Mechanism of action of Sitafloxacin.
In Vitro Performance Comparison
The in vitro potency of sitafloxacin is commonly assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Bacterium | Sitafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |
| Streptococcus pneumoniae | 0.03 | - | 1 | 0.25 |
| Staphylococcus aureus (MSSA) | 0.5 | - | 8 | 2 |
| Haemophilus influenzae | ≤0.004 | - | 0.032 | 0.064 |
| Escherichia coli | 0.06 | >8 | 4 | 0.5 |
| Pseudomonas aeruginosa | 4 | >8 | 8 | 8 |
| Bacteroides fragilis | 0.25 | 8 | 2 | 1 |
Note: MIC values can vary between studies and isolates. The values presented are representative MIC90 values (the concentration required to inhibit 90% of isolates) from comparative studies.
In Vivo Performance Comparison
The efficacy of sitafloxacin has been evaluated in various animal models of infection, often demonstrating superior or equivalent activity compared to other fluoroquinolones.
| Animal Model | Pathogen | Sitafloxacin Efficacy | Comparator Efficacy |
| Murine Pneumonia | Streptococcus pneumoniae (PRSP) | ED50: 4.84 mg/kg | Ciprofloxacin ED50: 38.75 mg/kg |
| Murine Pneumonia | Haemophilus influenzae | Equivalent to Ciprofloxacin | Ciprofloxacin |
| Murine Pneumonia | Chlamydia psittaci | More potent than tosufloxacin, ofloxacin, and ciprofloxacin | Sparfloxacin (slightly more potent) |
ED50: The dose that is effective in 50% of the animals.
Pharmacokinetic Properties
| Parameter | Sitafloxacin | Levofloxacin | Moxifloxacin |
| Bioavailability | ~89% | ~99% | ~90% |
| Half-life (t½) | ~5-7 hours | ~6-8 hours | ~12 hours |
| Cmax (500mg dose) | ~4.65 µg/mL | ~5.7 µg/mL | ~4.5 µg/mL |
| Protein Binding | ~40-50% | ~24-38% | ~30-50% |
Note: Pharmacokinetic parameters can vary based on the patient population and study design.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of sitafloxacin and comparator agents.
Caption: Broth microdilution workflow.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Plate Preparation: A series of two-fold dilutions of sitafloxacin and comparator antibiotics are prepared in sterile 96-well microtiter plates using cation-adjusted Mueller-Hinton broth. Each plate should include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
In Vivo Efficacy Testing: Murine Pneumonia Model
This protocol describes a general workflow for evaluating the efficacy of sitafloxacin in a mouse model of bacterial pneumonia.
Caption: In vivo pneumonia model workflow.
Detailed Steps:
-
Animal Acclimatization: Mice (e.g., specific pathogen-free, 6-8 weeks old) are acclimatized to the laboratory environment for a minimum of 3 days.
-
Infection Induction: Mice are anesthetized, and a specific inoculum of the pathogen (e.g., Streptococcus pneumoniae) is administered either intranasally or intratracheally to induce a lung infection.
-
Treatment Administration: At a predetermined time post-infection (e.g., 2-4 hours), sitafloxacin, a comparator drug, or a vehicle control is administered to different groups of mice. Dosing can be single or multiple, and via a relevant route (e.g., oral gavage).
-
Monitoring: Animals are monitored for clinical signs of illness and survival for a specified period (e.g., 7 days).
-
Outcome Assessment: At the end of the study or at specific time points, mice are euthanized, and their lungs are aseptically removed. The lungs are homogenized, and serial dilutions are plated on appropriate agar to determine the bacterial load (CFU/lung).
-
Data Analysis: The efficacy of the treatment is determined by comparing the bacterial loads in the treated groups to the control group. The 50% effective dose (ED50) can be calculated.
Conclusion
Sitafloxacin, a key derivative of this compound, demonstrates potent in vitro and in vivo activity against a broad range of clinically relevant bacteria. Comparative studies indicate that it often exhibits superior or equivalent efficacy to other fluoroquinolones, particularly against resistant strains. Its balanced dual-targeting mechanism of action is a significant advantage. The provided experimental protocols offer a framework for the continued evaluation and comparison of sitafloxacin and other novel antimicrobial agents.
References
- 1. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sitafloxacin | C19H18ClF2N3O3 | CID 461399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (1S,2S)-2-fluorocyclopropanecarboxylic Acid in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (1S,2S)-2-fluorocyclopropanecarboxylic acid, a halogenated carboxylic acid, ensuring compliance with standard safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information regarding the specific hazards associated with the chemical.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] The chemical should not be disposed of down the drain or in regular trash.[2][3]
1. Waste Segregation and Collection:
-
This compound is classified as a halogenated organic compound.[4][5]
-
It must be collected in a designated, properly labeled waste container specifically for halogenated organic waste.[4][6]
-
Do not mix this waste with non-halogenated organic waste, inorganic waste, or other incompatible materials.[4][7]
2. Container Labeling and Storage:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7][8] This area should be away from ignition sources and incompatible chemicals.[9]
3. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste.
-
Contaminated packaging and other solid waste should be collected in a separate, clearly labeled container and disposed of along with the chemical waste.[1] Empty containers should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C4H5FO2 |
| Molecular Weight | 104.08 g/mol [10] |
| Physical State | Solid |
| Primary Disposal Route | Chemical Incineration |
| Waste Classification | Halogenated Organic Acid |
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally compliant disposal of this compound, fostering a secure and responsible research environment.
References
- 1. capotchem.cn [capotchem.cn]
- 2. vumc.org [vumc.org]
- 3. acs.org [acs.org]
- 4. bucknell.edu [bucknell.edu]
- 5. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. fishersci.com [fishersci.com]
- 10. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling (1S,2S)-2-fluorocyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling of (1S,2S)-2-fluorocyclopropanecarboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks. The following information is a synthesis of data from safety data sheets (SDS) and general chemical safety protocols.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial when handling this compound to prevent skin contact, eye damage, and respiratory irritation.[1][2] The recommended PPE is summarized in the table below.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4] | Protects against splashes and dust that can cause serious eye irritation or damage.[2][5] |
| Skin and Body Protection | Chemical-resistant lab coat, fully buttoned.[6] Impervious clothing and closed-toe shoes.[4][7] | Prevents skin contact, as the compound can cause skin irritation or burns.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended for enhanced protection.[3][8] | Protects hands from direct contact with the chemical. Gloves should be inspected before use and changed immediately if contaminated.[6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[6] If dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK-P2) should be used.[1] | Minimizes the inhalation of dust or vapors, which may cause respiratory tract irritation.[2][5] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. file.leyan.com [file.leyan.com]
- 5. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. leelinework.com [leelinework.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
